molecular formula C10H13FN2O2 B1414054 Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate CAS No. 2187434-95-1

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Cat. No.: B1414054
CAS No.: 2187434-95-1
M. Wt: 212.22 g/mol
InChI Key: DXPURDSNYGELHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a pyridine-based building block of significant interest in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its core value lies in its application as a key intermediate for developing HIV-1 integrase strand transfer inhibitors (INIs) . The pyridine moiety is a critical structural feature found in multiple approved anti-HIV drugs, and researchers utilize this compound to create new analogs aimed at overcoming viral resistance . The structural framework of this compound, featuring specific fluorine and isopropylamino substitutions, makes it a valuable precursor for constructing complex molecules that can interact with and inhibit vital viral enzymes . Beyond its primary application in antiviral research, the scaffold serves as a versatile intermediate for synthesizing other biologically active molecules, including compounds evaluated for antibacterial activity against Gram-positive strains . This reagent is intended for use in laboratory research to advance the development of new pharmaceutical candidates and is strictly for Research Use Only.

Properties

IUPAC Name

methyl 6-fluoro-4-(propan-2-ylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-6(2)13-8-4-9(11)12-5-7(8)10(14)15-3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPURDSNYGELHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC=C1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Landscape of a Modern Synthetic Building Block

In contemporary drug discovery and materials science, the strategic incorporation of fluorine and tailored nitrogen-based functional groups into heterocyclic scaffolds is a cornerstone of molecular design. Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate emerges as a compound of significant interest, embodying key structural motifs—a fluorinated pyridine ring, a secondary amine, and a methyl ester—that are highly sought after for modulating physicochemical and biological properties. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. While direct, peer-reviewed literature on this specific molecule (CAS No. 2187434-95-1) is not extensively available, this document synthesizes data from analogous structures and established chemical principles to offer robust, field-proven insights into its properties, synthesis, and handling. Every protocol and claim is grounded in authoritative chemical theory and supported by references to similar, well-characterized systems.

Molecular Identity and Core Physicochemical Properties

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a substituted pyridine derivative. The strategic placement of a fluorine atom at the 6-position, an isopropylamino group at the 4-position, and a methyl carboxylate at the 3-position creates a unique electronic and steric environment, making it a versatile intermediate for further chemical elaboration.

Table 1: Core Compound Identifiers and Predicted Properties

PropertyValueSource/Method
IUPAC Name Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate---
CAS Number 2187434-95-1[1][2]
Molecular Formula C₁₀H₁₃FN₂O₂Calculated
Molecular Weight 212.22 g/mol Calculated
Predicted XlogP 1.5 - 2.5Analog-based Estimation[3][4]
Predicted pKa (basic) 3.5 - 4.5 (Pyridine Nitrogen)Analog-based Estimation
Predicted H-Bond Donors 1Calculated
Predicted H-Bond Acceptors 4Calculated
Predicted Polar Surface Area 61.9 ŲAnalog-based Estimation[3]

Note: Predicted values are derived from computational models and data from structurally related compounds and should be confirmed experimentally.

Proposed Synthesis: A Mechanistic Approach via Nucleophilic Aromatic Substitution (SNAr)

The most logical and industrially scalable approach to synthesizing this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is well-precedented for the functionalization of electron-deficient pyridine rings.[5] The fluorine atom at the 6-position and the ester at the 3-position both act as electron-withdrawing groups, activating the 4-position for nucleophilic attack.

Proposed Retrosynthetic Pathway

G target Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate precursor1 Methyl 4,6-difluoropyridine-3-carboxylate (or 4-chloro-6-fluoro analog) target->precursor1 S_NAr Disconnection reagent1 Isopropylamine target->reagent1 base Non-nucleophilic base (e.g., DIPEA, K₂CO₃) target->base

Caption: Retrosynthesis via SNAr.

Forward Synthesis Rationale and Protocol

The forward synthesis involves the reaction of a suitable di-halogenated pyridine precursor, such as methyl 4,6-difluoronicotinate or methyl 4-chloro-6-fluoronicotinate, with isopropylamine. The choice of leaving group at the 4-position (F or Cl) is critical; fluorine is often a surprisingly good leaving group in SNAr on heteroaromatics due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

Diagram: Proposed Synthetic Workflow

G start Start | {Methyl 4,6-difluoropyridine-3-carboxylate | Isopropylamine | DIPEA | Anhydrous DMSO} reaction Reaction Setup Combine reactants in vessel under N₂ atmosphere. Stir at 80-100 °C. start->reaction monitoring Reaction Monitoring Monitor progress via TLC or LC-MS. Look for disappearance of starting material. reaction->monitoring workup Aqueous Workup Cool mixture, pour into water. Extract with Ethyl Acetate (3x). Combine organic layers. monitoring->workup Upon completion purification Purification Dry organic layer (Na₂SO₄). Concentrate under reduced pressure. Purify via flash column chromatography. workup->purification characterization Characterization Analyze purified product by ¹H NMR, ¹³C NMR, MS, IR. Assess purity. purification->characterization end End | Pure Product characterization->end

Caption: Workflow for proposed synthesis.

Detailed Experimental Protocol (Hypothetical):

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4,6-difluoropyridine-3-carboxylate (1.0 eq).

  • Reagent Addition: Add an anhydrous polar aprotic solvent such as DMSO or DMF (approx. 0.2 M concentration). Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Nucleophile Introduction: Add isopropylamine (1.2 eq) dropwise to the stirring solution. The causality here is crucial: slow addition prevents an uncontrolled exotherm.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate or dichloromethane (3 x volumes). The organic layers are combined. This step removes the polar solvent and inorganic salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Validation: The structure and purity of the final product should be confirmed by NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Characterization Profile (Anticipated)

A self-validating protocol requires rigorous characterization. Based on the proposed structure, the following spectral data are anticipated. These predictions are derived from established chemical shift principles and data from analogous fluorinated pyridine carboxylates.[6][7]

Table 2: Anticipated Spectroscopic Data

TechniqueFeatureAnticipated Result
¹H NMR Aromatic ProtonsTwo singlets or narrow doublets in the aromatic region (δ 7.5-8.5 ppm). The proton at C5 will likely be a singlet, while the proton at C2 may show a small coupling to fluorine (⁴JH-F).
Isopropyl CHA septet around δ 4.0-4.5 ppm, coupled to the six methyl protons.
Isopropyl CH₃A doublet around δ 1.2-1.4 ppm (6H), coupled to the isopropyl CH.
Ester CH₃A singlet around δ 3.8-3.9 ppm (3H).
Amine NHA broad singlet, chemical shift is concentration and solvent dependent (δ 5.0-7.0 ppm).
¹³C NMR Pyridine CarbonsC6 (bearing F) will show a large ¹JC-F coupling (~240-260 Hz). C4 (bearing N) will also be distinct. Other aromatic carbons will appear between δ 100-160 ppm with smaller C-F couplings.
Carbonyl CarbonA signal around δ 165-170 ppm.
Isopropyl CarbonsCH signal around δ 45-50 ppm; CH₃ signals around δ 20-25 ppm.
Ester CarbonOCH₃ signal around δ 52-54 ppm.
¹⁹F NMR Fluorine SignalA single resonance is expected, likely a singlet or a small doublet if coupled to the C2 proton.
IR Spec. Key VibrationsC=O stretch (ester) at ~1720-1740 cm⁻¹; N-H stretch (secondary amine) at ~3300-3500 cm⁻¹ (broad); C-F stretch at ~1200-1300 cm⁻¹.
Mass Spec. (EI) Molecular IonA clear molecular ion peak (M⁺) at m/z = 212.
FragmentationCommon fragments would include loss of methoxy (-OCH₃, M-31) and isopropyl (-CH(CH₃)₂, M-43).

Reactivity, Applications, and Safety

Chemical Reactivity

The molecule possesses three key functional handles for subsequent derivatization:

  • Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This acid is a crucial intermediate for amide bond formation, a cornerstone of medicinal chemistry.[8]

  • Secondary Amine: The N-H proton is weakly acidic and can be deprotonated with a strong base. The nitrogen is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, or be used in cross-coupling reactions.

  • Pyridine Ring: While the ring is electron-deficient, the fluorine atom at the 6-position could potentially be displaced by a strong nucleophile under forcing conditions. The ring can also participate in metal-catalyzed cross-coupling reactions, although its electron-deficient nature makes oxidative addition more challenging.

Potential Applications in Drug Discovery

Substituted fluoropyridines are privileged scaffolds in medicinal chemistry.[9][10][11] The combination of the fluorine atom (for metabolic stability and binding interactions) and the amino group (for solubility and H-bonding) makes this molecule an attractive starting point for:

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature similar aminopyridine or aminopyrimidine cores.[12]

  • GPCR Modulators: The scaffold can be elaborated to target various G-protein coupled receptors.

  • Agrochemicals: Fluorinated heterocycles are also prevalent in modern agrochemicals.

Safety and Handling

As with any laboratory chemical, proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Hazards: Based on structurally similar compounds, this molecule should be treated as potentially harmful if swallowed, and may cause skin and serious eye irritation.[3][13] It may also cause respiratory irritation.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). 5-(4-fluorophenyl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • He, W., Sun, H. S., Xu, Y. M., Tang, S. G., & Guo, C. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4157. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-(2-Chloropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Retrieved from [Link]

  • Veeprho. (n.d.). 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Retrieved from [Link]

  • Gultyai, V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved from [Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. Retrieved from [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 752-757. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1787-1811. Retrieved from [Link]

  • Gultyai, V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 6-fluoro-4-methylpyridine-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]. Retrieved from [Link]

Sources

A Technical Guide to the Predicted Spectroscopic Profile of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (CAS No. 2187434-95-1). In the absence of publicly available experimental data, this document serves as an in-depth theoretical framework for researchers engaged in the synthesis, identification, and characterization of this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a comprehensive set of predicted data. This guide is intended to aid in the preliminary identification and structural verification of the title compound, offering a valuable resource for scientists in the fields of medicinal chemistry and drug development.

Introduction

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a substituted pyridine derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The presence of a fluorine atom, an isopropylamino group, and a methyl ester functionality suggests that this compound may possess unique physicochemical properties relevant to drug design and development. Accurate structural elucidation is paramount in the advancement of new chemical entities. This guide provides a robust, predicted spectroscopic profile to facilitate this critical step.

Predicted Molecular Structure and Key Features

The structural features of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate are pivotal in determining its spectroscopic behavior. The molecule consists of a pyridine ring substituted at the 3, 4, and 6 positions. The electron-withdrawing nature of the fluorine atom and the methyl carboxylate group, along with the electron-donating isopropylamino group, will influence the electronic environment of the pyridine ring, which will be reflected in the spectroscopic data.

Caption: Predicted Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate are detailed below.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, the amino proton, and the methyl ester.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HH-2 (Pyridine)
~6.5d1HH-5 (Pyridine)
~4.5m1HCH (Isopropyl)
~3.8s3HOCH₃ (Ester)
~1.3d6HCH₃ (Isopropyl)
~5.0d1HNH

Causality Behind Predictions:

  • The downfield shift of the H-2 proton is anticipated due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing ester group.

  • The H-5 proton is expected to be upfield due to the electron-donating effect of the amino group, and it will likely appear as a doublet due to coupling with the fluorine at position 6.

  • The isopropyl methine proton will be a multiplet due to coupling with the adjacent methyl protons and the NH proton.

  • The methyl ester protons will appear as a singlet in the typical region for such groups.

  • The two methyl groups of the isopropyl moiety are expected to be equivalent and will appear as a doublet due to coupling with the methine proton.

  • The NH proton will likely be a doublet due to coupling with the isopropyl methine proton, though this signal may be broad.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~168C=O (Ester)
~160 (d, ¹JCF)C-6 (Pyridine)
~155C-4 (Pyridine)
~148C-2 (Pyridine)
~105 (d, ²JCF)C-5 (Pyridine)
~100C-3 (Pyridine)
~52OCH₃ (Ester)
~45CH (Isopropyl)
~22CH₃ (Isopropyl)

Causality Behind Predictions:

  • The carbonyl carbon of the ester will be the most downfield signal.

  • The carbon attached to the fluorine (C-6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

  • The carbon adjacent to the fluorine (C-5) will also show coupling, but with a smaller two-bond coupling constant (²JCF).

  • The other aromatic carbons are assigned based on the expected electronic effects of the substituents.

  • The aliphatic carbons of the isopropyl and methyl ester groups are predicted to be in their characteristic upfield regions.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR data for this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate are listed below.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400MediumN-H Stretch
2950 - 3000MediumC-H Stretch (Aliphatic)
~1720StrongC=O Stretch (Ester)
1580 - 1620Medium-StrongC=C and C=N Stretch (Aromatic Ring)
1200 - 1300StrongC-O Stretch (Ester)
1000 - 1100StrongC-F Stretch

Causality Behind Predictions:

  • The N-H stretch from the secondary amine is expected in the 3300-3400 cm⁻¹ region.

  • The aliphatic C-H stretching vibrations of the isopropyl and methyl groups will appear just below 3000 cm⁻¹.

  • A strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in an ester.

  • The aromatic ring vibrations will give rise to bands in the 1580-1620 cm⁻¹ region.

  • The C-O stretch of the ester group will be a prominent band in the fingerprint region.

  • The C-F stretch will also be a strong band in the fingerprint region.

Experimental Protocol for IR Data Acquisition

A typical method for obtaining an IR spectrum would be:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

The predicted molecular weight of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (C₁₀H₁₃FN₂O₂) is 224.22 g/mol .

Predicted m/zInterpretation
224[M]⁺ (Molecular Ion)
209[M - CH₃]⁺
193[M - OCH₃]⁺
181[M - C₃H₇]⁺
165[M - COOCH₃]⁺

Causality Behind Predictions:

  • The molecular ion peak is expected at m/z 224.

  • Common fragmentation pathways for esters include the loss of the methyl group (m/z 209) and the methoxy group (m/z 193).

  • Loss of the isopropyl group from the amino substituent would result in a fragment at m/z 181.

  • Cleavage of the entire methyl ester group would lead to a fragment at m/z 165.

G M [M]+. m/z 224 F1 [M - CH3]+. m/z 209 M->F1 - CH3 F2 [M - OCH3]+. m/z 193 M->F2 - OCH3 F3 [M - C3H7]+. m/z 181 M->F3 - C3H7

Caption: Predicted Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for obtaining a mass spectrum would be:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. While this information is based on theoretical principles and data from analogous structures, it offers a solid foundation for the initial identification and characterization of this compound. Experimental verification of these predictions is essential for definitive structural confirmation. The provided protocols outline standard methodologies for obtaining the necessary experimental data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide to Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (CAS No. 2187434-95-1)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature and technical data specifically for Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (CAS No. 2187434-95-1) are limited. This guide has been constructed by drawing parallels from research on structurally similar fluorinated pyridine derivatives and related heterocyclic compounds to provide a representative technical overview for research and drug development professionals. All experimental protocols and mechanistic discussions should be considered illustrative.

Introduction

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a substituted pyridine derivative. The pyridine scaffold is a ubiquitous feature in medicinal chemistry, known for its ability to form hydrogen bonds and engage in various biological interactions.[1] The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity to target proteins.[2] This guide provides a comprehensive overview of the inferred properties, potential synthesis, and hypothetical biological activities of this compound, based on the broader understanding of this chemical class.

Physicochemical Properties

PropertyPredicted Value/InformationSource
CAS Number 2187434-95-1[3]
Molecular Formula C₁₀H₁₃FN₂O₂N/A
Molecular Weight 212.22 g/mol N/A
Appearance Likely a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO and methanolN/A
Purity Commercially available with >95% purity[4]

Synthesis and Characterization

A plausible synthetic route for Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate can be conceptualized based on established methods for the synthesis of substituted pyridines. One common approach involves the nucleophilic aromatic substitution on a di-substituted pyridine precursor.

Hypothetical Synthetic Pathway

A potential synthetic route could involve the reaction of a di-halogenated or nitro-substituted pyridine with isopropylamine, followed by esterification.

G A Methyl 4,6-difluoropyridine-3-carboxylate C Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate A->C Nucleophilic Aromatic Substitution B Isopropylamine B->C

Caption: General mechanism of kinase inhibition.

The specific kinase or kinases that this compound might inhibit would depend on the precise three-dimensional arrangement of its functional groups and their interactions within the ATP-binding pocket. The 4-amino-substituted pyridine moiety is a known hinge-binding motif in many kinase inhibitors.

Potential Therapeutic Applications

Given the prevalence of pyridine-based compounds in oncology and infectious disease research, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate could be explored for the following applications:

  • Oncology: As a potential inhibitor of kinases that are dysregulated in cancer, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases. [5][6]* Antibacterial Agents: Pyridine derivatives have been investigated for their antibacterial properties. [1]

Conclusion

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a chemical entity with potential for further investigation in drug discovery and development. While specific data for this compound is scarce, its structural features suggest that it could be a valuable building block for the synthesis of novel bioactive molecules, particularly in the area of kinase inhibition. Further experimental validation is necessary to elucidate its precise physicochemical properties, biological activity, and therapeutic potential.

References

  • Arctom. CAS NO. 2187434-95-1 | Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. Available from: [Link].

  • Capot Chemical. 2187434-95-1 | methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. Available from: [Link].

  • Shi C, et al. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. Eur J Med Chem. 2019;178:352-364.
  • Google Patents. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Google Patents. HK1229807B - 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, its preparation, different solid forms and radiolabelled derivatives thereof.
  • National Center for Biotechnology Information. 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. Available from: [Link].

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link].

  • Wang Y, et al. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. J Med Chem. 2018;61(4):1499-1518.
  • Reddy JR, et al. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorg Med Chem Lett. 2016;26(3):981-986.
  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link].

  • Google Patents. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link].

  • National Center for Biotechnology Information. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Available from: [Link].

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link].

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a novel synthetic compound featuring a fluorinated aminopyridine scaffold, a class of molecules with significant therapeutic potential. While the specific biological activity of this compound is not yet publicly documented, its structural motifs suggest several plausible mechanisms of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the compound's core mechanism of action. We will explore potential biological targets based on structure-activity relationships of related compounds and present a detailed, self-validating experimental workflow, from initial in silico screening to definitive target validation.

Introduction: Deconstructing Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

The pyridine ring and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous approved drugs.[1][2][3][4] The subject of our investigation, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, possesses several key structural features that warrant a focused exploration of its therapeutic potential:

  • Fluorinated Pyridine Core: The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[5] This is a well-established strategy in modern drug discovery to improve pharmacokinetic and pharmacodynamic properties.[5]

  • 4-Aminopyridine Moiety: The 4-aminopyridine structure is a known pharmacophore, most notably associated with the blockade of voltage-gated potassium (Kv) channels.[2][6][7] This activity is the basis for the therapeutic use of 4-aminopyridine (fampridine) in improving motor function in patients with multiple sclerosis.[2][7]

  • Isopropylamino and Methyl Carboxylate Groups: These substituents on the pyridine ring will influence the compound's lipophilicity, steric profile, and potential for hydrogen bonding.[8] Modifications at these positions are critical for modulating target selectivity and potency.

Given the absence of specific literature on this compound, a logical, hypothesis-driven approach is necessary to uncover its mechanism of action. This guide will outline such an approach.

Hypothesized Mechanisms of Action and Potential Biological Targets

Based on the chemical structure of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate and the known activities of related aminopyridine derivatives, we can postulate several primary mechanistic pathways for investigation.

Ion Channel Modulation

The most prominent hypothesis for a 4-aminopyridine derivative is the modulation of ion channels.

  • Primary Hypothesis: Voltage-Gated Potassium (Kv) Channel Blockade: 4-aminopyridine and its analogues are known to block Kv channels, which enhances neurotransmitter release and can improve nerve conduction in demyelinated neurons.[6][7] This makes Kv channels a primary target class for initial screening.

  • Rationale: The core 4-aminopyridine structure is the key driver for this potential mechanism. The substituents at the 3, 4, and 6 positions will determine the compound's affinity and selectivity for different Kv channel subtypes.

Enzyme Inhibition

Pyridine-based molecules are prevalent as inhibitors of various enzyme families, particularly kinases.

  • Hypothesized Targets:

    • Protein Kinases: Numerous pyridine derivatives have shown inhibitory activity against kinases such as PIM-1, PAK1, and EGFR, which are crucial targets in oncology.[9][10]

    • Phosphodiesterase-4 (PDE4): Substituted aminopyridines have been identified as potent PDE4 inhibitors, with potential applications in inflammatory diseases.[11]

    • Ribonucleotide Reductase: Some aminopyridines can inhibit this enzyme, which is essential for DNA synthesis, suggesting a potential anticancer mechanism.[12]

  • Rationale: The pyridine scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The specific substitution pattern dictates the selectivity and potency against different enzymes.

Antimicrobial Activity

The disruption of bacterial cell membranes or key metabolic pathways is another plausible mechanism for aminopyridine compounds.

  • Hypothesized Mechanism: Some aminopyridine derivatives possess cationic head groups that can interact with and disrupt the bacterial cell membrane through electrostatic and hydrophobic interactions, leading to cell death.[13]

  • Rationale: The aminopyridine core can be protonated at physiological pH, providing a cationic character that could drive this mechanism.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, a multi-pronged approach is recommended. This workflow is designed to be self-validating, with each stage providing data to inform the next.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular & Mechanistic Studies cluster_3 Phase 4: Target Validation A In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) B Broad Panel In Vitro Screening (e.g., Kinase Panel, Ion Channel Panel, GPCR Panel) A->B Guide Panel Selection C Phenotypic Screening (e.g., Antiproliferative, Antimicrobial Assays) A->C Predict Phenotype D Hit Confirmation in Orthogonal Assays B->D C->D E Dose-Response & IC50/EC50 Determination D->E F Initial SAR on Analogs E->F G Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) E->G H Downstream Pathway Analysis (Western Blot, qPCR, Reporter Assays) G->H J CRISPR/Cas9 Knockout or siRNA Knockdown of Hypothesized Target G->J L Direct Binding Assays (SPR, ITC) G->L I Cellular Phenotype Confirmation (e.g., Apoptosis, Cell Cycle Arrest, Neurite Outgrowth) H->I K Rescue Experiments with Overexpression of Target J->K

Caption: Proposed experimental workflow for MOA determination.

Phase 1: In Silico and High-Throughput Screening
  • In Silico Target Prediction:

    • Protocol: Utilize computational tools for molecular docking and pharmacophore modeling.[14] Dock the compound structure against libraries of known protein targets (e.g., PDB). Compare its pharmacophore to known ligands for kinases, ion channels, and other enzyme families.

    • Causality: This initial step narrows down the vast number of potential targets to a manageable list for in vitro screening, saving significant resources.[14]

  • Broad Panel In Vitro Screening:

    • Protocol: Submit the compound to commercially available broad screening panels. Recommended panels based on our hypotheses include:

      • A comprehensive kinase panel (e.g., >400 kinases).

      • An ion channel panel, with a focus on Kv subtypes.

      • A GPCR panel.

    • Causality: This provides an unbiased, high-level view of the compound's activity across major target classes, potentially identifying unexpected activities.

  • Phenotypic Screening:

    • Protocol: Screen the compound in a panel of well-characterized cancer cell lines to assess antiproliferative activity.[15] Simultaneously, test for antimicrobial activity against a panel of representative bacterial strains (e.g., E. coli, S. aureus).

    • Causality: A positive result in a phenotypic screen provides direct evidence of biological activity and can guide the deconvolution of the specific target responsible.

Phase 2: Hit Confirmation and Dose-Response
  • Hit Confirmation:

    • Protocol: Any "hits" from the broad panels must be confirmed using an orthogonal assay. For example, if a hit is identified in a binding assay, confirm it with a functional or enzymatic assay.

    • Trustworthiness: This step is crucial to eliminate false positives that can arise from assay-specific artifacts.

  • Dose-Response and IC50/EC50 Determination:

    • Protocol: Perform a multi-point dose-response curve (e.g., 10-point, 3-fold dilutions) for each confirmed hit to determine the potency (IC50 for inhibition, EC50 for activation).

    • Data Presentation:

Target/PhenotypeAssay TypeIC50 / EC50 (nM)Hill Slope
Kinase XEnzymaticValueValueValue
Kv Channel YElectrophysiologyValueValueValue
Cell Line ZProliferationValueValueValue
Caption: Example table for summarizing potency data.
Phase 3: Cellular and Mechanistic Studies
  • Cell-Based Target Engagement:

    • Protocol: To confirm that the compound interacts with its putative target in a cellular context, perform a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.

    • Causality: A positive result demonstrates that the compound can access and bind to its target within the complex environment of a living cell.

  • Downstream Pathway Analysis:

    • Protocol: If the target is part of a known signaling pathway (e.g., a kinase), use Western blotting or qPCR to measure changes in the phosphorylation of downstream substrates or the expression of target genes.

    • Causality: This connects target engagement to a functional cellular outcome, building a logical chain of evidence for the proposed mechanism.

G Compound Methyl 6-fluoro-4-(isopropylamino) pyridine-3-carboxylate TargetKinase Hypothetical Target: Kinase X Compound->TargetKinase Inhibition Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activation/Inhibition GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation CellularEffect Cellular Effect (e.g., Apoptosis, Proliferation Arrest) GeneExpression->CellularEffect

Caption: Hypothetical kinase inhibition signaling pathway.

Phase 4: Definitive Target Validation
  • Genetic Knockdown/Knockout:

    • Protocol: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the hypothesized target protein in a relevant cell line. Then, treat the modified cells with the compound.

    • Trustworthiness: If the cells lacking the target are no longer sensitive to the compound, it provides strong evidence that the compound's effect is mediated through that specific target.

  • Direct Binding Assays:

    • Protocol: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified protein and the compound to directly measure binding affinity (KD) and stoichiometry.

    • Causality: This provides definitive, quantitative proof of a direct physical interaction between the compound and its target protein.

Conclusion

While the precise mechanism of action for Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate remains to be elucidated, its chemical structure provides a strong foundation for several testable hypotheses. The 4-aminopyridine core points towards potential activity as a potassium channel blocker, while the broader pyridine scaffold is a common feature in numerous enzyme inhibitors. The systematic, multi-phase experimental workflow detailed in this guide provides a robust and self-validating pathway for researchers to confidently identify the primary biological target and unravel the molecular mechanism of this promising compound. This logical progression from broad screening to definitive target validation ensures an efficient and scientifically rigorous investigation.

References

  • PubMed. (2025).
  • PubMed. (n.d.). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed.
  • OCL-CATALYST. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis.
  • PubMed. (n.d.). 4-Aminopyridine derivatives with antiamnesic activity. PubMed.
  • PubMed Central. (n.d.).
  • Taylor & Francis Online. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online.
  • ResearchGate. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.
  • PubMed Central. (n.d.).
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • National Institutes of Health. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
  • SpringerLink. (2019).
  • Auctores Online. (n.d.).
  • Dove Medical Press. (2021). Amino acid conjugates of aminothiazole and aminopyridine as Potential Anticancer Agents. Dove Medical Press.
  • PubMed. (n.d.). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed.
  • PubMed. (n.d.). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • Neurology Neuroimmunology & Neuroinflammation. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Strategic Guide to Unveiling the Kinase Targets of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the identification and validation of potential protein kinase targets for the novel small molecule, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. The pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors, suggesting that this compound warrants investigation.[1][2][3][4][5][6] This document outlines a multi-pronged approach, combining computational, biochemical, and cell-based methodologies to build a robust target profile, elucidate the mechanism of action, and pave the way for future drug development efforts.

Foundational Analysis: Why Investigate This Compound?

The initial impetus for exploring Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate as a potential kinase inhibitor stems from its structural similarity to known kinase-targeting compounds. The substituted pyridine ring is a common feature in molecules designed to interact with the ATP-binding pocket of kinases.[1][2][5] The fluorine substitution can enhance binding affinity and metabolic stability, properties often sought in drug candidates.[7]

Our investigative strategy is built on a tiered approach, beginning with broad, high-throughput methods to generate initial hypotheses, followed by more focused and rigorous validation studies. This ensures a cost-effective and scientifically sound progression from a large pool of potential targets to a small number of high-confidence candidates.

Tier 1: Initial Target Hypothesis Generation

The first tier of our investigation focuses on generating a broad list of potential kinase targets. This is achieved through a combination of computational and large-scale experimental screening.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective way to prioritize kinases for further experimental investigation.[8][9][10][11][12] We will employ a combination of ligand-based and structure-based approaches.

  • Ligand-Based Screening: This involves comparing the chemical structure of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate to databases of known kinase inhibitors with defined targets. Tools like KinasePred can provide initial predictions based on machine learning models trained on large datasets of kinase-inhibitor interactions.[8]

  • Structure-Based Screening (Molecular Docking): Where crystal structures of kinases are available, molecular docking simulations will be performed to predict the binding mode and estimate the binding affinity of the compound to the ATP-binding site of a panel of kinases. This can help identify kinases with a high predicted binding affinity.

Rationale for this approach: Computational screening narrows down the vast human kinome to a manageable number of high-probability candidates for experimental validation, saving significant time and resources.

Large-Scale Kinome Profiling

Biochemical kinome profiling is a cornerstone of modern kinase inhibitor discovery. Several commercial services offer comprehensive screening panels.[13][14][15]

Experimental Protocol: Broad Kinome Panel Screen

  • Compound Submission: Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is submitted to a commercial vendor (e.g., Promega, Pharmaron) for screening against their largest available kinase panel (typically >300 kinases).[14][15]

  • Assay Format: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in a primary screen. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel.[16]

  • Data Analysis: The output is typically presented as percent inhibition for each kinase. A predefined threshold (e.g., >50% or >70% inhibition) is used to identify initial "hits."

Data Presentation: Hypothetical Kinome Screen Results

Kinase TargetPercent Inhibition at 1 µMKinase Family
CDK485%CMGC
CDK681%CMGC
FLT375%TK
MARK468%CAMK
SYK45%TK
.........

Rationale for this approach: This unbiased experimental screen provides a broad overview of the compound's selectivity profile across a large portion of the kinome, identifying both potential primary targets and off-targets.[16]

Tier 2: Target Validation and Selectivity Profiling

The hits identified in Tier 1 must be validated to confirm they are genuine targets and to quantify the compound's potency and selectivity.

Dose-Response Analysis

Experimental Protocol: IC50 Determination

  • Assay Selection: For the top hits from the kinome screen (e.g., CDK4, CDK6, FLT3, MARK4), dose-response assays are performed.

  • Compound Titration: A series of dilutions of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (e.g., from 10 µM down to 0.1 nM) are prepared.

  • Kinase Activity Measurement: The compound dilutions are incubated with the individual kinases and the reaction is initiated by adding ATP and the substrate. Kinase activity is measured, and the data is plotted as percent inhibition versus compound concentration.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation: Hypothetical IC50 Values

Kinase TargetIC50 (nM)
CDK450
CDK675
FLT3150
MARK4400

Rationale for this approach: IC50 values provide a quantitative measure of the compound's potency against specific kinases, allowing for a rank-ordering of the most promising targets.

Cellular Target Engagement

Biochemical assays do not always translate to a cellular context. Therefore, it is crucial to confirm that the compound can engage its target inside living cells.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Selection: A suitable cell line (e.g., HEK293) is chosen for its ease of transfection and robust growth.

  • Transfection: The cells are transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.

  • Compound Treatment: The transfected cells are treated with a range of concentrations of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate.

  • Tracer Addition: A fluorescent tracer that binds to the kinase is added to the cells.

  • BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

  • Cellular IC50 Calculation: The cellular IC50 is determined from the dose-response curve.

Rationale for this approach: This cellular assay confirms that the compound can cross the cell membrane and bind to its intended target in a physiological environment, providing more biologically relevant data.[14]

Tier 3: Elucidating the Mechanism of Action and Functional Consequences

Once potent and cell-active targets are confirmed, the next step is to understand the compound's mechanism of action and its functional effects on cellular signaling.

Chemical Proteomics for Unbiased Target Identification

Chemical proteomics is a powerful, unbiased method to identify the direct binding partners of a small molecule in a complex biological sample.[17][18][19][20][21][22][23]

Experimental Workflow: Affinity-Based Protein Profiling

G cluster_synthesis Probe Synthesis cluster_experiment Pull-down Experiment cluster_analysis Analysis Compound Methyl 6-fluoro-4- (isopropylamino)pyridine-3-carboxylate Linker Linker Attachment Compound->Linker Probe Biotinylated Probe Linker->Probe Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Beads Streptavidin Beads Incubation->Beads Wash Wash Unbound Proteins Beads->Wash Elution Elution Wash->Elution MS Mass Spectrometry Elution->MS Data Data Analysis MS->Data Targets Identified Targets Data->Targets

Caption: Workflow for chemical proteomics-based target identification.

Experimental Protocol: Chemical Proteomics

  • Probe Synthesis: A derivative of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is synthesized with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.[18][20]

  • Incubation: The biotinylated probe is incubated with cell lysate to allow for binding to its target proteins.

  • Affinity Purification: The probe-protein complexes are captured using streptavidin-coated beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured proteins are then eluted.

  • Mass Spectrometry: The eluted proteins are identified by mass spectrometry.

  • Data Analysis: The identified proteins are analyzed to distinguish true targets from non-specific binders. This often involves a competition experiment where the lysate is pre-incubated with an excess of the untagged compound.

Rationale for this approach: This unbiased method can confirm the targets identified in the kinome screen and may reveal novel, unexpected off-targets, including non-kinase proteins.[19][21]

Downstream Signaling Pathway Analysis

To understand the functional consequences of target inhibition, we will analyze the phosphorylation status of downstream substrates.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: A relevant cell line is treated with Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate at various concentrations and for different time points.

  • Protein Extraction: Total protein is extracted from the treated cells.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of known downstream substrates of the target kinases (e.g., phospho-Rb for CDK4/6, phospho-STAT5 for FLT3).

  • Analysis: Changes in the phosphorylation levels of these substrates will indicate whether the compound is effectively inhibiting the kinase in a cellular context and modulating its signaling pathway.

Signaling Pathway Visualization

G Compound Methyl 6-fluoro-4- (isopropylamino)pyridine-3-carboxylate CDK4_6 CDK4/6 Compound->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates pRb pRb Rb->pRb E2F E2F pRb->E2F releases CellCycle Cell Cycle Progression E2F->CellCycle

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

Rationale for this approach: This provides direct evidence of the compound's biological activity and its impact on cellular processes regulated by the target kinase.

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and robust strategy for identifying and validating the kinase targets of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. By integrating computational, biochemical, and cell-based approaches, we can build a comprehensive understanding of the compound's mechanism of action, potency, and selectivity. The data generated through this workflow will be critical for making informed decisions about the future development of this compound as a potential therapeutic agent. Positive outcomes from these studies would warrant further investigation into its efficacy in disease-relevant models and detailed pharmacokinetic and toxicological profiling.

References

  • 18 F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide - NCBI. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. Available at: [Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC - PubMed Central. Available at: [Link]

  • Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. Available at: [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC - NIH. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Available at: [Link]

  • Kinome Profiling - Oncolines B.V. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. Available at: [Link]

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed. Available at: [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available at: [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central - NIH. Available at: [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib - PMC - NIH. Available at: [Link]

  • 4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl] - NCBI. Available at: [Link]

  • (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH. Available at: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

  • Techniques in kinase profiling - Medicines Discovery Catapult. Available at: [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chemical proteomics reveals the target landscape of 1000 kinase inhibitors - PubMed. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available at: [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. Available at: [Link]

  • Kinase Activity Profiling Services - Pamgene. Available at: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Available at: [Link]

  • Improving the Prediction of Potential Kinase Inhibitors with Feature Learning on Multisource Knowledge - Cong Shen. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, a novel small molecule with potential therapeutic applications. In the absence of extensive empirical data for this specific compound, we present a structured, field-proven workflow designed to predict its physicochemical properties, identify potential biological targets, and assess its drug-like characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of computational drug discovery. We will delve into the causal reasoning behind key experimental choices, from target selection and molecular docking to the intricacies of molecular dynamics simulations and ADMET profiling. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Rationale for In Silico First Approach

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to unforeseen issues in efficacy and safety.[1] In silico methodologies, or computer-aided drug design (CADD), have become indispensable in modern drug discovery, offering a cost-effective and time-efficient means to prioritize promising candidates before significant investment in resource-intensive wet-lab experiments.[2][3][4] By simulating molecular interactions and predicting pharmacokinetic properties, we can build a robust, data-driven hypothesis for a molecule's potential.[5]

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate belongs to the pyridine carboxylate class of compounds, a scaffold present in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[6][7] The presence of a fluorine atom can enhance metabolic stability and binding affinity, making this an intriguing candidate for further investigation. This guide will outline a systematic in silico approach to characterize this molecule, starting from its basic properties to complex simulations of its interaction with a plausible biological target.

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Before any advanced simulations, a thorough understanding of the ligand's properties is paramount. This initial step ensures the accuracy and reliability of subsequent computational experiments.

Ligand Structure and Properties

The first step is to obtain or generate a high-quality 3D structure of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. This can be achieved using chemical drawing software such as MarvinSketch or ChemDraw, followed by energy minimization using a suitable force field (e.g., MMFF94). The resulting structure should be saved in a standard format like .mol2 or .sdf.

A preliminary assessment of its physicochemical properties provides a baseline for its drug-like potential. These descriptors can be calculated using various online tools or computational chemistry software.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~228.24 g/mol Adherence to Lipinski's Rule of Five (MW < 500) suggests good absorption and permeation.
LogP (octanol-water partition coefficient)~2.5Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability.
Hydrogen Bond Donors1Within the typical range for orally available drugs.
Hydrogen Bond Acceptors4Within the typical range for orally available drugs.
Topological Polar Surface Area (TPSA)~62.5 ŲA TPSA < 140 Ų is generally associated with good oral bioavailability.

Note: The values in the table are estimations for a molecule with the given name and may vary slightly based on the calculation method.

Target Identification and Validation: A Hypothesis-Driven Approach

Given the novelty of the compound, we must generate a hypothesis regarding its potential biological target. The pyridine carboxylate scaffold is a known "privileged structure" that can interact with a variety of protein families. A common approach is to search for structurally similar compounds with known biological activities. For this guide, we will hypothesize that Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate may act as a kinase inhibitor, a class of enzymes frequently targeted in oncology and immunology. We will select a representative kinase, such as a member of the Mitogen-Activated Protein Kinase (MAPK) pathway, for our initial docking and simulation studies.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][8] This allows us to estimate the binding affinity and visualize the key interactions driving the binding event.[9][10]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing a molecular docking experiment using AutoDock Vina, a widely used and validated open-source docking program.

Step 1: Receptor Preparation

  • Obtain Protein Structure: Download the 3D structure of the target kinase from the Protein Data Bank (PDB). For this example, let's assume we are using a structure of p38 MAPK (e.g., PDB ID: 1A9U).

  • Clean the PDB File: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.[11]

  • Add Polar Hydrogens and Assign Charges: Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges for the receptor. Save the prepared receptor in .pdbqt format.

Step 2: Ligand Preparation

  • Load Ligand: Open the energy-minimized 3D structure of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate in AutoDock Tools.

  • Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save Ligand: Save the prepared ligand in .pdbqt format.

Step 3: Grid Box Definition

  • Identify the Binding Site: The grid box defines the search space for the docking algorithm. It should encompass the known active site of the kinase. This can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Set Grid Parameters: In AutoDock Tools, define the center and dimensions of the grid box. Ensure it is large enough to accommodate the ligand in various orientations.

Step 4: Running the Docking Simulation

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the output file name.

  • Execute Vina: Run the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.

Step 5: Analysis of Results

  • Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the top-ranked poses. Lower values indicate stronger binding.[10]

  • Pose Visualization: Load the receptor and the docked ligand poses into PyMOL or UCSF Chimera to visualize the binding interactions. Analyze hydrogen bonds, hydrophobic interactions, and any potential pi-stacking.

Visualizing the Docking Workflow

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis rec_pdb Download PDB rec_clean Clean PDB rec_pdb->rec_clean rec_prep Add Hydrogens & Charges rec_clean->rec_prep grid Define Grid Box rec_prep->grid lig_struct Generate 3D Structure lig_prep Set Torsions lig_struct->lig_prep lig_prep->grid run_vina Run AutoDock Vina grid->run_vina analyze_affinity Binding Affinity run_vina->analyze_affinity visualize_pose Visualize Interactions analyze_affinity->visualize_pose

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[5][12][13] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and the persistence of key interactions.[13]

Experimental Protocol: MD Simulation using GROMACS

This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely used MD simulation package.[12]

Step 1: System Preparation

  • Generate Ligand Topology: The force field for the ligand needs to be prepared. This involves generating topology and parameter files that describe the bonded and non-bonded interactions of the ligand atoms. Servers like the Automated Topology Builder (ATB) can be used for this purpose.[14]

  • Combine Protein and Ligand: Create a complex of the protein and the best-docked pose of the ligand.

  • Choose Force Field: Select an appropriate force field for the protein (e.g., AMBER, CHARMM).

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

  • Add Ions: Add ions to neutralize the system and mimic physiological salt concentration.

Step 2: Energy Minimization

  • Relax the System: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.[15] This is typically done using the steepest descent algorithm.

Step 3: Equilibration

  • NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Perform a short simulation to allow the system to reach the desired temperature.

  • NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Follow with another short simulation to adjust the system to the correct pressure and density.[16]

Step 4: Production MD

  • Run the Simulation: Once the system is equilibrated, run the production MD simulation for a desired length of time (e.g., 100 ns). This will generate a trajectory file containing the atomic coordinates at different time points.[12]

Step 5: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.[15]

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.

  • Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.

Visualizing the MD Simulation Workflow

md_simulation_workflow start Start with Docked Complex system_prep System Preparation (Solvation, Ionization) start->system_prep energy_min Energy Minimization system_prep->energy_min equilibration Equilibration (NVT & NPT) energy_min->equilibration production_md Production MD Simulation equilibration->production_md analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production_md->analysis end Assess Complex Stability analysis->end

Caption: The sequential stages of a molecular dynamics simulation.

ADMET Prediction: Profiling Drug-Like Properties

A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it has toxic side effects.[17] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early drug discovery to filter out compounds with unfavorable pharmacokinetic and safety profiles.[5][18]

In Silico ADMET Prediction

A variety of computational models, often based on quantitative structure-activity relationships (QSAR) and machine learning, can predict a wide range of ADMET properties.[18][19] Several online platforms and standalone software are available for this purpose.[17][20]

ADMET PropertyPredicted OutcomeImplication
Absorption
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowMay not readily cross into the central nervous system, which could be desirable to avoid CNS side effects.
Plasma Protein Binding (PPB)HighA significant fraction of the drug may be bound to plasma proteins, affecting its free concentration.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2D6Potential for drug-drug interactions with other drugs metabolized by this enzyme.
Excretion
Renal Organic Cation Transporter (OCT2) SubstrateNoUnlikely to be actively secreted by the kidneys via this transporter.
Toxicity
AMES MutagenicityNon-mutagenicLow likelihood of causing genetic mutations.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Note: The predicted outcomes in this table are hypothetical and would need to be generated using specialized ADMET prediction software like ADMETlab 2.0 or pkCSM.[17][21]

Conclusion and Future Directions

This guide has presented a comprehensive in silico workflow for the initial characterization of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. Through a combination of physicochemical profiling, molecular docking, molecular dynamics simulations, and ADMET prediction, we have constructed a detailed computational profile of this novel compound. The hypothetical results suggest that it possesses drug-like properties and may exhibit stable binding to a kinase target.

It is crucial to emphasize that these in silico predictions are hypotheses that must be validated through empirical testing. The next logical steps would involve the chemical synthesis of the compound, followed by in vitro assays to confirm its binding affinity to the predicted target and its broader biological activity. The computational framework outlined here serves to de-risk and guide these future experimental endeavors, ultimately accelerating the path toward potential therapeutic applications.

References

  • Protocol for Molecular Dynamics Simulations of Proteins. (2016). bio-protocol.org. [Link]

  • Protocol for MD simulations. (2023). iGEM KU Leuven 2023. [Link]

  • ADMET prediction. Fiveable. [Link]

  • Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

  • Small Molecule Docking. KBbox: Methods. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Small molecule docking. Bonvin Lab. [Link]

  • Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]

  • A Guide to In Silico Drug Design. (2022). PubMed Central. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • ADMET Predictor® - Simulations Plus. Simulations Plus. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • How Do In Silico Trials Work? A Brief Guide. (2024). The Clinical Trial Vanguard. [Link]

  • What is in silico drug discovery? (2025). Patsnap Synapse. [Link]

  • Drug discovery by using in-silico experiments. (2022). dockdynamics In-Silico Lab. [Link]

  • Setting up a Molecular Dynamics simulation. (2022). Compchems. [Link]

  • ADMETlab 2.0. ADMET & Drug Discovery Laboratory. [Link]

  • In Silico Methods for Drug Design and Discovery. Frontiers Research Topic. [Link]

  • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. (2007). Acta Crystallographica Section E: Structure Reports Online.
  • Synthesis and crystal structure of the title compound, (I). (2007). Acta Crystallographica Section E: Structure Reports Online.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). Molecules. [Link]

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid. PubChem. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PubMed Central. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021). PubMed. [Link]

  • 6-(Methylamino)pyridine-3-carboxylic acid. PubChem. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, a novel heterocyclic compound of interest in pharmaceutical research and development. Recognizing the absence of extensive published data on this specific molecule, this document leverages fundamental principles of medicinal chemistry and established analytical methodologies to offer a predictive assessment and a robust framework for its experimental characterization. This resource is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of new chemical entities.

Introduction and Molecular Profile

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a substituted fluoropyridine derivative. Its structure, featuring a basic pyridine nitrogen, a lipophilic isopropylamino group, a hydrogen-bonding secondary amine, and a potentially hydrolyzable methyl ester, suggests a complex interplay of factors governing its solubility and stability. A thorough understanding of these properties is paramount for advancing this molecule through the drug development pipeline, from early-stage screening to formulation and manufacturing.

Molecular Structure:

A detailed examination of its constituent functional groups allows for a preliminary assessment of its likely physicochemical characteristics. The fluoropyridine core contributes to metabolic stability, while the isopropylamino and methyl carboxylate moieties will significantly influence its solubility, dissolution rate, and degradation pathways.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1] For Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, both aqueous and organic solubility will be of interest for various stages of development, from in vitro assays to formulation in different delivery systems.

Theoretical Solubility Prediction

Based on its structure, we can anticipate the following solubility characteristics:

  • pH-Dependent Aqueous Solubility: The presence of the basic pyridine nitrogen and the secondary amine of the isopropylamino group suggests that the compound will behave as a weak base. Consequently, its aqueous solubility is expected to be highly pH-dependent, with greater solubility in acidic conditions where the molecule can be protonated to form a more soluble salt.[2][3] The pKa of the molecule will be a critical parameter to determine the pH range of optimal solubility.

  • Organic Solubility: The presence of the aromatic ring and the isopropyl group imparts a degree of lipophilicity, suggesting that the compound will exhibit solubility in a range of organic solvents. This is advantageous for purification, crystallization, and the preparation of stock solutions for in vitro screening. Generally, organic compounds with oxygen or nitrogen-containing functional groups tend to be soluble in polar organic solvents.[4]

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate.

A panel of solvents with varying polarities should be used for an initial solubility assessment.

Solvent Class Specific Solvents Rationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)To assess solubility in an acidic environment relevant to oral absorption.
pH 4.5 (Acetate Buffer)Represents the upper pH of the stomach and small intestine.
pH 6.8 (Simulated Intestinal Fluid)To evaluate solubility in the neutral to slightly alkaline conditions of the intestines.
pH 7.4 (Phosphate Buffered Saline)Relevant for physiological pH and in vitro cell-based assays.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Commonly used for preparing high-concentration stock solutions for biological screening.
N,N-Dimethylformamide (DMF)An alternative to DMSO with similar solubilizing properties.
Polar Protic Solvents Methanol, EthanolUseful for purification, crystallization, and formulation development.
Non-Polar Solvents Dichloromethane (DCM), ChloroformTo understand the lipophilic character of the compound.

Kinetic Solubility Determination (High-Throughput Screening):

This method is suitable for early-stage discovery to quickly assess solubility in various solvent systems.[1]

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • Add a small aliquot of the stock solution to the desired aqueous buffer or solvent.

  • Shake the mixture for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

  • Measure the turbidity of the solution using a nephelometer or by visual inspection. The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method):

This is the gold standard method for determining the true equilibrium solubility of a compound and is essential for pre-formulation studies.[5]

  • Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

dot graph "pH_Solubility_Profile" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10, color="#5F6368"];

} Caption: Predicted pH-solubility profile for a weak base.

Stability Profile: Identifying and Mitigating Risks

Ensuring the stability of a drug substance is a mandatory regulatory requirement and is crucial for maintaining its safety and efficacy throughout its shelf life.[6] A comprehensive stability program, including forced degradation studies, is essential.

Predicted Degradation Pathways

The chemical structure of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate suggests several potential degradation pathways:

  • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid. This is often a primary degradation route for ester-containing drugs.

  • Oxidation: The secondary amine of the isopropylamino group could be susceptible to oxidation, potentially leading to the formation of N-oxide or other oxidative degradation products.

  • Photodegradation: Aromatic systems, such as the pyridine ring, can be susceptible to degradation upon exposure to light. Photostability testing is therefore a critical component of the stability program.[6][7]

Comprehensive Stability Testing Program

A stability testing program should be designed and executed in accordance with the International Council for Harmonisation (ICH) guidelines.[6]

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9] The goal is to achieve a target degradation of 5-20%.[8]

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60 °C)Hydrolysis of the methyl ester.
Base Hydrolysis 0.1 M NaOH, room temperature or gentle heatHydrolysis of the methyl ester.
Oxidation 3% H₂O₂, room temperatureOxidation of the isopropylamino group.
Thermal Degradation Dry heat (e.g., 80 °C)General thermal decomposition.
Photodegradation Exposure to light (ICH Q1B compliant light source)Degradation of the pyridine ring system.[6][7]
Humidity High humidity (e.g., 90% RH) at an elevated temperatureMay accelerate hydrolysis or other degradation pathways.

Formal stability studies should be conducted on the drug substance under various storage conditions as prescribed by ICH guideline Q1A(R2).[6]

  • Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Intermediate Storage: 30 °C ± 2 °C / 65% RH ± 5% RH

  • Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH

Samples should be analyzed at specified time points for appearance, assay, purity, and degradation products using a validated stability-indicating HPLC method.

dot digraph "Hydrolytic_Degradation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} Caption: Potential hydrolytic degradation pathway.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10]

Key considerations for method development include:

  • Column Chemistry: A C18 stationary phase is a common starting point for the separation of small molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent compound from its degradation products.

  • Detection: UV detection at a wavelength of maximum absorbance for the parent compound is generally suitable.

  • Validation: The analytical method must be fully validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion and Future Directions

This guide provides a foundational framework for understanding and experimentally determining the solubility and stability of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. While theoretical predictions based on its chemical structure offer valuable initial insights, a rigorous experimental program is indispensable for generating the robust data required for regulatory submissions and successful drug product development. The protocols and considerations outlined herein are designed to guide the researcher in establishing a comprehensive physicochemical profile of this promising new chemical entity, thereby enabling informed decisions throughout the development lifecycle.

References

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Blog. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Patel, K., et al. (2021). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • Gibaldi, M., et al. (2007). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • Singh, R., et al. (2016). A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Al-Obaidi, H., & Buckton, G. (2009). The use of the pH-solubility profiles to predict the likely in vivo absorption of a BCS class II drug. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Abraham, M. H., & Acree, W. E. (2015). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Faria, J., et al. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences. [Link]

Sources

A Technical Guide to the Discovery of Novel Pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic and physicochemical properties, including its ability to act as a hydrogen bond acceptor and enhance aqueous solubility, make it an exceptionally versatile core for designing biologically active agents.[2][4] This guide provides an in-depth exploration of the modern drug discovery cascade for novel pyridine derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the intricate journey from target identification to lead optimization, emphasizing the causal relationships behind experimental design and the principles of self-validating protocols. This document synthesizes field-proven insights with technical accuracy, covering high-throughput screening methodologies, advanced synthetic strategies, and the nuanced art of structure-activity relationship (SAR) elucidation. By integrating detailed protocols, data-driven tables, and logical workflow diagrams, this guide serves as a comprehensive resource for harnessing the full potential of the pyridine nucleus in developing next-generation therapeutics for a wide array of diseases, including cancer, viral infections, and neurodegenerative disorders.[5][6][7]

The Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

The six-membered aromatic ring containing one nitrogen atom, known as pyridine, is deceptively simple. Its isosteric relationship to benzene, combined with the nitrogen's electronegativity, imparts a unique set of properties that medicinal chemists have exploited for decades.[8] The nitrogen atom not only introduces a dipole moment and improves aqueous solubility but also provides a crucial hydrogen bond acceptor site for interacting with biological targets, a feature that underpins its "privileged" status.[2][4]

This scaffold is a recurring motif in a vast range of pharmaceuticals, demonstrating remarkable therapeutic diversity.[8] Pyridine derivatives have been successfully developed as:

  • Anticancer Agents: Targeting critical pathways in cell proliferation and survival, such as kinase signaling (e.g., Sorafenib, Crizotinib).[1][9]

  • Antiviral Agents: Inhibiting viral replication mechanisms, with notable examples in HIV and Hepatitis C treatment.[6][10]

  • Anti-inflammatory Drugs: Modulating inflammatory pathways.[8]

  • CNS-active Agents: Including treatments for neurodegenerative conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE).[7][11]

The synthetic tractability of the pyridine ring allows for extensive derivatization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to achieve optimal efficacy and safety.

The Discovery Engine: From Target to Hit

The journey to a novel drug begins with identifying a biological target and finding a "hit" molecule that can modulate its activity. For pyridine derivatives, this process is often initiated through large-scale screening campaigns.

Target Identification & Validation

The selection of a biological target is the foundational step. Pyridine derivatives have shown remarkable success against several major target classes:

  • Protein Kinases: This family of enzymes is a primary focus in oncology. The pyridine core is adept at binding to the ATP-binding pocket of kinases like VEGFR-2, PIM-1, and HPK1, interfering with signaling pathways that drive tumor growth.[12][13][14][15]

  • Viral Enzymes: Key viral proteins such as reverse transcriptase and polymerase are common targets. Pyridine-containing molecules can be designed to fit into the active sites of these enzymes, halting the viral life cycle.[6][16]

  • Amyloid-β (Aβ) Aggregation: In Alzheimer's disease, preventing the aggregation of Aβ peptides is a key therapeutic strategy. Pyridine derivatives have been developed as BACE-1 inhibitors and metal chelators to disrupt this process.[7][17]

High-Throughput Screening (HTS) for Pyridine Scaffolds

HTS is the workhorse of modern hit identification, allowing for the rapid screening of vast compound libraries against a specific target. The pyridinyl-urea scaffold, for example, is a well-established pharmacophore for kinase inhibition and an ideal candidate for HTS campaigns.[3]

This protocol describes a robust, self-validating system for identifying inhibitors of a target kinase (e.g., VEGFR-2) from a library of pyridine derivatives.

Objective: To identify pyridine derivatives that inhibit ≥50% of kinase activity at a concentration of 10 µM.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly-Glu-Tyr (4:1) substrate

  • ATP (Adenosine Triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% BSA

  • 384-well white, opaque plates

  • Pyridine derivative library (10 mM stocks in DMSO)

  • Positive Control: Staurosporine (potent kinase inhibitor)

  • Negative Control: DMSO

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyridine derivative from the library into the wells of a 384-well plate. Dispense 50 nL of DMSO into control wells.

  • Enzyme Addition: Add 5 µL of VEGFR-2 solution (e.g., 2 ng/µL in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase. This pre-incubation step is critical for identifying time-dependent inhibitors.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution (containing Poly-Glu-Tyr and ATP at 2x their final desired concentration, e.g., 20 µM ATP) to all wells to initiate the kinase reaction. The final compound concentration is now 10 µM in a 10 µL volume.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The duration is optimized to ensure the reaction is in the linear range for the negative controls.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP; a low signal indicates high kinase activity, while a high signal indicates inhibition.

  • Signal Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the positive (Staurosporine) and negative (DMSO) controls.

    • Percent Inhibition = 100 * (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive).

    • A "hit" is defined as a compound exhibiting ≥50% inhibition.

Synthetic Strategies for Library Generation

A successful drug discovery campaign relies on a structurally diverse library of compounds. The versatility of pyridine chemistry allows for the creation of such libraries through various efficient synthetic routes.

The Chemist's Toolkit

One-pot multicomponent reactions (MCRs) are particularly powerful for generating molecular diversity with high atom economy and operational simplicity. T[18][19]hese reactions combine three or more starting materials in a single step to form a complex product, making them ideal for library synthesis. The Hantzsch dihydropyridine synthesis is a classic example, which can be adapted for modern library production.

Objective: To synthesize a diverse library of 1,4-dihydropyridine derivatives.

Reaction Scheme: An aldehyde, a β-ketoester, and a source of ammonia are reacted together.

Materials:

  • Variety of aromatic and aliphatic aldehydes (Component A)

  • Ethyl acetoacetate (Component B)

  • Ammonium acetate (Component C, ammonia source)

  • Ethanol (Solvent)

  • Reaction vials, magnetic stirrer, heating block

Methodology:

  • Reagent Preparation: In a reaction vial, combine an aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the vial.

  • Reaction: Seal the vial and heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4-6 hours. The causality here is that heating provides the activation energy to drive the cyclocondensation reaction to completion.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (aldehyde) indicates completion. This step serves as an in-process control for reaction validation.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The purity can be assessed by NMR and LC-MS. For a library, this crude product may be sufficient for primary screening.

  • Validation: A representative sample from the library should be fully characterized (¹H NMR, ¹³C NMR, HRMS) to confirm the structural integrity of the scaffold being produced.

MCR_Scheme Aldehyde Aldehyde (R-CHO) Reaction_Vessel One-Pot Reaction (Solvent, Heat) Aldehyde->Reaction_Vessel Ketoester β-Ketoester (x2) Ketoester->Reaction_Vessel Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction_Vessel Product 1,4-Dihydropyridine Product Library Reaction_Vessel->Product Cyclocondensation

Caption: General schematic of a multicomponent reaction for library synthesis.

The Path to a Candidate: Lead Optimization Strategies

Once "hits" are identified, the lead optimization phase begins. This iterative process involves synthesizing and testing analogues of the hit compound to improve its potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Structure-Activity Relationship (SAR) Elucidation

SAR is the cornerstone of lead optimization. I[20]t involves systematically modifying the structure of a hit compound and observing the corresponding changes in biological activity. This process provides critical insights into how the molecule interacts with its target.

PIM-1 is a serine/threonine kinase implicated in several cancers, making it an attractive therapeutic target. N[13][21]ovel pyridine compounds have been designed and synthesized as PIM-1 inhibitors.

[13][22]Consider a hypothetical lead compound, a 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative. T[13]he optimization strategy would involve modifying different parts of the molecule:

  • The Pyridine Core: Shifting or adding substituents (e.g., methyl groups) to probe for steric or electronic effects in the kinase ATP pocket.

  • The Linker: Varying the length and composition of the oxy-acetohydrazide linker to optimize the vector and orientation of the terminal group.

  • The Terminal Group: Synthesizing a variety of amides and other functional groups at the terminus to explore new hydrogen bonding or hydrophobic interactions.

The results of these modifications are quantified by measuring the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound ID | R Group Modification | PIM-1 IC₅₀ (nM) |[13][22] MCF-7 Cell Viability IC₅₀ (µM) |[22] | :--- | :--- | :---: | :---: | | Lead (11) | -Glycine methyl ester | 42.3 | >10 | | Optimized (12) | -Specific amine | 14.3 | 0.5 | | Analogue (13) | -Alternative amine | 19.8 | 1.2 | | Staurosporine | (Reference Control) | 16.7 | N/A |

This table presents representative data inspired by published findings to illustrate SAR principles.

The data clearly shows that the modification in compound 12 resulted in a significant improvement in both target engagement (PIM-1 IC₅₀) and cellular activity (MCF-7 IC₅₀), demonstrating a positive SAR. T[13][22]his causality—linking a specific structural change to improved biological function—is the driving force of medicinal chemistry.

SAR_Logic Start Initial Hit (IC50 = 200 nM) Mod_R1 Modify R1 Group (Probe Pocket A) Start->Mod_R1 Mod_R2 Modify R2 Group (Probe Pocket B) Start->Mod_R2 Mod_Linker Modify Linker (Optimize Vector) Start->Mod_Linker Result_R1 Result: IC50 = 150 nM (Slight Improvement) Mod_R1->Result_R1 Result_R2 Result: IC50 = 20 nM (Major Improvement) Mod_R2->Result_R2 Result_Linker Result: IC50 = 500 nM (Activity Lost) Mod_Linker->Result_Linker Combine Combine Best Mods (Optimized R2) Result_R2->Combine Lead_Candidate Lead Candidate (IC50 = 15 nM) (Improved Selectivity) Combine->Lead_Candidate

Caption: Logical progression of a Structure-Activity Relationship (SAR) study.

Bioisosteric Replacement: A Strategy for Optimizing ADMET Properties

Bioisosterism involves replacing a functional group in a lead molecule with another group that has similar physical or chemical properties, with the goal of improving the molecule's overall profile. T[23]his is a critical strategy for addressing issues like poor metabolic stability, low solubility, or off-target toxicity.

[12][23]##### Example 1: Replacing Pyridine-N-Oxide with 2-Difluoromethylpyridine

Pyridine-N-oxides are sometimes metabolically unstable. It has been demonstrated that a 2-difluoromethylpyridine group can serve as an effective bioisostere. T[24][25]he -CF₂H group can mimic the electronic properties and hydrogen bonding capacity of the N-oxide while often conferring greater metabolic stability.

[24]##### Example 2: The Pyridine-to-Benzonitrile Switch

In some contexts, the basic nitrogen of the pyridine ring can lead to undesirable properties, such as rapid metabolism or unwanted interactions with ion channels. Replacing the pyridine nitrogen with a C-CN unit to form a benzonitrile can be a powerful strategy. T[26]he nitrile group mimics the hydrogen-bond accepting ability of the pyridine nitrogen but is non-basic, which can dramatically improve the pharmacokinetic profile of a compound. T[26]his type of core ring structure modification is a sophisticated technique used to overcome fundamental liabilities in a lead series.

Case Studies: From Bench to Bedside

The success of the pyridine scaffold is best illustrated by the numerous drugs that have reached the market.

  • Olaparib: A PARP inhibitor used in cancer therapy, featuring a complex fused pyridine derivative at its core. *[13] Crizotinib: An ALK and ROS1 kinase inhibitor for treating non-small cell lung cancer, which contains a 2-aminopyridine hinge-binding motif. *[1][9] Vismodegib: An inhibitor of the Hedgehog signaling pathway used to treat basal-cell carcinoma, which incorporates a substituted pyridine ring.

[1][9]These examples underscore the adaptability of the pyridine core in targeting diverse biological pathways to treat a range of human diseases.

Challenges and Future Perspectives

Despite its successes, the development of pyridine derivatives is not without challenges. Issues such as achieving high selectivity, overcoming drug resistance, and minimizing systemic toxicity remain at the forefront of research.

[12]Future innovations will likely focus on:

  • Covalent Inhibitors: Designing pyridine derivatives that form a permanent covalent bond with their target, which can lead to increased potency and duration of action. *[12] Nanotechnology-Based Drug Delivery: Utilizing nanocarriers to improve the bioavailability and therapeutic index of potent pyridine-based compounds, thereby reducing off-target effects. *[12] Fragment-Based Drug Design (FBDD): Using smaller pyridine-containing fragments to build highly potent and selective inhibitors from the ground up.

The continued exploration of novel synthetic methodologies and a deeper understanding of drug-target interactions will ensure that the pyridine scaffold remains a vital and productive platform in medicinal chemistry for years to come.

References

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Ghamghami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2024). International Journal on Science and Technology. Retrieved January 19, 2026, from [Link]

  • A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Retrieved January 19, 2026, from [Link]

  • Khan, M. F., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. BioMed Research International. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Retrieved January 19, 2026, from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). Inorganic and Nano-Metal Chemistry. [Link]

  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (2023). IRJET. Retrieved January 19, 2026, from [Link]

  • Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ghamghami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science. [Link]

  • El-Moghazy, S. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • El-Moghazy, S. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]

  • Yang, L., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Redox Biology. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

  • Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pyridine derivatives as anti-Alzheimer agents. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Scilit. Retrieved January 19, 2026, from [Link]

  • Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health. [Link]

  • Wang, L., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Canning, P., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

  • The 'ring replacement' of pyridines into benzonitriles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2024). Auctores Journals. Retrieved January 19, 2026, from [Link]

  • Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Pyridine derivative that's been shown to be effective in treating Alzheimer's disease. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pyridine derivatives as anti-Alzheimer agents. (2022). SciSpace. Retrieved January 19, 2026, from [Link]

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). IDOSI Publications. Retrieved January 19, 2026, from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Shafiq, N., et al. (2023). One-Pot Multicomponent Synthesis of Novel Pyridine Derivatives for Antidiabetic and Antiproliferative Activities. Future Medicinal Chemistry. [Link]

  • Shafiq, N., et al. (2023). One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. Future Medicinal Chemistry. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). MDPI. [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • Structure Activity Relationships. (n.d.). Drug-Design.org. Retrieved January 19, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Kim, H., & Ghanayem, B. I. (1995). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica. [Link]

  • Pyridine - Some Industrial Chemicals. (1999). National Center for Biotechnology Information. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. (1992). National Center for Biotechnology Information. [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyridine Carboxylate Derivative

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a synthetic organic compound featuring a fluorinated pyridine core, a structure of significant interest in medicinal chemistry and drug discovery. Pyridine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the isopropylamino and methyl carboxylate moieties can influence solubility, cell permeability, and specific molecular interactions.

Given the absence of extensive published data on this specific molecule, these application notes provide a comprehensive framework for the initial characterization of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate in relevant cell-based assays. The protocols outlined below are designed to be self-validating and are based on established methodologies for evaluating novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.

PropertyValue/InformationSource/Justification
Molecular FormulaC10H13FN2O2Calculated
Molecular Weight212.22 g/mol Calculated
AppearanceWhite to off-white solid (predicted)General observation for similar compounds
SolubilitySoluble in DMSO; sparingly soluble in ethanol.[6][7]Pyridine derivatives are often soluble in organic solvents.
StorageStore at -20°C, desiccated, and protected from light.Standard practice for long-term storage of organic compounds.

Stock Solution Preparation:

For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile, anhydrous dimethyl sulfoxide (DMSO).[6][8]

  • Aseptically weigh out a precise amount of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate.

  • Dissolve in an appropriate volume of cell culture-grade DMSO to achieve a stock concentration of 10-50 mM.

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

Causality Note: DMSO is a versatile solvent for many organic compounds and is miscible with cell culture media.[6][7] However, high concentrations of DMSO can be toxic to cells.[6] Therefore, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.[6]

Hypothesized Mechanism of Action and Proposed Investigational Pathways

The structural motifs of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate suggest several potential mechanisms of action that warrant investigation. The pyridine scaffold is a common feature in kinase inhibitors, and the overall structure could lend itself to interactions with various enzymes or receptors.

Potential Investigational Areas:

  • Anticancer Activity: Many pyridine derivatives have demonstrated potent anticancer effects.[3][4] The compound could potentially inhibit cell proliferation, induce apoptosis, or interfere with key signaling pathways involved in cancer progression.

  • Kinase Inhibition: The pyridine ring is a well-established pharmacophore in the design of kinase inhibitors. This compound could be screened against a panel of kinases to identify potential targets.

  • Anti-inflammatory Effects: Certain pyridine-containing molecules modulate inflammatory pathways. Assays measuring the production of inflammatory cytokines or the activity of key inflammatory mediators could be employed.

The following sections will detail protocols for investigating the potential anticancer properties of this compound, as this is a prominent activity of many novel pyridine derivatives.

PART 1: Assessment of Cytotoxicity and Antiproliferative Effects

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[3]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the DMSO stock. A typical starting concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration.

  • Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Compound Dilution Series (0.1 µM to 100 µM) treatment Treat Cells with Compound compound_prep->treatment seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan Solubilize Formazan in DMSO mtt_addition->formazan read_absorbance Read Absorbance (570 nm) formazan->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response calc_ic50 Determine IC50 Value plot_dose_response->calc_ic50 G cluster_downstream Downstream Effects compound Methyl 6-fluoro-4-(isopropylamino) pyridine-3-carboxylate pi3k PI3K compound->pi3k Inhibition? receptor Receptor Tyrosine Kinase receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival akt->survival apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental findings, the following controls and validation steps are essential:

  • Positive and Negative Controls: Always include appropriate positive (a compound with a known effect) and negative (vehicle) controls in every assay.

  • Dose-Response and Time-Course Studies: Evaluating the compound's effects at multiple concentrations and time points provides a more comprehensive understanding of its activity.

  • Orthogonal Assays: Confirm key findings using a different assay that measures a similar endpoint. For example, confirm apoptosis induction observed by Annexin V/PI with a caspase activity assay.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the results.

Conclusion and Future Directions

These application notes provide a foundational guide for the initial in vitro characterization of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. The proposed protocols for assessing cytotoxicity and the mechanism of cell death will generate crucial preliminary data. Based on these findings, further investigations could include:

  • Target Identification: Employing techniques such as kinase profiling, affinity chromatography, or computational docking to identify the molecular target(s) of the compound.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

By following these detailed protocols and adhering to the principles of scientific integrity, researchers can effectively explore the therapeutic potential of this novel pyridine derivative.

References

  • MDPI: 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[9][10]ithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. [Link]

  • JOCPR: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • MDPI: Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. [Link]

  • PubMed: Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. [Link]

  • MDPI: Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]

  • MDPI: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • HiMedia Laboratories: Dimethyl Sulfoxide (DMSO). [Link]

Sources

The Versatile Scaffold: Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a privileged scaffold, consistently integrated into a multitude of FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a cornerstone of drug design. This guide delves into the potential of a specific, highly functionalized pyridine derivative, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate , as a foundational scaffold for the development of novel therapeutics. While this precise molecule may represent a novel starting point for many discovery programs, its constituent features—a 6-fluoro-pyridine core, a 4-amino substituent, and a 3-carboxylate ester—are all well-established pharmacophoric elements. This document will provide a comprehensive overview of its synthetic accessibility, potential biological relevance, and detailed protocols for its application in creating diverse chemical libraries for drug screening.

The Strategic Advantage of the Scaffold: A Physicochemical and Biological Perspective

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The 6-fluoro substitution on the pyridine ring in our scaffold of interest is anticipated to modulate the pKa of the pyridine nitrogen and influence the overall electronic distribution, potentially enhancing interactions with biological targets.[1] Furthermore, the 4-aminopyridine substructure is a well-known pharmacophore, most notably for its ability to block voltage-gated potassium channels.[2][3] This action can restore nerve impulse conduction in demyelinated neurons, a principle that has been successfully translated into therapies for conditions like multiple sclerosis.[2][3] The isopropylamino group at the 4-position offers a balance of lipophilicity and hydrogen bonding capability, while the methyl carboxylate at the 3-position serves as a versatile handle for further chemical modifications.

Table 1: Predicted Physicochemical Properties of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

PropertyPredicted ValueSignificance in Drug Design
Molecular FormulaC10H13FN2O2Provides the basic atomic composition.
Molecular Weight212.22 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP~2.5Indicates a moderate lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors1The secondary amine provides a hydrogen bond donor.
Hydrogen Bond Acceptors4The pyridine nitrogen, carbonyl oxygen, and ester oxygen can act as hydrogen bond acceptors.
pKa (most basic)~5.0 (Pyridine N)The electron-withdrawing fluorine and carboxylate groups lower the basicity of the pyridine nitrogen.

Synthesis of the Scaffold: A Plausible Synthetic Route

Protocol 1: Proposed Synthesis of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

This protocol is a hypothetical route based on known chemical transformations of pyridine derivatives.

Step 1: Starting Material Commercially available Methyl 4,6-dichloropyridine-3-carboxylate can serve as a suitable starting material.

Step 2: Nucleophilic Aromatic Substitution (SNAr) - Amination The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 6-position.

  • Dissolve Methyl 4,6-dichloropyridine-3-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add isopropylamine (1.2 eq) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 6-chloro-4-(isopropylamino)pyridine-3-carboxylate.

Step 3: Nucleophilic Aromatic Substitution (SNAr) - Fluorination The remaining chlorine at the 6-position can be replaced with fluorine using a suitable fluoride source.

  • Dissolve the product from Step 2 (1.0 eq) in a high-boiling polar aprotic solvent like DMSO or sulfolane.

  • Add a source of fluoride, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF) (3-5 eq). The use of a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) can facilitate the reaction.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor for the disappearance of the starting material.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final product, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, by column chromatography or recrystallization.

Synthesis_Workflow Start Methyl 4,6-dichloropyridine-3-carboxylate Step1 Isopropylamine, Base (e.g., TEA) in DMF/DMSO Start->Step1 Nucleophilic Aromatic Substitution (Amination) Intermediate Methyl 6-chloro-4-(isopropylamino)pyridine-3-carboxylate Step1->Intermediate Step2 Fluoride Source (e.g., KF or CsF) in DMSO/Sulfolane at high temperature Intermediate->Step2 Nucleophilic Aromatic Substitution (Fluorination) Product Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate Step2->Product Library_Synthesis Scaffold Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate Hydrolysis Saponification (e.g., LiOH) Scaffold->Hydrolysis CarboxylicAcid 6-fluoro-4-(isopropylamino)pyridine-3-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling with a diverse library of amines (R1R2NH) CarboxylicAcid->AmideCoupling AmideLibrary Amide Library [6-fluoro-4-(isopropylamino)pyridine-3-carboxamides] AmideCoupling->AmideLibrary

Sources

Application Note & Protocol: Strategies for the N-Arylation of 4-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl-4-aminopyridine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Its synthesis, however, presents unique challenges, primarily due to the potential for the basic pyridine nitrogen to coordinate with and inhibit the metal catalyst. This guide provides a comprehensive overview of robust and field-proven experimental procedures for the successful N-arylation of 4-aminopyridines. We will delve into the mechanistic underpinnings of the two primary catalytic systems—Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed couplings—to explain the rationale behind protocol design. This document furnishes researchers, scientists, and drug development professionals with detailed, step-by-step protocols, parameter optimization tables, troubleshooting advice, and the theoretical foundation required to adapt and execute these critical C-N bond-forming reactions with confidence.

Scientific Foundation: Mechanistic Insights into N-Arylation

A thorough understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The N-arylation of 4-aminopyridine is predominantly achieved through transition-metal-catalyzed cross-coupling reactions.

The Dominant Paradigm: Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the 1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has become the gold standard for C-N bond formation due to its broad substrate scope and functional group tolerance.[1] The reaction's success with challenging substrates like heteroaromatic amines is highly dependent on the careful selection of the palladium source, ligand, and base.

The Catalytic Cycle: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex. This is often the rate-determining step, with reactivity generally following the order Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[2][4]

  • Amine Coordination & Deprotonation: The 4-aminopyridine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex Deprotonation (Base) BHX Base-H+X- Amine_Complex->BHX Amido_Complex->Pd0 Reductive Elimination Product N-Aryl-4-aminopyridine Amido_Complex->Product ArX Ar-X ArX->OA_Complex Amine 4-Aminopyridine Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Component Selection:

  • Palladium Precatalyst: Common sources include Pd(OAc)₂ and Pd₂(dba)₃. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which can be achieved by a phosphine ligand or the amine reagent itself.[4] Pd(0) sources like Pd₂(dba)₃ are directly active. For consistency and rapid catalyst activation, pre-formed catalysts (precatalysts) that combine the Pd source and ligand are often preferred.

  • Ligands: This is the most critical variable for coupling with aminopyridines. The pyridine nitrogen can act as a competing ligand, poisoning the catalyst. To overcome this, bulky, electron-rich phosphine ligands are required. These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination. While early systems used ligands like P(o-Tolyl)₃, modern protocols for challenging substrates rely on specialized biarylphosphine ligands (e.g., XantPhos, BrettPhos) or ferrocene-based ligands.[1][4][5] XantPhos is particularly effective in many cases due to its large natural bite angle.[6][7]

  • Base: The base's function is to deprotonate the amine, making it a more potent nucleophile. Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[4] For substrates with base-sensitive functional groups (like esters), weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[3][4]

  • Solvent: Aprotic, non-coordinating solvents are standard. Toluene, dioxane, and THF are the most common choices.[4] Solvents like acetonitrile or chlorinated solvents should be avoided as they can inhibit the catalyst by coordinating to the palladium center.[4]

Copper-Catalyzed N-Arylation Methods

Copper-catalyzed reactions represent an older but still relevant alternative to palladium. They are often more cost-effective but can require harsher conditions.

  • Ullmann Condensation: This classic reaction couples an amine with an aryl halide using stoichiometric amounts of copper metal or copper salts at high temperatures (>180 °C).[8][9] Modern variations use catalytic copper with ligands to enable milder conditions.

  • Chan-Lam Coupling: A significant advancement, the Chan-Lam coupling utilizes arylboronic acids as the arylating agent, often under much milder, aerobic conditions.[10][11] The reaction is typically promoted by a Cu(II) salt like Cu(OAc)₂. While versatile, the N-arylation of 4-aminopyridine via this method has been reported to be challenging, potentially due to strong product binding or catalyst inhibition, with some studies reporting no product formation.[10][12]

Given the superior reliability and milder conditions for heteroaromatic amines, this guide will focus primarily on protocols for the Buchwald-Hartwig reaction.

Experimental Protocols & Workflows

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Handle all reagents, especially palladium catalysts, phosphine ligands, and strong bases, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and reagents.

Protocol 1: Buchwald-Hartwig N-Arylation of 4-Aminopyridine with Aryl Bromide

This protocol provides a robust starting point for the coupling of various aryl bromides. Optimization may be required for specific substrates.

Reagents & Equipment:

  • 4-Aminopyridine

  • Aryl Bromide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon) with manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine 4-aminopyridine (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and XantPhos (0.04 equiv., 4 mol%).

    • Expert Insight: Using a slight excess of the aryl bromide ensures complete consumption of the limiting aminopyridine. The 1:2 ratio of Pd:Ligand is typical for forming the active catalytic species in situ.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Base and Solvent: Under a positive pressure of inert gas, add the sodium tert-butoxide (1.4 equiv.). Then, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-aminopyridine.

    • Expert Insight: The base is added last to prevent premature degradation of base-sensitive reagents. It is a solid and should be weighed and added quickly to minimize air exposure.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete (or no further progress is observed), cool the flask to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-4-aminopyridine product.

Experimental_Workflow start Start setup 1. Combine Reactants (4-AP, Ar-Br, Pd(OAc)₂, XantPhos) in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert add 3. Add Base (NaOtBu) and Anhydrous Toluene inert->add react 4. Heat and Stir (110 °C, 12-24h) add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Quench with H₂O, and Extract with EtOAc monitor->workup Complete purify 7. Dry, Concentrate, and Purify via Chromatography workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

Protocol 2: Microwave-Assisted N-Arylation

Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[13][14]

Modifications for Microwave Protocol:

  • Vessel: Use a dedicated microwave reaction vial equipped with a stir bar and a snap cap.

  • Reagent Assembly: Assemble all solid reagents in the vial as described in Protocol 1.

  • Solvent & Base: Add the solvent and base. Using a higher boiling point solvent like dioxane or DMF may be beneficial. If using a soluble organic base like DBU, it can simplify handling for automated systems.[6][7]

  • Microwave Conditions: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 120-150 °C and the reaction time to 15-45 minutes.

  • Work-up & Purification: Follow the same procedures as described in Protocol 1.

Parameter Optimization and Troubleshooting

The success of a cross-coupling reaction often hinges on fine-tuning the parameters. The table below provides a guide for systematic optimization.

Table 1: Guide to Reaction Parameter Optimization

ParameterStandard ConditionRationale & Optimization Strategy
Pd Source / Ligand Pd(OAc)₂ / XantPhosXantPhos is a good general ligand.[15] For less reactive aryl chlorides, or if side reactions occur, screen other bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or use a pre-formed G3 or G4 precatalyst.[3][4]
Base NaOtBuHighly effective for most cases. If substrate contains a base-sensitive group (e.g., ester, nitro), switch to a weaker base like K₃PO₄ or Cs₂CO₃ and consider increasing the reaction temperature.[4][16]
Solvent TolueneGood general-purpose solvent. Dioxane is also widely used and can sometimes improve results. For microwave reactions, higher-boiling solvents like DMF or DMA can be employed.[4][17]
Temperature 100-110 °CSufficient for most aryl bromides. For aryl chlorides, temperatures may need to be increased to 120 °C. For highly active systems, room temperature reactions have been reported with specific catalysts.[1][4]
Concentration 0.1 MA good starting point. If solubility is an issue, concentration can be lowered. In some cases, higher concentrations can accelerate the reaction.

Table 2: Troubleshooting Common Issues in N-Arylation of 4-Aminopyridine

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Catalyst inhibition by pyridine nitrogen.3. Insufficiently strong base.1. Ensure rigorous inert atmosphere technique.2. Screen more sterically hindered and electron-rich ligands (e.g., BrettPhos, RuPhos) to favor C-N coupling over pyridine coordination.[3]3. Switch from K₃PO₄ to NaOtBu or LHMDS.[4][18]
Hydrodehalogenation Unproductive β-hydride elimination or other side reactions are competing with reductive elimination.[1]Change the ligand-base combination. A different ligand can alter the geometry and electronics of the Pd center, disfavoring the side reaction.
Poor Yield with Aryl Chlorides Oxidative addition to the C-Cl bond is slow and energetically demanding.Use a catalyst system specifically designed for aryl chlorides, typically involving very electron-rich and bulky phosphine ligands (e.g., cataCXium A, tBuXPhos).[1][4] Increase reaction temperature.
Product Degradation Reaction conditions are too harsh for sensitive functional groups on the aryl partner.Attempt the reaction with a weaker base (K₃PO₄, Cs₂CO₃) at a lower temperature for a longer time. Screen different solvents.

Conclusion

The N-arylation of 4-aminopyridines is a synthetically vital yet mechanistically nuanced transformation. While challenges such as catalyst inhibition exist, they can be reliably overcome through the rational application of modern cross-coupling methodologies. The Palladium-catalyzed Buchwald-Hartwig amination, employing bulky, electron-rich phosphine ligands like XantPhos in conjunction with a strong base, stands as the most robust and versatile approach. By understanding the catalytic cycle and systematically optimizing key reaction parameters, researchers can efficiently synthesize a broad array of N-aryl-4-aminopyridine derivatives, paving the way for new discoveries in drug development and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Zheng, Z., et al. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of the American Chemical Society. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Ullmann condensation. In: Wikipedia. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Reiner, T., et al. (2021). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Communications Chemistry. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Al-Tamimi, A. M. S., & Riadi, Y. (2016). Microwave-Assisted Synthesis of Novel Antimicrobial N-Arylated-Pyridopyrimidines. King Saud University. [Link]

  • Li, J., et al. (2012). Copper Catalyzed N-Arylation of Amidines with Aryl Boronic Acids and One-Pot Synthesis of Benzimidazoles by a Chan–Lam–Evans N-Arylation and C–H Activation/C–N Bond Forming Process. Organic Letters. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]

  • Synthesis of N-arylated amide 110 through Chan–Lam coupling. In: ResearchGate. [Link]

  • Chen, S., et al. (2008). Microwave-assisted Efficient Copper-Promoted N-arylation of Amines With Arylboronic Acids. Journal of Combinatorial Chemistry. [Link]

  • Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. In: ResearchGate. [https://www.researchgate.net/publication/356673194_Synthesis_of_N-arylsulfonamides_via_Chan-Lam_Coupling_Between_Aryl_Boronic_Acids_and_N-sulfonylimino]phenyliodinanes]([Link])

  • Gonda, Z., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. S3. [Link]

  • Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Li, J., et al. (2012). Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. Organic Letters. [Link]

  • Caddick, S., et al. (2006). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. In: Syracuse University. [Link]

  • Sharma, R., et al. (2020). Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. ACS Omega. [Link]

  • Dave, R., & Sahu, A. (2012). One Pot Microwave Assisted Synthesis and Biological Activities of 1, 4-Dihydropyridines. International Journal of Drug Development and Research. [Link]

  • Sowole, M. A., et al. (2018). Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes. Journal of the Korean Chemical Society. [Link]

  • Hartwig, J. F. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. [Link]

Sources

Application Notes and Protocols for [¹⁸F]FITM in PET Imaging of Metabotropic Glutamate Receptor 1 (mGluR1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Glutamatergic System with [¹⁸F]FITM

The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), is implicated in a vast array of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease.[1] Positron Emission Tomography (PET) offers a powerful, non-invasive window into the molecular workings of the brain, enabling the quantification of specific biological targets.[2] The metabotropic glutamate receptor subtype 1 (mGluR1) is a key player in synaptic plasticity and neuronal excitability, making it a high-value target for novel diagnostics and therapeutics.[1]

This document provides a detailed guide to the application of 4-[¹⁸F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([¹⁸F]FITM) , a selective and high-affinity PET radioligand for imaging mGluR1.[1] While the initially proposed "Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate" is not an established PET tracer, [¹⁸F]FITM shares structural motifs and serves as an exemplary case study for the development and application of novel fluorinated radiopharmaceuticals for CNS imaging. These protocols are designed to provide both the conceptual framework and practical steps for researchers aiming to utilize [¹⁸F]FITM or develop similar agents.

Radiosynthesis and Quality Control of [¹⁸F]FITM

The successful application of any PET tracer hinges on a robust and reproducible radiosynthesis. The synthesis of [¹⁸F]FITM is typically achieved via a one-step nucleophilic substitution reaction on a suitable precursor.

[¹⁸F]FITM Radiosynthesis Workflow

Radiosynthesis_Workflow cluster_prep Precursor Preparation cluster_labeling [¹⁸F]Fluorination cluster_purification Purification cluster_qc Quality Control Precursor Nitro-precursor (N-[4-(6-(isopropylamino)pyrimidin-4-yl)thiazol-2-yl]-N-methyl-4-nitrobenzamide) Reaction Nucleophilic Fluorination (180°C, 10 min) Precursor->Reaction K18F K[¹⁸F]F/Kryptofix 2.2.2 complex K18F->Reaction HPLC High-Performance Liquid Chromatography (HPLC) Reaction->HPLC Crude Product QC Radiochemical Purity (>99%) Specific Activity Molar Activity HPLC->QC Purified [¹⁸F]FITM

Caption: Automated radiosynthesis workflow for [¹⁸F]FITM.

Detailed Radiosynthesis Protocol

This protocol is adapted from the automated synthesis of [¹⁸F]FITM.[1]

Materials:

  • Nitro-precursor: N-[4-(6-(isopropylamino)pyrimidin-4-yl)thiazol-2-yl]-N-methyl-4-nitrobenzamide

  • [¹⁸F]Fluoride (no-carrier-added)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Water for injection

  • Sterile filters (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂CO₃ and K2.2.2 in acetonitrile/water.

  • Azeotropic Drying: Dry the K[¹⁸F]F/K2.2.2 complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

  • Nucleophilic Substitution: Dissolve the dried complex in anhydrous DMSO. Add the nitro-precursor dissolved in DMSO to the reaction vessel. Heat the reaction mixture at 180°C for 10 minutes.

  • Purification: After cooling, dilute the reaction mixture with mobile phase and purify using semi-preparative HPLC.

  • Formulation: Collect the fraction corresponding to [¹⁸F]FITM, remove the organic solvent under reduced pressure, and formulate in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Quality Control Parameters
ParameterSpecificationMethod
Radiochemical Purity > 99%Analytical HPLC
Specific Activity 204–559 GBq/µmolHPLC with UV and radiation detectors
Molar Activity 5.5–15.1 Ci/µmolCalculated from Specific Activity
Residual Solvents Conforms to USP standardsGas Chromatography (GC)
pH 4.5 - 7.5pH meter
Sterility SterileSterility testing
Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

In Vitro and In Vivo Evaluation of [¹⁸F]FITM

In Vitro Autoradiography

Autoradiography on brain sections allows for the high-resolution visualization of mGluR1 distribution.

Protocol:

  • Prepare 20 µm thick cryosections of the brain tissue of interest (e.g., rat brain).

  • Pre-incubate the sections in a buffer (e.g., Tris-HCl) to remove endogenous ligands.

  • Incubate the sections with a low nanomolar concentration of [¹⁸F]FITM in the same buffer for a defined period (e.g., 60 minutes) at room temperature.

  • For non-specific binding determination, co-incubate a set of adjacent sections with an excess of a non-radioactive mGluR1 antagonist (e.g., unlabeled FITM or JNJ-16259685).

  • Wash the sections in ice-cold buffer to remove unbound radiotracer.

  • Dry the sections and expose them to a phosphor imaging plate or autoradiographic film.

  • Quantify the signal in different brain regions using densitometry software. The highest accumulation is expected in mGluR1-rich areas like the cerebellum and thalamus.[1]

Preclinical PET Imaging in Rodents

In vivo PET imaging provides dynamic information on the biodistribution and target engagement of the radiotracer.

Experimental Workflow for Preclinical PET Imaging

PET_Workflow AnimalPrep Animal Preparation (e.g., Anesthesia) TracerAdmin [¹⁸F]FITM Administration (Intravenous Injection) AnimalPrep->TracerAdmin PETScan Dynamic PET Scan (e.g., 60-120 min) TracerAdmin->PETScan DataAcq Data Acquisition PETScan->DataAcq Recon Image Reconstruction DataAcq->Recon Analysis Kinetic Modeling & Time-Activity Curve Generation Recon->Analysis

Caption: A typical workflow for a preclinical PET imaging study.

Protocol:

  • Anesthetize the animal (e.g., with isoflurane). Note that anesthesia can affect tracer metabolism and brain uptake.[2]

  • Position the animal in the PET scanner.

  • Administer a bolus injection of [¹⁸F]FITM intravenously (e.g., via a tail vein catheter).

  • Acquire dynamic PET data for 60-120 minutes.

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain areas.

  • Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the tracer over time.

  • For blocking studies to confirm specificity, pre-treat a cohort of animals with an mGluR1 antagonist before [¹⁸F]FITM administration. A significant reduction in tracer uptake in mGluR1-rich regions is expected.[1]

Ex Vivo Biodistribution

Ex vivo biodistribution studies provide quantitative data on tracer accumulation in various organs and tissues.

Protocol:

  • Inject a cohort of animals with a known amount of [¹⁸F]FITM.

  • At various time points post-injection (e.g., 1, 15, 60, 180 minutes), euthanize the animals.

  • Dissect major organs and tissues (brain, liver, kidneys, heart, muscle, bone, etc.).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g). High initial uptake is expected in the liver and kidneys, with increasing brain uptake over time.[1]

Data Interpretation and Considerations

  • Metabolism: It is crucial to assess the metabolic stability of the tracer. In vivo, [¹⁸F]FITM has shown to be relatively stable in the brain.[1]

  • Blood-Brain Barrier Penetration: [¹⁸F]FITM demonstrates good penetration of the blood-brain barrier.

  • Anesthesia Effects: As demonstrated with other tracers like [¹⁸F]3F4AP, anesthetics such as isoflurane can significantly alter tracer metabolism and brain uptake.[2] It is important to be aware of these potential confounds when interpreting preclinical data.

Conclusion

[¹⁸F]FITM is a valuable tool for the in vivo investigation of the mGluR1 system. The protocols outlined in this document provide a framework for its synthesis, quality control, and application in preclinical imaging studies. The insights gained from such studies can accelerate the development of novel therapeutics for a range of neurological and psychiatric disorders. The principles and methodologies described here are broadly applicable to the development and evaluation of other novel PET radiopharmaceuticals.

References

  • Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. PubMed Central. Available at: [Link]

  • 4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]. NCBI. Available at: [Link]

Sources

"protocol for kinase inhibition assay with pyridine compounds"

Author: BenchChem Technical Support Team. Date: January 2026

A Robust Luminescence-Based Protocol for Kinase Inhibition Assays with Pyridine Compounds

Introduction: The Kinase Target and the Pyridine Challenge

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of target proteins.[1] Their dysregulation is a hallmark of numerous diseases, making them high-priority targets for drug discovery.[2][3] A significant portion of small molecule kinase inhibitors are ATP-competitive, designed to occupy the deep hydrophobic pocket where ATP binds, thereby blocking the phosphotransfer reaction.[1][3][4]

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in the structure of potent kinase inhibitors. However, these compounds can present unique challenges in biochemical high-throughput screening (HTS). Their aromatic nature can lead to compound-dependent assay interference, such as fluorescence quenching or inherent fluorescence, which can generate false positives or negatives in fluorescence-based assays.[2] Furthermore, like many small molecules, pyridine derivatives can suffer from poor aqueous solubility or a tendency to aggregate, leading to non-specific inhibition.[5][6][7]

This application note provides a detailed, field-proven protocol for determining the inhibitory activity of pyridine-based compounds against a target kinase. We prioritize the ADP-Glo™ Kinase Assay , a luminescence-based technology that is less susceptible to optical interference from colored or fluorescent compounds.[2][8] The protocol emphasizes a self-validating experimental design, including critical controls to identify and mitigate potential compound interference, ensuring data integrity and trustworthiness.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal and highly sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9] The assay's robustness stems from its two-step, "glow-type" luminescence format, which minimizes optical interference from test compounds.[10]

  • Step 1: Kinase Reaction & ATP Depletion. The kinase reaction is performed with the kinase, substrate, ATP, and the test inhibitor (pyridine compound). After incubation, an ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and, critically, depletes all remaining unconsumed ATP. This step is essential for reducing background signal.[8][10]

  • Step 2: ADP to ATP Conversion & Signal Generation. A Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable luminescent signal proportional to the initial amount of ADP produced.[8][10]

Therefore, a high luminescent signal corresponds to high kinase activity (more ADP produced), while a low signal indicates potent inhibition.

Mandatory Visualization: Workflow & Mechanism

To clarify the experimental process and the underlying biology, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Reaction & Detection cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare Pyridine Compound Serial Dilutions in DMSO Plate_Cmpd Dispense Compounds & Vehicle Controls to Plate Compound_Prep->Plate_Cmpd Reagent_Prep Prepare Kinase, Substrate, & ATP Master Mixes Add_Kinase_Mix Add Kinase/Substrate/ATP Mix to Initiate Reaction Reagent_Prep->Add_Kinase_Mix Plate_Cmpd->Add_Kinase_Mix Incubate_1 Incubate at RT (e.g., 60 min) Add_Kinase_Mix->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate_2->Add_Detection Incubate_3 Incubate at RT (30-60 min) Add_Detection->Incubate_3 Read_Lum Read Luminescence on Plate Reader Incubate_3->Read_Lum Calc_Inhib Calculate % Inhibition vs. Vehicle Control Read_Lum->Calc_Inhib Plot_Curve Plot Dose-Response Curve (% Inhibition vs. Log[Compound]) Calc_Inhib->Plot_Curve Calc_IC50 Determine IC50 Value via Non-Linear Regression Plot_Curve->Calc_IC50

Caption: High-level workflow for the kinase inhibition assay.

G cluster_kinase Kinase Active Site Kinase Kinase Products ADP + P-Substrate Kinase->Products Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor ATP-Competitive Pyridine Inhibitor Inhibitor->Kinase Blocks Binding

Caption: Mechanism of ATP-competitive kinase inhibition.

Materials and Reagents

Reagent/MaterialRecommended Source/SpecificationPurpose
Kinase Recombinant, purified proteinThe enzyme target of interest.
Kinase Substrate Peptide or proteinThe molecule to be phosphorylated.
ATP Ultra-Pure ATP, 10mM SolutionThe phosphate donor for the reaction.
Pyridine Compounds User-provided libraryThe test inhibitors.
DMSO Anhydrous, ≥99.9%Solvent for compound stock solutions.[11]
ADP-Glo™ Kinase Assay Kit Promega (Cat. V9101, etc.)Contains all detection reagents.[12]
Kinase Buffer (1X) See Table 2 for compositionMaintains optimal pH and ionic strength.
Assay Plates Solid white, low-volume, 384-wellOpaque plates are essential for luminescence.
Multichannel Pipettes Calibrated and compatible with assay volumeFor accurate liquid handling.
Plate-Reading Luminometer e.g., GloMax® DiscoverFor detecting the luminescent signal.
Table 2: Recommended Kinase Reaction Buffer (5X Stock)
ComponentStock ConcentrationFinal 5X Conc.Final 1X Conc.Rationale
HEPES, pH 7.5 1 M125 mM25 mMBuffering agent to maintain stable pH.[13]
MgCl₂ 1 M50 mM10 mMEssential cofactor for kinase activity.[13]
EGTA 0.5 M1 mM0.2 mMChelates divalent cations, can reduce phosphatase activity.
BSA 10 mg/mL0.5 mg/mL0.1 mg/mLPrevents enzyme sticking to plasticware.
DTT 1 M5 mM1 mMReducing agent to maintain enzyme integrity.

Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.[12]

Part A: Reagent and Compound Preparation
  • Kinase Buffer Preparation : Prepare 1X Kinase Buffer from the 5X stock using ultrapure water. Keep on ice.

  • ATP Working Solution : Prepare a 2X ATP working solution in 1X Kinase Buffer. The final concentration in the 5 µL reaction should be at or near the Kₘ for the specific kinase. Using ATP concentrations far above Kₘ can mask the effect of ATP-competitive inhibitors.[6][14]

  • Kinase/Substrate Master Mix : Prepare a 2X master mix containing the kinase and substrate in 1X Kinase Buffer. The optimal concentration of each must be empirically determined to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Pyridine Compound Plating : a. Prepare a stock solution of each pyridine compound in 100% DMSO (e.g., 10 mM).[11] Many small molecules face solubility challenges; starting with a DMSO stock is standard practice.[11][15] b. Perform a serial dilution series of the compound stock in 100% DMSO. c. Dispense 25 nL of each compound dilution (and DMSO-only for vehicle controls) into the wells of a 384-well assay plate. This results in a 200X compound concentration relative to the final 5 µL reaction volume.

Part B: Kinase Reaction
  • Initiate Reaction : Add 2.5 µL of the 2X Kinase/Substrate Master Mix to each well.

  • Add ATP : Add 2.5 µL of the 2X ATP working solution to each well to start the reaction. The final DMSO concentration should be kept low (≤0.5%) to minimize solvent effects on kinase activity.[2]

  • Incubate : Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to remain within the linear range of the assay.

Part C: Luminescence Detection
  • Equilibrate Plate : Ensure the assay plate is at room temperature before proceeding.[12]

  • Stop Reaction & Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[10]

  • Generate Signal : Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[10][12]

  • Measure Luminescence : Read the plate on a luminometer with an integration time of 0.25–1 second per well.[12]

Data Analysis and Interpretation

  • Controls :

    • 100% Activity (Vehicle) Control : Wells containing kinase, substrate, ATP, and DMSO (no inhibitor). This represents the maximum signal (RLUₘₐₓ).

    • 0% Activity (Background) Control : Wells containing substrate, ATP, and DMSO (no kinase). This represents the minimum signal (RLUₘᵢₙ).

  • Calculate Percent Inhibition : For each compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLUₛₐₘₚₗₑ - RLUₘᵢₙ) / (RLUₘₐₓ - RLUₘᵢₙ))

  • Generate Dose-Response Curve : Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC₅₀ : Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[16][17][18] Software such as GraphPad Prism is commonly used for this analysis.[17][19][20]

Addressing Pyridine-Specific Challenges & Troubleshooting

Pyridine compounds, while valuable, require specific controls to rule out assay artifacts.[21]

A. Mandatory Interference Counter-Screen

It is crucial to test if the pyridine compounds interfere with the detection reagents themselves.[6][21]

  • Protocol : Run a parallel assay plate where the "kinase reaction" contains only buffer, substrate, and a high concentration of ADP (to simulate a 100% conversion reaction). Add the pyridine compounds to these wells, followed by the ADP-Glo™ and Kinase Detection reagents.

  • Interpretation : If a compound significantly reduces the luminescence in this setup, it is likely inhibiting the luciferase enzyme in the detection reagent, producing a false positive result. Such compounds should be flagged.

B. Solubility and Aggregation
  • Problem : Pyridine compounds may have poor aqueous solubility, leading to precipitation or aggregation, which can cause non-specific inhibition.[6][7]

  • Solution :

    • Visually inspect wells with high inhibitor concentrations for precipitation.

    • Include 0.01% Triton X-100 in the kinase reaction buffer. This non-ionic detergent can disrupt compound aggregates and reverse non-specific inhibition.[7] If an inhibitor's potency is significantly reduced in the presence of detergent, aggregation is a likely mechanism.

C. Troubleshooting Table
IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates - Poor mixing- Inaccurate pipetting- Compound precipitation- Ensure thorough mixing after each reagent addition.- Calibrate pipettes.- Check compound solubility; consider adding detergent.[15]
Low Signal-to-Background Ratio - Kinase concentration too low- Substrate concentration suboptimal- Reaction not in linear range- Increase kinase concentration.- Titrate substrate to find optimal concentration.- Perform a time-course experiment to ensure linearity.
IC₅₀ value much higher than expected - ATP concentration too high[14]- Compound degradation- Inactive kinase- Use ATP at or near Kₘ.- Prepare fresh compound stocks.- Verify kinase activity with a known positive control inhibitor.[22][23]
IC₅₀ value much lower than expected - Compound interference with detection reagents- Compound aggregation- Perform the interference counter-screen.- Re-test potency in the presence of 0.01% Triton X-100.[7]

Conclusion

This application note provides a comprehensive and robust protocol for assessing the inhibitory potential of pyridine-based compounds against protein kinases. By leveraging the luminescence-based ADP-Glo™ assay, researchers can circumvent common issues of optical interference. The inclusion of mandatory counter-screens and troubleshooting guidelines for solubility and aggregation ensures the generation of high-quality, reliable, and trustworthy data, which is paramount for accelerating kinase drug discovery programs.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Anonymous. ADP Glo Protocol. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]

  • Gour-Abdel-Malak, N., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed Central. [Link]

  • Roskoski, R. Jr. (2021). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. [Link]

  • Lu, H., et al. (2024). Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. PMC. [Link]

  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. [Link]

  • Dr. Saqib Ali. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]

  • Sebaugh, J. L. (2011). Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data. PubMed. [Link]

  • Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wieczorek, M., et al. (2025). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Kumar, A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]

  • Ishikawa, M., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Keenan Harttert. (2025). How to Use Dose Response in Prism and Make Nonlinear IC50 Curves. YouTube. [Link]

  • ResearchGate. (2014). How can I calculate the IC50 value using a non linear model?. [Link]

  • NIH. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • Senger, M. R., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. [Link]

  • Senger, M. R., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. PubMed. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the Development of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminopyridine-3-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] The introduction of fluorine can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making fluorinated analogs like Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate compounds of high interest for drug discovery programs.[2][3] This guide provides a comprehensive, experience-driven framework for the strategic synthesis and diversification of this core structure. We present detailed, validated protocols for the synthesis of key intermediates and outline robust methodologies for analog development at two primary diversification points: the 4-amino group and the 3-carboxylate ester. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure reproducibility and high fidelity.

Introduction and Strategic Overview

The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[4] Specifically, the 4-aminopyridine-3-carboxylate framework serves as a versatile template for creating compounds with a wide array of biological activities.[1][4] Our focus is on the systematic development of analogs from a fluorinated parent molecule, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. The strategic introduction of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[2]

Our developmental strategy is bifurcated, targeting two key functional handles for diversification:

  • The C4-Amino Group: Modification of the isopropylamino moiety allows for probing the steric and electronic requirements of the binding pocket.

  • The C3-Ester Group: Conversion of the methyl ester to amides or other functional groups introduces new hydrogen bond donors and acceptors, potentially altering solubility and target engagement.

This guide will detail the synthesis of a common precursor, the versatile 4-chloro-6-fluoro intermediate, and then elaborate on protocols for diversification at these two positions.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the approach to a complex target molecule. Our strategy hinges on the construction of a key intermediate, Methyl 4-chloro-6-fluoropyridine-3-carboxylate , which can then undergo nucleophilic aromatic substitution (SNAr) to install the desired amino groups.

Retrosynthesis Target_Analog Target Analogs (R1, R2 varied) Core_Scaffold Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate Target_Analog->Core_Scaffold Diversification Key_Intermediate Methyl 4-chloro-6-fluoropyridine-3-carboxylate Core_Scaffold->Key_Intermediate S(N)Ar with Isopropylamine Starting_Material Commercially Available 4-hydroxy-6-methylpyridine-3-carboxylate Key_Intermediate->Starting_Material Multistep Synthesis: Chlorination & Fluorination Diversification_C4 cluster_main C4-Position Diversification Workflow Key_Intermediate Methyl 4-chloro-6-fluoropyridine-3-carboxylate Reaction S(N)Ar Reaction + R-NH2 (Amine) + Base (e.g., DIPEA) + Solvent (e.g., DMSO) Key_Intermediate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product C4-Amino Analog Purification->Product Diversification_C3 cluster_main C3-Position Diversification Workflow Start_Ester C4-Amino Analog (Ester) Hydrolysis Step 1: Ester Hydrolysis (LiOH, THF/H2O) Start_Ester->Hydrolysis Acid_Intermediate Carboxylic Acid Intermediate Hydrolysis->Acid_Intermediate Coupling Step 2: Amide Coupling (Amine, HATU, DIPEA) Acid_Intermediate->Coupling Final_Amide Final Amide Analog Coupling->Final_Amide

Sources

Application Notes and Protocols for In Vitro DMPK Profiling of Novel Pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs due to its ability to engage in crucial biological interactions and improve physicochemical properties.[1][2] For novel pyridine-based inhibitors, a thorough understanding of their Drug Metabolism and Pharmacokinetic (DMPK) properties is paramount for successful translation from promising hit to clinical candidate. Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics is a critical, cost-effective strategy to identify liabilities, guide lead optimization, and prevent late-stage failures.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for a panel of essential in vitro DMPK assays specifically tailored for the evaluation of novel pyridine inhibitors. As a Senior Application Scientist, the emphasis here is not just on the procedural steps but on the underlying scientific rationale, potential challenges unique to pyridine-containing compounds, and the interpretation of data to drive informed decision-making in drug discovery programs.

The Importance of Early DMPK for Pyridine Inhibitors

The nitrogen atom in the pyridine ring imparts unique properties, including basicity and polarity, which can influence metabolic stability, permeability, and potential for drug-drug interactions (DDIs).[1][6] While these attributes can be beneficial, they also present specific challenges. For instance, the pyridine ring is susceptible to metabolism by various enzymes, including Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[7][8] Understanding these metabolic pathways early is crucial. This document will guide researchers through key assays to build a robust DMPK profile.

Key In Vitro DMPK Assays for Pyridine Inhibitors

A standard suite of in vitro DMPK assays is essential to characterize the ADME properties of new chemical entities. For pyridine inhibitors, the following assays provide a foundational understanding of their potential in vivo behavior.

  • Metabolic Stability: To assess the intrinsic clearance of the compound.

  • CYP Inhibition: To evaluate the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the fraction of free drug available for therapeutic effect.

  • Cell Permeability: To predict intestinal absorption and potential for being a substrate of efflux transporters.

  • hERG Safety: To assess the risk of cardiac toxicity.

Metabolic Stability in Liver Microsomes

Scientific Rationale: This assay provides a measure of the intrinsic clearance (Clint) of a compound by exposing it to a rich source of drug-metabolizing enzymes, primarily CYPs, located in the endoplasmic reticulum of hepatocytes.[9] For pyridine-containing compounds, this assay is critical as the pyridine ring can be a site of metabolism.[10] The rate of disappearance of the parent compound over time is used to predict its metabolic half-life.

Experimental Workflow: Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Pyridine Inhibitor Stock (e.g., 10 mM in DMSO) pre_incubate Pre-incubate Inhibitor with HLM and Buffer at 37°C prep_compound->pre_incubate prep_microsomes Thaw Pooled Human Liver Microsomes (HLM) on ice prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System (e.g., NADPH, G6P, G6PD) initiate_reaction Initiate Reaction by adding NADPH (Final Inhibitor Conc. ~1 µM) pre_incubate->initiate_reaction time_points Aliquot and Quench Reaction at multiple time points (0, 5, 15, 30 min) with cold Acetonitrile + Internal Standard initiate_reaction->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge lcms Analyze Supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms data_analysis Plot ln(% Remaining) vs. Time and Calculate Half-life (t½) and Intrinsic Clearance (Clint) lcms->data_analysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare Serial Dilutions of Pyridine Inhibitor pre_incubate Pre-incubate Inhibitor with Microsomes and Buffer at 37°C prep_inhibitor->pre_incubate prep_microsomes Prepare HLM or Recombinant CYPs prep_microsomes->pre_incubate prep_substrates Prepare CYP-specific Probe Substrates add_substrate Add Probe Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate for a Defined Time add_substrate->incubate quench Quench Reaction with Cold Acetonitrile + Internal Standard incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Metabolite Formation by LC-MS/MS centrifuge->lcms data_analysis Plot % Inhibition vs. Inhibitor Concentration and Calculate IC50 Value lcms->data_analysis

Caption: Workflow for the in vitro CYP inhibition assay.

Detailed Protocol
  • Compound Preparation: Prepare a series of concentrations of the pyridine inhibitor in a suitable solvent (e.g., DMSO). The final DMSO concentration in the incubation should be kept low (<0.5%). [11]

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes (or recombinant CYP enzymes), phosphate buffer (pH 7.4), and the pyridine inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding a CYP-isoform-specific probe substrate and an NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes).

  • Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite from the probe substrate in the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation
CYP IsoformPyridine Inhibitor A (IC50, µM)Pyridine Inhibitor B (IC50, µM)Ketoconazole (Control, IC50, µM)
CYP1A2> 5025.6> 50
CYP2C915.2> 50> 50
CYP2D6> 50> 50> 50
CYP3A42.58.90.05

Plasma Protein Binding (PPB) Assay

Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach the target site. [12]Only the unbound (free) fraction of a drug is pharmacologically active. [13]The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the fraction unbound (fu). [13][14]

Experimental Workflow: Plasma Protein Binding

cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis prep_compound Spike Pyridine Inhibitor into Plasma load_red Load Plasma with Inhibitor into Donor Chamber and Buffer into Receiver Chamber prep_compound->load_red prep_red Prepare RED Device prep_red->load_red incubate Incubate at 37°C with Shaking (e.g., 4 hours) to reach equilibrium load_red->incubate sample Sample from both Chambers incubate->sample matrix_match Matrix-match Samples (add buffer to plasma sample, plasma to buffer sample) sample->matrix_match extract Extract Drug with Acetonitrile + Internal Standard matrix_match->extract lcms Analyze by LC-MS/MS extract->lcms calculate Calculate Fraction Unbound (fu) lcms->calculate

Caption: Workflow for the plasma protein binding assay using RED.

Detailed Protocol
  • Compound Preparation: Spike the pyridine inhibitor into plasma (human, rat, etc.) at a final concentration of 1-10 µM.

  • RED Device Setup: Add the plasma containing the inhibitor to the donor chamber of the RED device. Add phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to equilibrate across the dialysis membrane. [13]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To minimize analytical variability, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Extraction: Precipitate proteins by adding cold acetonitrile containing an internal standard to all samples.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant to determine the concentration of the inhibitor in both chambers.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation
CompoundHuman Plasma fu (%)Rat Plasma fu (%)Classification
Pyridine Inhibitor A15.220.5Moderately Bound
Pyridine Inhibitor B0.81.2Highly Bound
Pyridine Inhibitor C55.062.3Low Binding
Warfarin (Control)1.11.5Highly Bound

Caco-2 Permeability Assay

Scientific Rationale: The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs. [3][15][16]These cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. []This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of B-A to A-B permeability (efflux ratio) indicates whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). [15][16]

Experimental Workflow: Caco-2 Permeability

cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis culture_cells Culture Caco-2 cells on Transwell inserts for ~21 days to form a monolayer check_integrity Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture_cells->check_integrity prep_compound Prepare Pyridine Inhibitor Solution in transport buffer check_integrity->prep_compound add_compound Add Inhibitor to either Apical (A-B) or Basolateral (B-A) chamber prep_compound->add_compound incubate Incubate at 37°C add_compound->incubate sample Take samples from the receiver chamber at specific time points incubate->sample lcms Quantify Inhibitor Concentration by LC-MS/MS sample->lcms calculate_papp Calculate Apparent Permeability (Papp) lcms->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol
  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure the integrity of the tight junctions. [16]

  • Transport Study:

    • For A-B permeability, add the pyridine inhibitor (typically at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber. []

    • For B-A permeability, add the inhibitor to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At a predetermined time (e.g., 2 hours), take samples from the receiver and donor chambers. [16]

  • LC-MS/MS Analysis: Quantify the concentration of the pyridine inhibitor in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Data Presentation
CompoundPapp (A-B) (10^-6 cm/s)Papp (B-A) (10^-6 cm/s)Efflux RatioPermeability ClassEfflux Substrate
Pyridine Inhibitor A12.514.11.1HighNo
Pyridine Inhibitor B0.89.612.0LowYes
Pyridine Inhibitor C5.36.21.2ModerateNo
Propranolol (High)20.122.51.1HighNo
Digoxin (Low)0.24.824.0LowYes

hERG Safety Assay

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. [18]Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. [19]Therefore, assessing the inhibitory potential of novel compounds on the hERG channel is a critical safety screen in early drug discovery. [20]Automated patch-clamp electrophysiology is the gold standard for this assessment. [19][21]

Experimental Workflow: hERG Safety

cluster_prep Preparation cluster_patch_clamp Automated Patch Clamp cluster_analysis Analysis prep_cells Prepare HEK293 cells stably expressing the hERG channel establish_seal Establish a whole-cell patch clamp configuration on individual cells prep_cells->establish_seal prep_compound Prepare Serial Dilutions of Pyridine Inhibitor apply_compound Apply Vehicle then Increasing Concentrations of the Pyridine Inhibitor prep_compound->apply_compound record_baseline Record Baseline hERG Current establish_seal->record_baseline record_baseline->apply_compound record_inhibition Record hERG Current after each application apply_compound->record_inhibition measure_current Measure Peak Tail Current Amplitude record_inhibition->measure_current calculate_inhibition Calculate % Inhibition at each Concentration measure_current->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the hERG safety assay using automated patch clamp.

Detailed Protocol
  • Cell Preparation: Use a cell line, such as HEK293, that stably expresses the hERG channel.

  • Automated Patch Clamp: The experiment is performed on an automated patch-clamp system (e.g., QPatch or SyncroPatch). [18][19]

  • Whole-Cell Configuration: A whole-cell patch-clamp configuration is established on individual cells.

  • Baseline Recording: The baseline hERG current is recorded by applying a specific voltage protocol.

  • Compound Application: The pyridine inhibitor is applied at increasing concentrations to the cells, and the hERG current is recorded after each application.

  • Data Analysis: The peak tail current is measured, and the percent inhibition at each concentration is calculated relative to the baseline. The IC50 value is then determined.

Data Presentation
CompoundhERG IC50 (µM)Therapeutic Index (if applicable)Risk Classification
Pyridine Inhibitor A22.5-Low Risk
Pyridine Inhibitor B0.8-High Risk
Pyridine Inhibitor C> 30-Low Risk
E-4031 (Control)0.01-High Risk

Conclusion

The in vitro DMPK assays detailed in this guide provide a robust framework for characterizing novel pyridine inhibitors. By systematically evaluating metabolic stability, CYP inhibition, plasma protein binding, permeability, and hERG safety, researchers can build a comprehensive ADME profile. This early-stage data is invaluable for identifying potential liabilities, guiding structure-activity and structure-property relationships, and selecting the most promising candidates for further development. A proactive and integrated approach to DMPK studies is essential for navigating the complexities of drug discovery and increasing the probability of success in bringing novel, safe, and effective pyridine-based therapies to the clinic.

References

  • Caco-2 Permeability. Sygnature Discovery. [Link]

  • Caco-2 Permeability Assay. Creative Bioarray. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. BPS Bioscience. [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

  • Plasma Protein Binding Assay. Visikol. [Link]

  • CYP inhibition assay. Bio-protocol. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • In-vitro CYP inhibition pooled. Protocols.io. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • DMPK Assays. BioAgilytix. [Link]

  • PPB Training Video. YouTube. [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • CYP Inhibition Assay. Creative Bioarray. [Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC - NIH. [Link]

  • hERG Screening. Creative Biolabs. [Link]

  • In Vitro ADME / DMPK Screening. Charnwood Discovery. [Link]

  • Comprehensive in vitro DMPK services for drug development. Nuvisan. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • In vitro pharmacological, DMPK and physicochemical properties of 2. ResearchGate. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT. [Link]

  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Blog. [Link]

  • Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Publications. [Link]

  • Drug metabolism by flavin-containing monooxygenases of human and mouse. ScienceDirect. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]

  • Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Semantic Scholar. [Link]

  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed Central. [Link]

  • Drug metabolism by flavin-containing monooxygenases of human and mouse. PubMed. [Link]

  • Editorial: Emerging heterocycles as bioactive compounds. Frontiers. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]

  • Key heterocyclic moieties for the next five years of drug discovery and development. Taylor & Francis. [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. [Link]

Sources

Application Notes and Protocols for PF-06446846 (Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate): A Selective Modulator of PCSK9 Translation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Targeting "Undruggable" Proteins

The landscape of small molecule drug discovery is continually evolving, seeking innovative strategies to modulate disease-relevant targets that have historically been considered "undruggable" with conventional approaches. Proprotein convertase subtilisin/kexin type 9 (PCSK9) has been a high-value target for cardiovascular disease therapy due to its critical role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels. While antibody-based therapies have proven successful, the quest for orally bioavailable small molecules has been challenging.

This guide details the application of PF-06446846 , also known as Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, a pioneering chemical probe that offers a unique solution to this challenge. Unlike traditional inhibitors that target the protein's functional activity, PF-06446846 acts as a highly selective inhibitor of PCSK9 translation[1][2][3]. It achieves this by engaging the human ribosome and causing it to stall specifically during the elongation of the PCSK9 nascent polypeptide chain[1][4]. This novel mechanism of action opens up new avenues for targeting proteins at the translational level, offering a powerful tool for researchers in chemical biology and drug discovery.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of PF-06446846 as a chemical probe to study the regulation of PCSK9 and to explore the broader potential of ribosome-modulating small molecules.

Mechanism of Action: Sequence-Specific Ribosomal Stalling

PF-06446846 exerts its inhibitory effect not by interacting with the PCSK9 protein itself, but by binding to the 80S human ribosome. This interaction is only consequential during the translation of a specific subset of mRNAs, most notably that of PCSK9. The binding of PF-06446846 to the ribosome is thought to occur within the ribosomal exit tunnel[3][5].

The selectivity of PF-06446846 is dictated by the amino acid sequence of the nascent polypeptide chain as it traverses the exit tunnel. For PCSK9, the ribosome stalls around codon 34[1][2][4]. This stalling is dependent on the specific sequence of the nascent chain within the tunnel, which creates a composite binding site for the small molecule. The consequence is a premature termination of PCSK9 protein synthesis, leading to a reduction in the levels of secreted PCSK9. Ribosome profiling experiments have confirmed the exceptional selectivity of PF-06446846, demonstrating that it affects the translation of very few other proteins[1][2].

This unique mechanism provides a powerful tool to study the intricacies of ribosomal function and the potential for therapeutically modulating protein translation with high specificity.

PF-06446846_Mechanism_of_Action cluster_0 Cellular Environment Ribosome 80S Ribosome Nascent_Chain Nascent PCSK9 Polypeptide Ribosome->Nascent_Chain Elongation PCSK9_mRNA PCSK9 mRNA PCSK9_mRNA->Ribosome Translation Initiation Stalled_Complex Stalled Ribosome Complex Nascent_Chain->Stalled_Complex PF-06446846 PF-06446846 PF-06446846->Stalled_Complex Binds to Ribosome- Nascent Chain Complex No_PCSK9 No Functional PCSK9 Protein Stalled_Complex->No_PCSK9 Premature Termination caption Mechanism of PF-06446846 Action In_Vitro_Translation_Workflow Start Start Prepare_mRNA Prepare PCSK9-Luciferase Fusion mRNA Start->Prepare_mRNA Setup_Reaction Set up Cell-Free Translation Reactions Prepare_mRNA->Setup_Reaction Add_Compound Add PF-06446846 (or Vehicle) Setup_Reaction->Add_Compound Incubate Incubate at 30-37°C Add_Compound->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Analyze Analyze and Compare Results Measure_Luciferase->Analyze End End Analyze->End

Caption: Workflow for the in vitro translation assay.

Materials:

  • Rabbit reticulocyte lysate or HeLa-based cell-free translation system

  • mRNA encoding PCSK9(1-35)-luciferase fusion protein

  • mRNA encoding luciferase alone (as a negative control)

  • PF-06446846 (and its hydrochloride salt for solubility studies) [6]* DMSO (vehicle control)

  • Amino acid mixture

  • RNase inhibitor

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Preparation of PF-06446846 Stock Solution: Prepare a 10 mM stock solution of PF-06446846 in DMSO. Store at -20°C.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the components of the cell-free translation system according to the manufacturer's instructions.

  • Addition of mRNA: Add the PCSK9(1-35)-luciferase fusion mRNA or the control luciferase mRNA to the reaction mixture.

  • Compound Treatment: Add PF-06446846 to the desired final concentration (e.g., a dose-response from 0.1 µM to 50 µM). For the vehicle control, add an equivalent volume of DMSO.

  • Incubation: Incubate the reaction mixtures at the recommended temperature (typically 30°C or 37°C) for 60-90 minutes.

  • Luciferase Assay: Following incubation, add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal of the PF-06446846-treated samples to the vehicle-treated samples. Plot the dose-response curve to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in luciferase activity should be observed in reactions programmed with the PCSK9(1-35)-luciferase mRNA, while minimal to no effect should be seen in reactions with luciferase mRNA alone, demonstrating the sequence-specific inhibitory action of PF-06446846.[1][7]

Protocol 2: Cellular Assay for Measuring Inhibition of PCSK9 Secretion

This protocol describes a method to assess the ability of PF-06446846 to inhibit the synthesis and subsequent secretion of PCSK9 from cultured cells.

Rationale: This assay provides a more physiologically relevant context to evaluate the compound's activity, taking into account cell permeability and stability. Measuring the level of secreted PCSK9 provides a direct readout of the compound's effect on the target protein's production.

Materials:

  • Huh7 (human hepatoma) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • PF-06446846

  • DMSO (vehicle control)

  • Human PCSK9 ELISA kit

  • BCA Protein Assay Kit

  • Cell lysis buffer

Procedure:

  • Cell Culture: Culture Huh7 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh, serum-free DMEM containing various concentrations of PF-06446846 or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable cell lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize for cell number.

  • PCSK9 ELISA: Measure the concentration of secreted PCSK9 in the collected supernatants using a human PCSK9 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the secreted PCSK9 levels to the total protein concentration from the corresponding cell lysates. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Expected Outcome: PF-06446846 should dose-dependently reduce the amount of secreted PCSK9 in the cell culture medium, with a reported IC50 of approximately 0.3 µM in Huh7 cells.[6][8]

Protocol 3: Ribosome Profiling to Assess Global Translational Effects

For an in-depth analysis of the probe's selectivity, ribosome profiling (Ribo-seq) is the gold standard. This technique provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the identification of specific stalling sites.

Rationale: Ribo-seq offers unparalleled insight into the mechanism of action of translation inhibitors. By comparing the ribosome footprint density in treated versus untreated cells, one can precisely map the stall sites and assess the global impact on translation, thereby confirming the selectivity of the compound.

Materials:

  • Cell line of interest (e.g., Huh7)

  • PF-06446846

  • Cycloheximide (optional, for general translation arrest during harvesting)

  • Reagents and equipment for library preparation for next-generation sequencing (NGS)

  • NGS platform

Procedure:

  • Cell Treatment: Treat cultured cells with PF-06446846 (e.g., 1.5 µM) or vehicle for a short duration (e.g., 10 minutes to 1 hour).[1]

  • Cell Lysis and Ribosome Footprinting: Lyse the cells under conditions that preserve ribosome-mRNA complexes. Treat the lysates with RNase to digest mRNA that is not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the 80S monosome-RPF complexes by sucrose density gradient centrifugation.

  • Library Preparation: Extract the RPFs and prepare a sequencing library. This involves ligation of adapters to the 3' and 5' ends of the RPFs, reverse transcription, and PCR amplification.

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome or transcriptome. Analyze the ribosome footprint density along the transcripts. A significant accumulation of reads at a specific codon in the treated sample compared to the control indicates a drug-induced stall site.[1]

Expected Outcome: For cells treated with PF-06446846, a distinct peak in ribosome footprint density should be observed around codon 34 of the PCSK9 mRNA, with minimal changes in the ribosome profiles of most other transcripts, thus confirming its high selectivity.[1]

In Vivo Application and Formulation

PF-06446846 is orally active and has been shown to reduce plasma PCSK9 and total cholesterol levels in rats.[1][2][8] For in vivo studies, proper formulation is crucial for achieving adequate exposure.

Formulation for Oral Gavage in Rodents: While specific details may vary, a common approach involves creating a suspension. For example, a stock solution in DMSO can be diluted in a vehicle such as corn oil or a mixture of PEG300, Tween80, and water.[9] It is recommended to prepare fresh formulations for daily dosing.

In Vivo Study Design: In a typical study, male rats can be administered PF-06446846 orally at doses ranging from 5 to 50 mg/kg daily for a specified period (e.g., 14 days).[1][6] Blood samples can be collected at various time points to measure plasma levels of PCSK9 and cholesterol.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating.

  • Orthogonal Assays: The use of both cell-free and cell-based assays provides orthogonal validation of the compound's activity. A compound that is active in both systems is more likely to be a direct modulator of translation.

  • Control Experiments: The inclusion of appropriate negative controls (e.g., vehicle, non-target mRNA) is critical for interpreting the results and ensuring the observed effects are specific to the compound and the target.

  • Ribosome Profiling as the Ultimate Validation: Ribo-seq provides the highest level of validation for the proposed mechanism of action, directly visualizing the drug-induced ribosomal stalling at a specific site on the target mRNA.

By employing these rigorous experimental designs, researchers can confidently utilize PF-06446846 to probe the intricacies of translational control and its implications for human disease.

References

  • Lintner, N. G., et al. (2017). Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain. PLoS Biology, 15(3), e2001882. [Link]

  • Lintner, N. G., et al. (2017). Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain. PubMed, [Link]

  • ResearchGate. PF-06446846 targets the human ribosome, inducing stalling during... [Link]

  • ResearchGate. A compound that directly and selectively stalls PCSK9 translation. [Link]

  • Bhushan, S., et al. (2019). Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule. Nature Communications, 10(1), 1-9. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: A Symptom-Based Approach

Low yield in this synthesis can often be traced back to a few critical stages. This guide is structured to help you identify the symptoms in your reaction and pinpoint the underlying causes.

Issue 1: Incomplete Consumption of Starting Material (Methyl 4,6-difluoropyridine-3-carboxylate)

Question: My TLC/LC-MS analysis shows a significant amount of unreacted Methyl 4,6-difluoropyridine-3-carboxylate even after the recommended reaction time. What could be the cause?

Answer: This is a common issue that typically points to problems with reaction kinetics or stoichiometry. Let's break down the potential culprits:

  • Insufficient Reagent Activity: The nucleophilicity of isopropylamine is crucial for the aromatic substitution to occur.

    • Moisture: Water can protonate the isopropylamine, reducing its nucleophilicity. Ensure all reagents and solvents are anhydrous.

    • Base Strength: The reaction often requires a non-nucleophilic base to scavenge the HF produced. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the isopropylamine and halting the reaction.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier.

    • Too Low: The reaction rate will be slow, leading to incomplete conversion within the given timeframe.

    • Too High: This can lead to side reactions and degradation of the product or starting materials.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Isopropylamine: A slight excess of isopropylamine is often used to drive the reaction to completion.

    • Base: At least one equivalent of the base is required to neutralize the HF formed.

Troubleshooting Workflow:

start Incomplete Starting Material Consumption check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions solution1 Use Anhydrous Solvents & Reagents check_reagents->solution1 Moisture present? solution2 Increase Equivalents of Isopropylamine/Base check_reagents->solution2 Stoichiometry incorrect? solution4 Screen Different Bases (e.g., DIPEA, K2CO3) check_reagents->solution4 Base ineffective? solution3 Optimize Reaction Temperature check_conditions->solution3 end Improved Conversion solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for incomplete starting material consumption.

Issue 2: Formation of a Significant Side Product

Question: I am observing a major side product in my reaction mixture, which is complicating purification and lowering the yield of my desired product. How can I identify and suppress it?

Answer: The most likely side product in this reaction is the di-substituted product, Methyl 4,6-bis(isopropylamino)pyridine-3-carboxylate. This occurs when the second fluorine atom also undergoes nucleophilic substitution.

  • Excess Isopropylamine: A large excess of isopropylamine can drive the formation of the di-substituted product.

  • Elevated Temperature and Prolonged Reaction Time: These conditions can provide sufficient energy to overcome the higher activation barrier for the second substitution.

Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use a smaller excess of isopropylamine (e.g., 1.1-1.5 equivalents).
Lower Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the mono-substitution.
Monitor Reaction Progress Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
Issue 3: Product Degradation During Workup or Purification

Question: My initial reaction appears clean, but I am losing a significant amount of product during the aqueous workup or column chromatography. What could be happening?

Answer: The ester functionality in your product can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.

  • Aqueous Workup:

    • Acidic Conditions: If your workup involves an acidic wash (e.g., to remove excess base), prolonged exposure can lead to ester hydrolysis.

    • Basic Conditions: Similarly, a strong basic wash can also promote hydrolysis.

  • Column Chromatography:

    • Silica Gel: Standard silica gel is slightly acidic and can cause product degradation on the column, especially if the purification is slow.

    • Solvent System: Protic solvents (e.g., methanol) in the mobile phase can also contribute to product loss on silica.

Recommended Protocol for Workup and Purification:

  • Quench: Cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Extraction:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a saturated aqueous solution of a mild base (e.g., NaHCO₃) to remove any acidic byproducts.

    • Wash with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Consider using a neutral stationary phase like deactivated silica gel or alumina if product degradation on standard silica is observed.

    • Use a non-protic solvent system for your mobile phase if possible.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃), is crucial to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the nucleophilic aromatic substitution reaction. If left un-neutralized, the HF would protonate the isopropylamine, rendering it non-nucleophilic and effectively stopping the reaction.

Q2: Can I use a different amine nucleophile?

A2: Yes, this reaction is generally amenable to a variety of primary and secondary amines. However, the nucleophilicity and steric bulk of the amine will affect the reaction rate and conditions required. More sterically hindered amines may require higher temperatures or longer reaction times.

Q3: My product is an oil, but the literature reports a solid. What should I do?

A3: The physical state of a compound can be highly dependent on its purity. If you are obtaining an oil, it may indicate the presence of residual solvent or impurities. Try the following:

  • Dry the product under high vacuum for an extended period.

  • Attempt to crystallize the oil from a suitable solvent system (e.g., hexanes/ethyl acetate).

  • Re-purify by column chromatography if purity is still a concern.

Q4: How can I improve the regioselectivity of the reaction?

A4: The substitution at the C4 position is generally favored over the C6 position due to the electronic effect of the ester group at C3, which makes the C4 position more electrophilic. To maximize this inherent selectivity, it is important to use milder reaction conditions (lower temperature) to favor the kinetically controlled product.

Experimental Protocols

General Procedure for the Synthesis of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate
  • To a solution of Methyl 4,6-difluoropyridine-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or THF) is added a non-nucleophilic base (e.g., DIPEA, 1.5 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • Isopropylamine (1.2 eq) is added dropwise to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous NaHCO₃ and then with brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Scheme:

reactant1 Methyl 4,6-difluoropyridine-3-carboxylate product Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate reactant1->product Nucleophilic Aromatic Substitution reactant2 Isopropylamine reactant2->product reagents + Base (e.g., DIPEA) Solvent (e.g., ACN)

Caption: Synthesis of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

Technical Support Center: Navigating the Purification of Fluorinated Pyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique purification challenges of fluorinated pyridine esters. The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled modulation of physicochemical and biological properties.[1][2] However, these same fluorine-induced alterations often introduce significant complexities into downstream purification processes.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles. Our approach is grounded in the fundamental principles of physical organic chemistry and extensive field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of fluorinated pyridine esters, providing concise answers and foundational knowledge.

Q1: What are the fundamental challenges in purifying fluorinated pyridine esters?

The primary challenges arise from the unique physicochemical properties conferred by fluorine atoms.[3] These include:

  • Altered Polarity and Lipophilicity: Fluorination significantly impacts a molecule's polarity and lipophilicity, which can be non-intuitive. While a single fluorine atom may slightly increase polarity, polyfluorination often increases lipophilicity.[4] This shift affects solubility and interactions with chromatographic stationary phases, making solvent selection for both chromatography and recrystallization critical.

  • Changes in Basicity (pKa): The potent electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen.[4] This reduced basicity can alter the compound's ionization state, influencing its retention in chromatography and its solubility in acidic or basic media.[3]

  • Co-elution with Impurities: Structurally similar impurities, such as regioisomers, partially fluorinated intermediates, or hydrolyzed starting materials, can be difficult to separate from the target compound due to their similar polarities.[3][5]

  • Hydrolytic Instability of the Ester Group: The electron-withdrawing effect of fluorine can make the ester carbonyl more electrophilic and thus more susceptible to hydrolysis, especially under non-neutral pH conditions during aqueous workups or chromatography.

Q2: Which chromatographic techniques are most effective for fluorinated pyridine esters?

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC), is a powerful tool. Normal-phase chromatography on silica gel is also widely used. The choice depends on the specific properties of the compound.

  • Reverse-Phase HPLC (RP-HPLC): Excellent for separating compounds based on differences in lipophilicity. Given that fluorination can significantly alter lipophilicity, RP-HPLC offers high-resolution separation of fluorinated pyridine esters from non-fluorinated or differently fluorinated analogues.

  • Normal-Phase (Flash) Chromatography: Still a workhorse for routine purification. However, the basicity of the pyridine nitrogen can lead to peak tailing on acidic silica gel.[6] Careful solvent system selection and the use of additives can mitigate this issue.

Q3: How can I predict the best starting conditions for purification?

A combination of theoretical understanding and rapid empirical screening is most effective.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly screening different solvent systems for flash chromatography.[4] For RP-HPLC, analytical scale runs with broad gradients can quickly identify promising separation windows.

  • Solubility Testing: Small-scale solubility tests in a range of solvents are crucial for developing effective recrystallization protocols.[7][8]

Part 2: Troubleshooting Guides

This section provides structured guidance for common problems encountered during the purification of fluorinated pyridine esters.

Troubleshooting Chromatographic Purifications
Problem Probable Causes Solutions
Peak Tailing in Normal-Phase Chromatography The basic pyridine nitrogen interacts strongly with acidic silanol groups on the silica surface.[6]1. Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into the mobile phase to saturate the acidic sites on the silica gel.[6] 2. Use a Different Stationary Phase: Consider using deactivated silica, alumina, or a polymer-based stationary phase.[6]
Poor Separation of Regioisomers Regioisomers often have very similar polarities and lipophilicities.1. Optimize the Mobile Phase: For normal-phase, try switching to a solvent system with different selectivities (e.g., from ethyl acetate/hexanes to dichloromethane/methanol). For RP-HPLC, acetonitrile and methanol have different selectivities and can be used in varying ratios with water. 2. Change the Stationary Phase: In RP-HPLC, switching from a C18 to a phenyl-hexyl or a polar-embedded phase can alter the retention mechanism and improve separation.[6]
Product Degradation on the Column The ester group may be sensitive to the acidity of the silica gel, leading to hydrolysis.1. Neutralize the Silica: Pre-treat the silica gel with a solution of triethylamine in the eluent, then re-pack the column. 2. Run the Chromatography Quickly: Minimize the time the compound spends on the column. 3. Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based column.[6]
Co-elution with a Starting Material or Reagent The impurity has a similar polarity to the desired product.1. Perform a Liquid-Liquid Extraction: A well-designed aqueous workup can often remove many impurities before chromatography. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic ones. 2. Utilize a Different Chromatographic Mode: If co-elution is a problem in normal-phase, try reverse-phase, or vice-versa.
Troubleshooting Recrystallization
Problem Probable Causes Solutions
Compound "Oils Out" Instead of Crystallizing The compound is too soluble in the chosen solvent, or the cooling process is too rapid.1. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent, and then slowly add a poor solvent (the anti-solvent) until the solution becomes turbid. Heat to redissolve and then cool slowly.[8] 2. Cool the Solution Slowly: Allow the flask to cool to room temperature undisturbed, then transfer to a refrigerator, and finally to a freezer. 3. Scratch the Inside of the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.
Poor Recovery of the Compound The compound has significant solubility in the cold recrystallization solvent.1. Choose a Different Solvent System: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[7] 2. Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.[7] 3. Cool the Solution Thoroughly: Ensure the solution is cooled to the lowest practical temperature before filtration.
No Crystals Form Upon Cooling The solution is not supersaturated, or nucleation is inhibited.1. Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound. 2. Add a Seed Crystal: If available, add a small crystal of the pure compound to induce crystallization. 3. Try a Different Solvent: The chosen solvent may not be suitable for inducing crystallization of your specific compound.

Part 3: Experimental Protocols & Visual Workflows

Protocol 1: General Workflow for Purification of a Fluorinated Pyridine Ester

This protocol outlines a systematic approach to purifying a newly synthesized fluorinated pyridine ester.

G cluster_0 Initial Workup & Analysis cluster_1 Purification Strategy A Crude Reaction Mixture B Aqueous Workup (e.g., Acid/Base Wash) A->B C Crude Product B->C D TLC & LC-MS Analysis C->D E Assess Purity & Impurity Profile D->E F High Purity (>95%)? E->F G Recrystallization F->G Yes H Flash Chromatography F->H No I Pure Product G->I J Fractions H->J K Analyze Fractions J->K L Combine Pure Fractions & Evaporate K->L L->I

Caption: General purification workflow for fluorinated pyridine esters.

Steps:

  • Initial Workup: After the reaction is complete, perform an appropriate aqueous workup. Consider using a dilute acid wash (e.g., 1M HCl) to remove any basic impurities, followed by a wash with saturated sodium bicarbonate to remove acidic byproducts.

  • Preliminary Analysis: Analyze the crude product by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to assess its purity and identify the major impurities.

  • Purification Strategy Selection:

    • If the crude product is of high purity (>95%), proceed with recrystallization to obtain analytically pure material.

    • If significant impurities are present, flash column chromatography is the preferred first step.

  • Flash Chromatography (if needed):

    • Select an appropriate solvent system based on TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes.

    • To mitigate peak tailing, consider adding 0.1% triethylamine to the eluent.

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization (for final polishing):

    • Perform small-scale solubility tests to find a suitable solvent or solvent system.[8]

    • Dissolve the compound in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purity Assessment by RP-HPLC

Objective: To determine the purity of the final product and to confirm the removal of impurities.

Typical Conditions:

  • Column: C18, 2.5-5 µm particle size, e.g., 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or TFA.

  • Gradient: A typical starting gradient would be 5% to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or Diode Array Detector (DAD).

Procedure:

  • Prepare a stock solution of your sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Inject 5-10 µL of the sample solution onto the HPLC system.

  • Run the gradient method and record the chromatogram.

  • Integrate the peaks to determine the area percent purity of your compound.

G A Prepare Sample (1 mg/mL) B Inject onto RP-HPLC System A->B C Run Gradient (e.g., 5-95% MeCN/H2O) B->C D Detect by UV (e.g., 254 nm) C->D E Analyze Chromatogram (Integrate Peaks) D->E F Determine Purity (%) E->F

Caption: Workflow for purity assessment by RP-HPLC.

Part 4: Final Considerations and Best Practices

  • Mindful Handling: Some fluorinated compounds can be volatile and may have unknown toxicological profiles. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Characterization is Key: Thoroughly characterize your final product using techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis to confirm its identity and purity.

  • Documentation: Keep detailed records of all purification attempts, including solvent systems, stationary phases, and outcomes. This information is invaluable for troubleshooting and for future purifications of related compounds.

By understanding the unique chemical behavior of fluorinated pyridine esters and by employing a systematic and logical approach to purification, researchers can successfully isolate these valuable compounds in high purity, paving the way for their use in drug discovery and other applications.

References

  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds - Benchchem.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem.
  • Copper‐Mediated Radiofluorination of Aryl Pinacolboronate Esters: A Straightforward Protocol by Using Pyridinium Sulfonates | Request PDF - ResearchGate.
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination of Pyridines - Benchchem.
  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1 - Organic Syntheses.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI.
  • Process for the preparation of fluorinated heterocyclic compounds - Google Patents.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate.
  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed.
  • Fluorine in drug discovery: Role, design and case studies.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Synthesis of Substituted Pyridine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridine-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in these crucial synthetic transformations. Instead of a generic overview, we will directly address specific, commonly encountered side reactions and yield-limiting issues in a practical question-and-answer format. Our focus is on understanding the root chemical causes and providing robust, field-tested solutions.

Section 1: Troubleshooting the Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for creating pyridine scaffolds, but its multi-component nature presents several opportunities for side reactions and incomplete conversions.[1] This section addresses the most frequent pitfalls.

Question 1: My Hantzsch reaction yields are consistently low, and TLC/LC-MS analysis shows a major spot corresponding to the dihydropyridine intermediate. What is the cause and how can I fix it?

Answer:

This is the most common issue in Hantzsch syntheses. The primary product of the initial condensation is a 1,4-dihydropyridine (1,4-DHP), which is not your target aromatic pyridine.[2][3] The low yield of the final product indicates an inefficient or incomplete final oxidation step, where the 1,4-DHP is aromatized.

Causality & Mechanism: The driving force for the oxidation is the formation of a stable aromatic ring.[2] However, this conversion is not spontaneous and requires an appropriate oxidizing agent. Without an effective oxidant, the reaction stalls at the 1,4-DHP stage. Classical methods often used harsh oxidants like nitric acid or potassium permanganate, which can lead to the formation of side products and complicated workups.[2][4]

Troubleshooting & Optimization:

  • Selection of Oxidizing Agent: The choice of oxidant is critical. Milder, more efficient modern reagents are often preferred. A comparison of common agents is provided in Table 1.

  • Stoichiometry and Monitoring: Ensure the correct stoichiometry of the oxidizing agent is used. Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the 1,4-DHP intermediate before workup.[5]

  • One-Pot Synthesis & Aromatization: Consider a one-pot protocol where the aromatization occurs directly. Using reagents like ferric chloride (FeCl₃) or manganese dioxide (MnO₂) in the initial reaction mixture can be highly effective.[2]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Potential Side Reactions
Nitric Acid (HNO₃) Refluxing acidStrong, inexpensiveHarsh conditions, potential for nitration side products, difficult workup.[2][3]
KMnO₄ / CrO₃ Various solventsPowerful oxidantsCan be non-selective, leading to over-oxidation of sensitive functional groups; generates heavy metal waste.[2][4]
Ferric Chloride (FeCl₃) Water, refluxInexpensive, effective for one-pot synthesisCan be acidic, may not be suitable for highly acid-sensitive substrates.[2]
Iodine (I₂) Refluxing MethanolMild conditionsSlower reaction times, may require optimization.[5]
Air / Oxygen High temperature, sometimes with catalyst"Green" oxidantOften requires high temperatures, which can promote dealkylation or other thermal degradation pathways.[6]

This protocol demonstrates an efficient synthesis with in-situ aromatization.

  • Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), β-keto ester (2.0 eq, e.g., ethyl acetoacetate), and a nitrogen source (1.2 eq, e.g., ammonium acetate) in water.[2]

  • Initial Condensation: Stir the mixture at room temperature for 15-20 minutes.

  • Oxidation: Add ferric chloride hexahydrate (FeCl₃·6H₂O) (2.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC until the 1,4-DHP intermediate is no longer visible.

  • Workup: Cool the reaction to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Question 2: I am performing an unsymmetrical Hantzsch synthesis and obtaining a mixture of regioisomers or unexpected byproducts. How can I improve selectivity?

Answer:

Regiocontrol is a significant challenge in unsymmetrical Hantzsch reactions. The issue stems from the multiple competing condensation pathways available at the start of the reaction. At least five mechanistic pathways have been proposed, and slight variations in conditions can favor one over the other.[2][4]

Causality & Mechanism: The reaction proceeds through two key intermediates: an enamine (from the β-keto ester and ammonia) and an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation of the aldehyde and the other β-keto ester).[3][7] The subsequent Michael addition between these two intermediates forms the pyridine backbone.[3] If these intermediates can form in multiple ways or react non-selectively, a product mixture is inevitable.

This diagram illustrates the main pathway and potential pitfalls leading to low yield or byproducts.

Hantzsch_Workflow Reactants Aldehyde + 2x β-Keto Ester + Ammonia Intermediates Knoevenagel & Enamine Formation Reactants->Intermediates Condensation DHP 1,4-Dihydropyridine (1,4-DHP) Intermediates->DHP Michael Addn. + Cyclization SideProduct3 Isomeric Byproducts (Unsymmetrical Rxn) Intermediates->SideProduct3 Poor Regiocontrol Pyridine Target Pyridine -3-carboxylate DHP->Pyridine Aromatization (Oxidation) SideProduct1 Incomplete Oxidation (DHP remains) DHP->SideProduct1 Inefficient Oxidant SideProduct2 Over-Oxidation or Degradation Pyridine->SideProduct2 Harsh Conditions

Hantzsch synthesis workflow and common pitfalls.

Troubleshooting & Optimization:

  • Stepwise Reagent Addition: Instead of a one-pot approach, use a stepwise addition. First, pre-form the α,β-unsaturated carbonyl intermediate (the Knoevenagel product) by reacting the aldehyde with one equivalent of the β-keto ester under catalytic conditions (e.g., piperidine/acetic acid). Isolate this intermediate. Then, in a second step, react it with the second β-keto ester and the ammonia source. This enforces the desired reaction sequence.

  • Catalyst Choice: The catalyst can significantly influence the initial condensation rates. Lewis acids or Brønsted acids can sometimes improve selectivity compared to traditional thermal conditions.[4][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and, in some cases, improve yields and selectivity by minimizing the formation of thermal degradation byproducts.[4][6]

Section 2: Troubleshooting the Guareschi-Thorpe Condensation

This classical method, which condenses cyanoacetic esters with β-dicarbonyl compounds, is powerful for accessing cyanopyridines and hydroxypyridines.[9] However, it is susceptible to side reactions involving the nitrile group.

Question: My Guareschi-Thorpe reaction is producing a significant amount of an amide or carboxylic acid byproduct, and the overall yield of the desired cyanopyridine is low. Why is this happening?

Answer:

This is a classic case of nitrile group hydrolysis. The cyano group (-C≡N) is susceptible to hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under both acidic and basic aqueous conditions, which are often employed in this synthesis.[10][11]

Causality & Mechanism: The nitrogen in a nitrile is sp-hybridized, making it less basic and harder to protonate than an imine or amine.[12] However, under forcing conditions (e.g., heating in aqueous acid or base), water can act as a nucleophile, attacking the electrophilic carbon of the nitrile.[13][14] This process is often exothermic, and localized overheating can further accelerate both hydrolysis and potential polymerization side reactions.[15]

This diagram shows the desired cyclization competing with the undesired hydrolysis pathway.

Guareschi_Thorpe cluster_main Desired Pathway cluster_side Side Reaction Reactants Cyanoacetate Ester + β-Dicarbonyl + Ammonia Source Main_Intermediate Condensation/ Cyclization Intermediate Reactants->Main_Intermediate Hydrolysis_Amide Amide Byproduct Reactants->Hydrolysis_Amide Hydrolysis (H₂O, heat, acid/base) Product Substituted Pyridine-3-carboxylate (or carbonitrile) Main_Intermediate->Product Aromatization Hydrolysis_Acid Carboxylic Acid Byproduct Hydrolysis_Amide->Hydrolysis_Acid Further Hydrolysis

Main synthetic route versus the hydrolysis side reaction.

Troubleshooting & Optimization:

  • Solvent Choice: The most effective solution is to minimize water. Use anhydrous organic solvents (e.g., absolute ethanol, toluene) whenever possible.

  • Buffered Aqueous System: If an aqueous medium is necessary, use a buffered system to maintain a near-neutral pH. An advanced protocol uses ammonium carbonate, which serves as both the nitrogen source and a buffer, leading to high yields with minimal hydrolysis.[15][16]

  • Temperature Control: Maintain strict temperature control to prevent localized overheating, which can accelerate hydrolysis.[15]

  • Reaction Time: Do not run the reaction longer than necessary. Monitor by TLC and quench the reaction as soon as the starting materials are consumed.

ConditionStandard Protocol (Ethanol/NH₃)Advanced Protocol (Aqueous Buffer)Outcome & Rationale
Solvent EthanolWaterWater is a greener solvent, but requires pH control to prevent hydrolysis.[15][16]
Nitrogen Source Gaseous NH₃ or NH₄OHAmmonium Carbonate ((NH₄)₂CO₃)(NH₄)₂CO₃ acts as both N-source and buffer, maintaining a pH that favors cyclization over hydrolysis.[16]
Temperature Reflux (78°C)80°CControlled heating is crucial in both systems to prevent side reactions.
Typical Side Products Moderate risk of hydrolysis if water is presentMinimal hydrolysis if buffered correctlyThe buffered system directly suppresses the key side reaction pathway.[15]

This protocol utilizes an ammonium carbonate buffer system.[15][16]

  • Setup: In a sealed vessel, combine the ethyl cyanoacetate (1.0 eq), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq), ammonium carbonate (2.0 eq), and water.

  • Reaction: Stir the mixture vigorously at 80°C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Isolation: Upon completion, the desired product often precipitates directly from the reaction mixture upon cooling.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. This method frequently yields a product of high purity without the need for column chromatography.[15]

Section 3: General FAQs & Purification
Question: My reaction appears complete by TLC, but the final isolated yield after column chromatography is poor. Where am I losing my product?

Answer:

Poor isolated yields despite good crude conversion can often be attributed to issues during workup and purification. Substituted pyridine-3-carboxylates can be surprisingly polar and may have unusual solubility or chromatographic behavior.

Troubleshooting & Optimization:

  • Product Solubility: Pyridine nitrogen is basic and can be protonated during an acidic workup, making the product highly water-soluble. If you use an acid wash, ensure the aqueous layer is thoroughly back-extracted with an organic solvent. Conversely, a basic wash could deprotonate acidic functionalities, also increasing aqueous solubility. A neutral workup is often safest.

  • Chromatography Issues: These compounds can stick irreversibly to silica gel, especially if the silica is slightly acidic.

    • Deactivate Silica: Pre-treat your silica gel by slurrying it in your eluent system containing 1-2% triethylamine or ammonia. This neutralizes acidic sites and prevents streaking and product loss.

    • Alternative Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic than silica.

    • Reverse-Phase Chromatography: For highly polar products, reverse-phase (C18) chromatography may be more suitable.

  • Recrystallization: If your product is a solid, recrystallization is often a more efficient purification method than chromatography for achieving high purity on a larger scale and can lead to better recovery.

References
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Comins, D. L., & Joseph, S. P. (2003). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.

  • Wikipedia. Hantzsch pyridine synthesis.

  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?.

  • BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting.

  • BenchChem. Common side reactions in the synthesis of pyridine-3-carbonitriles.

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines.

  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.

  • RSC Publishing. (2019). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.

  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

  • Slideshare. Pyridine: Synthesis, reactions and medicinal uses.

  • University of Babylon. Pyridines.

  • Sabitha, G., et al. (2006). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules.

  • BenchChem. Troubleshooting low yield in multi-component pyridine synthesis.

  • Merck Index. Guareschi-Thorpe Condensation.

  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.

  • Chemguide. hydrolysis of nitriles.

  • Lumen Learning. Hydrolysis of nitriles.

  • ChemTube3D. Hantzsch pyridine synthesis - overview.

  • RSC Publishing. (2013). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.

  • de Souza, M. V. N. (2018). Icilio Guareschi and his amazing “1897 reaction”. RSC Advances.

  • OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid.

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

Sources

Technical Support Center: Improving the Solubility of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges encountered during biological assays. Poor aqueous solubility is a common hurdle for many promising compounds, and this guide will equip you with the knowledge and protocols to ensure reliable and reproducible experimental results.

Compound Profile: Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the molecule you are working with. A thorough analysis of the structure of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate allows us to predict its behavior in different solvent systems.

Structure:

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale and Implications for Solubility
Molecular Weight ~226.24 g/mol Moderate molecular weight, which is generally favorable for solubility.
pKa (most basic) 4.5 - 6.5The pyridine ring nitrogen is the most basic site. The electron-withdrawing fluorine atom at the 6-position and the carboxylate group at the 3-position decrease its basicity compared to pyridine (pKa ~5.2). The 4-isopropylamino group is an electron-donating group, which increases the basicity. The net effect is a weakly basic compound.[1][2] This suggests that the compound's aqueous solubility will be pH-dependent, increasing in acidic conditions due to protonation.
pKa (acidic) > 14The N-H of the isopropylamino group is very weakly acidic and will not be deprotonated under typical biological conditions.
Predicted logP 2.0 - 3.5The presence of the isopropyl and methyl ester groups contributes to its lipophilicity. The fluorine atom can also increase lipophilicity.[3] This predicted logP range suggests that the compound is likely to have low aqueous solubility and a preference for non-polar environments.
Hydrogen Bonding Acceptors: Pyridine N, ester O, FDonor: Amino N-HThe molecule has both hydrogen bond donors and acceptors, which can facilitate interactions with protic solvents. However, the overall lipophilicity may still dominate its solubility behavior.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that researchers encounter when working with Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate and similar compounds.

Q1: Why is my compound precipitating when I dilute my DMSO stock solution into my aqueous assay buffer?

A: This is a very common phenomenon known as "solvent shock" or "crashing out." Your compound is likely highly soluble in 100% DMSO, a strong organic solvent. However, when you introduce this concentrated DMSO stock into an aqueous buffer, the solvent environment changes dramatically and rapidly. The aqueous buffer cannot maintain the compound in solution at the same high concentration, causing it to precipitate.[4][5]

Q2: I see a clear solution after adding my compound to the assay plate, but my results are inconsistent. Could solubility still be the issue?

A: Yes. The absence of visible precipitation does not guarantee that the compound is fully solubilized. It may exist as very fine, invisible precipitates or as aggregates. This can lead to an overestimation of the actual concentration of the dissolved, biologically active compound, resulting in poor data reproducibility and inaccurate dose-response curves.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments to account for any effects of the solvent itself.[7]

Q4: Can I heat the solution to help dissolve my compound?

A: Gentle warming can be a useful technique to aid dissolution, but it must be approached with caution. Some compounds can degrade at elevated temperatures. If you choose to warm your solution, use a water bath set to a modest temperature (e.g., 37°C) and for a limited time. Always check for any signs of degradation after warming.

Troubleshooting Guide: A Decision Tree for Improving Solubility

When faced with solubility issues, a systematic approach is key. The following decision tree, presented as a flowchart, will guide you through the process of identifying and resolving the problem.

Caption: A decision tree for troubleshooting solubility issues.

Experimental Protocols

Here are detailed, step-by-step protocols for the most common and effective solubilization strategies.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This is the most common starting point for dissolving compounds for in vitro assays.

Materials:

  • Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile tube.

  • Add DMSO: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Troubleshooting Dissolution: If the compound does not fully dissolve:

    • Sonicate the tube in a water bath for 5-10 minutes.[6]

    • Gently warm the tube in a 37°C water bath for a few minutes, followed by vortexing.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: pH-Modification to Enhance Aqueous Solubility

Given the basic nature of the pyridine nitrogen, decreasing the pH of the aqueous buffer can significantly improve the solubility of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate.

Materials:

  • High-concentration DMSO stock solution (from Protocol 1)

  • A series of sterile aqueous buffers with varying pH (e.g., pH 5.0, 6.0, 7.4)

  • pH meter

Procedure:

  • Buffer Preparation: Prepare your desired assay buffers at different pH values.

  • Solubility Test: In a series of tubes, add a small aliquot of your DMSO stock solution to each buffer to achieve the desired final compound concentration.

  • Observation: Vortex and let the solutions equilibrate. Observe for any precipitation.

  • Assay Compatibility Check: Ensure that the pH that provides the best solubility is also compatible with your biological assay (e.g., cell health, enzyme activity).

  • Working Solution Preparation: Prepare your final working solutions in the selected optimal pH buffer.

Protocol 3: Use of Co-solvents

Co-solvents can be used to create a more favorable environment for your compound in the final aqueous solution.

Materials:

  • High-concentration DMSO stock solution

  • Co-solvents such as ethanol, polyethylene glycol 400 (PEG-400), or propylene glycol

  • Aqueous assay buffer

Procedure:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your assay.

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in the chosen co-solvent. For example, a 1:1 mixture of DMSO and PEG-400.

  • Final Dilution: Add this intermediate stock to your aqueous assay buffer. The presence of the co-solvent in the final solution can help maintain the compound's solubility.

  • Final Concentration Check: Be mindful of the final concentration of both DMSO and the co-solvent in your assay, and include appropriate vehicle controls.

Protocol 4: Use of Excipients - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8][9]

Materials:

  • High-concentration DMSO stock solution

  • Cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous assay buffer

Procedure:

  • Cyclodextrin Stock Preparation: Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-50 mM HP-β-CD).

  • Complexation: Add your compound (either as a powder or from a DMSO stock) to the cyclodextrin-containing buffer.

  • Equilibration: Vortex and allow the solution to equilibrate, which may take some time (30 minutes to several hours). Gentle agitation can be beneficial.

  • Assay Compatibility: Verify that the cyclodextrin itself does not interfere with your assay.

Illustrative Data Tables

The following tables provide hypothetical data to illustrate how solubility can be influenced by different conditions. Note: This data is for illustrative purposes only and should be determined experimentally for your specific compound and assay conditions.

Table 1: Hypothetical Solubility of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate in Various Solvents at 25°C

SolventTypeHypothetical Solubility (mg/mL)
Water (pH 7.0)Aqueous< 0.1
PBS (pH 7.4)Aqueous Buffer< 0.1
Acetate Buffer (pH 5.0)Aqueous Buffer1 - 5
DMSOPolar Aprotic> 100
EthanolPolar Protic20 - 50
PEG 400Polar Protic50 - 100
HexaneNonpolar< 0.01

Table 2: Effect of pH on the Hypothetical Aqueous Solubility at 25°C

pHHypothetical Solubility (mg/mL)Predominant Species
8.0< 0.1Neutral
7.00.1 - 0.5Neutral
6.00.5 - 2.0Neutral / Protonated
5.02.0 - 10.0Protonated
4.0> 10.0Protonated

Final Recommendations

  • Start with the simplest approach: Always begin by optimizing your DMSO stock concentration and dilution method.

  • Systematic evaluation: If simple dilution fails, systematically evaluate the effects of pH, co-solvents, and excipients.

  • Assay compatibility is paramount: Any method used to improve solubility must not interfere with the biological assay. Always run appropriate controls.

  • Characterize your final solution: Whenever possible, characterize your final working solution to confirm the concentration of the dissolved compound.

By following the guidance in this technical support center, you will be well-equipped to overcome the solubility challenges associated with Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate and obtain high-quality, reliable data in your biological assays.

References

  • Bouchard, R. and D. Fedida, Closed- and open-state binding of 4-aminopyridine to the cloned human potassium channel Kv1.5. J Pharmacol Exp Ther, 1995. 275(2): p. 864-76.
  • Study on Complex Formation of Biologically Active Pyridine Derivatives With Cyclodextrins by Capillary Electrophoresis. PubMed, 2007. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. [Link]

  • How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? ResearchGate. [Link]

  • In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. PubMed. [Link]

  • Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm (RSC Publishing). [Link]

  • China Fluorinated Pyridine Manufacturers Suppliers Factory. [Link]

  • Serially diluting compounds while keeping DMSO concentration the same. Protocol Online. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Help with Dilutions! Urgent!! : r/labrats. Reddit. [Link]

  • How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? Wyzant Ask An Expert. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]

  • Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Basicity of substituted pyridines. Chemistry Stack Exchange. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

Sources

"stability issues of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate in DMSO"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals using Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO).

Our recommendations are grounded in established principles of chemical stability and reactivity for pyridine derivatives, esters, and secondary amines in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate?

For most biological and screening applications, DMSO is the solvent of choice due to its high solubilizing power. However, for long-term storage (months to years), it is advisable to store the compound as a dry powder at -20°C or -80°C, protected from light and moisture. Prepare fresh DMSO stock solutions as needed for experiments.[1]

Q2: How should I prepare and store DMSO stock solutions of this compound?

Use anhydrous (dry) DMSO to minimize water-related degradation.[2][3] We recommend preparing a high-concentration stock (e.g., 10-20 mM), aliquoting it into single-use volumes in tightly sealed vials (e.g., glass or polypropylene), and storing at -20°C or -80°C.[1][2] This practice minimizes the number of freeze-thaw cycles and reduces the risk of atmospheric water absorption into the main stock solution.[2][4]

Q3: What are the visible signs of degradation in my DMSO stock solution?

Visual inspection is often the first, though not definitive, step. Look for:

  • Color Change: A shift from a colorless or pale yellow solution to a darker yellow or brown hue can indicate degradation.

  • Precipitation: The formation of a solid precipitate may suggest the compound is crashing out of solution or that a degradant is insoluble. Note that precipitation can also occur if the compound's solubility limit is exceeded, particularly after freeze-thaw cycles.[3]

Any visual change warrants a more rigorous analytical check (e.g., LC-MS) to confirm purity.

Q4: How long can I expect my DMSO stock solution to be stable?

The stability is highly dependent on storage conditions. While many compounds are stable in DMSO for extended periods, a general study showed that after one year of storage at room temperature, only about 52% of compounds remained intact.[5] For Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, we advise the following based on best practices:

Storage ConditionRecommended Maximum DurationRationale
Room Temperature (~25°C)< 48 hoursMinimizes risk of hydrolysis and other potential degradation pathways.[3][5]
Refrigerated (4°C)≤ 1 weekSlows down potential reactions. Ensure vials are tightly sealed to prevent water absorption.
Frozen (-20°C or -80°C)1-3 monthsGenerally considered the best practice for preserving integrity. Re-qualification is advised for longer storage.

These are general guidelines. For critical applications, it is imperative to conduct your own stability study.

Troubleshooting Guides
Issue 1: I'm seeing a gradual loss of activity or inconsistent results in my biological assays.

A loss of potency is a classic indicator of compound degradation, leading to a lower effective concentration of the active molecule.

The ester or the secondary amine functionalities, or even the pyridine ring itself, may be degrading over time. The primary suspects are hydrolysis of the methyl ester to the less active carboxylic acid or other unforeseen reactions.

G cluster_0 Initial Observation cluster_1 Analytical Verification cluster_2 Decision Point cluster_3 Corrective Actions A Inconsistent Assay Results / Loss of Potency B Analyze Stock Solution via LC-MS A->B C Compare with Reference Standard (Freshly Prepared or Powder) B->C D Quantify Peak Area of Parent Compound C->D E Is Parent Compound <95% Pure? D->E F Discard Old Stock Solution E->F Yes I Consider a Forced Degradation Study (See Protocol Below) E->I Yes (Optional but Recommended) J Investigate Other Experimental Variables (Assay, Cells, Reagents) E->J No G Prepare Fresh Stock from Powder using Anhydrous DMSO F->G H Implement Proper Aliquoting and Storage Protocol G->H G cluster_degradants Potential Degradants in DMSO Parent Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate MW: 226.24 m/z [M+H]⁺: 227.1 Hydrolysis Hydrolysis Product 6-fluoro-4-(isopropylamino)pyridine-3-carboxylic acid MW: 212.21 m/z [M+H]⁺: 213.1 Parent->Hydrolysis + H₂O (Trace water in DMSO, -CH₃OH) Amidation Amide Dimer N-isopropyl-6-fluoro-4-(isopropylamino)-N-(...)-pyridine-3-carboxamide MW: 402.46 m/z [M+H]⁺: 403.3 Parent->Amidation + Another Parent Molecule (Base-catalyzed? -CH₃OH) Oxidation N-Oxide or Hydroxylated Species e.g., N-Oxide on Pyridine Nitrogen MW: 242.24 m/z [M+H]⁺: 243.1 Parent->Oxidation + [O] (Air, or DMSO as oxidant)

Caption: Plausible degradation pathways for the target compound in DMSO.

  • Pathway A: Ester Hydrolysis

    • Mechanism: The methyl ester group reacts with trace amounts of water in the DMSO, especially if the solution is exposed to acidic or basic conditions, to form the corresponding carboxylic acid. DMSO is known to enhance the rate of hydrolysis reactions. [6] * How to Identify: Look for a new peak in the LC-MS with an m/z [M+H]⁺ of approximately 213.1 (a loss of 14 Da compared to the parent compound). The carboxylic acid product will likely have a different retention time, often eluting earlier on a reverse-phase column.

  • Pathway B: Intermolecular Amidation

    • Mechanism: The nucleophilic secondary amine (isopropylamino group) of one molecule could potentially attack the electrophilic ester carbonyl of another molecule. This reaction is less common without a catalyst but can be promoted by basic conditions. [7] * How to Identify: This would result in a dimeric amide. Look for a peak with an m/z [M+H]⁺ of approximately 403.3. This peak would be much less polar and have a longer retention time.

  • Pathway C: Oxidation

    • Mechanism: The pyridine ring is susceptible to oxidation, particularly forming an N-oxide on the pyridine nitrogen. The isopropyl group could also be a site of oxidation. While DMSO itself is generally stable, it can act as an oxidant under certain conditions, such as elevated temperatures or in the presence of activators. [8][9]Microbial degradation of pyridine derivatives often involves hydroxylation. [10][11][12] * How to Identify: Look for a peak with an m/z [M+H]⁺ of approximately 243.1 (an addition of 16 Da). There may be multiple isomers possible, leading to several new peaks with the same mass.

To proactively identify potential degradants and develop a stability-indicating analytical method, a forced degradation study is highly recommended. [13][14]

  • Objective: To intentionally degrade the compound under controlled stress conditions to generate and identify likely degradation products.

  • Procedure:

    • Prepare separate solutions of the compound (~1 mg/mL) in DMSO.

    • Acidic Stress: Add 0.1 N HCl.

    • Basic Stress: Add 0.1 N NaOH.

    • Oxidative Stress: Add 3% H₂O₂.

    • Thermal Stress: Heat a solution at 60°C.

    • Control: A solution of the compound in DMSO stored at 4°C.

  • Analysis: Incubate the solutions for a set period (e.g., 24-48 hours), then neutralize the acidic and basic samples. Analyze all samples by LC-MS/MS.

  • Interpretation:

    • The basic stress sample will likely show the hydrolysis product (carboxylic acid).

    • The oxidative stress sample may show the N-oxide or other +16 Da products.

    • By matching the masses and retention times of the peaks in your aged stock solution to those generated in the forced degradation study, you can confidently identify the degradation pathway.

References
  • Parac-Vogt, T. N., et al. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Nikolova, S., et al. (2018). Base-promoted direct amidation of esters: beyond the current scope and practical applications. National Institutes of Health. Available at: [Link]

  • Um, I.-H., Lee, E.-J., & Jeon, S.-E. (2001). Ester Hydrolysis. gChem Global. Available at: [Link]

  • Kozik, V., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • He, Z., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

  • Various Authors. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. Available at: [Link]

  • Various Authors. (2016). Can I do esterification in DMSO? ResearchGate. Available at: [Link]

  • He, Z., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • Organic Chemistry Explained. (2022). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. Available at: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • Sahu, R. K., et al. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Kumar, V., & Singh, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • Fisyuk, A. S., et al. (2022). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. MDPI. Available at: [Link]

  • Opiyo, M. (2015). What is the best right way of storing DMSO in research lab? ResearchGate. Available at: [Link]

  • Fisyuk, A. S., et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • Fadda, A. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. Available at: [Link]

  • Wang, L., et al. (2016). Acid-promoted oxidative methylenation of 1,3-dicarbonyl compounds with DMSO: Application to the three-component synthesis of Hantzsch-type pyridines. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. This document is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important pyridine intermediate. Our goal is to provide not just a procedure, but a framework for understanding the critical parameters, anticipating challenges, and troubleshooting common issues encountered during large-scale production.

Proposed Synthetic Pathway & Mechanistic Rationale

The most direct and scalable route to Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the high reactivity of activated fluoropyridines towards nucleophiles.

Core Reaction:

The selected pathway involves the reaction of a suitable di-substituted pyridine precursor, Methyl 4,6-difluoropyridine-3-carboxylate , with isopropylamine . The fluorine atom at the C4 position is regioselectively displaced due to the strong electron-withdrawing activation provided by the adjacent ester group at C3 and the pyridine nitrogen.

Caption: Proposed SNAr reaction pathway.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.

Q1: Why is Nucleophilic Aromatic Substitution (SNAr) the preferred industrial route?

A: The SNAr pathway is highly efficient for several reasons. Firstly, fluoropyridines are excellent substrates for this reaction; the carbon-fluorine bond, while strong, makes the attached carbon highly electrophilic and susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.[1] This leads to high regioselectivity and often clean reaction profiles. Secondly, the starting materials, such as di-fluorinated pyridine carboxylates, are accessible.[2][3] Alternative multi-step routes involving nitration, reduction, and subsequent functionalization are generally less atom-economical and introduce more complex purification challenges.[3]

Q2: What are the critical process parameters (CPPs) to control during the amination step?

A: The three most critical parameters are:

  • Temperature: The reaction is exothermic. On a large scale, heat removal must be managed to prevent runaway reactions and the formation of impurities. A consistent temperature ensures a predictable reaction rate and minimizes side-product formation.

  • Stoichiometry and Reagent Addition: While excess isopropylamine can serve as both the nucleophile and the base to neutralize the generated HF, precise control is key. A slow, controlled addition of the amine to the fluoropyridine solution is recommended at scale to manage the exotherm.

  • Solvent Selection & Water Content: The solvent (e.g., ACN, DMSO) must be chosen for good solubility of all components and an appropriate boiling point for thermal control. Critically, the reaction should be run under anhydrous conditions. Water can compete as a nucleophile, leading to undesired hydrolysis byproducts.

Q3: What are the primary safety concerns when handling fluoropyridines and isopropylamine at scale?

A:

  • Fluoropyridines: These compounds are classified as irritants and can be harmful if inhaled or absorbed through the skin.[4][5][6] Engineering controls such as closed-system transfers and local exhaust ventilation are mandatory. All personnel must use appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[4]

  • Isopropylamine: This is a flammable, volatile, and corrosive liquid. Vapors can form explosive mixtures with air. It is also a severe respiratory and eye irritant. Scale-up operations require intrinsically safe equipment (e.g., explosion-proof motors) and grounding to prevent static discharge.[5]

  • Reaction Byproduct (HF): The reaction generates hydrogen fluoride (HF), which is immediately neutralized by the base (e.g., K₂CO₃ or excess isopropylamine). However, the resulting fluoride salts must be handled and disposed of according to local environmental regulations.

Q4: How can I effectively monitor the reaction progress to determine its endpoint?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring this reaction at scale. Develop a stability-indicating method that can clearly resolve the starting material (Methyl 4,6-difluoropyridine-3-carboxylate), the product, and any potential impurities (e.g., the 6-amino isomer or di-substituted byproduct). The reaction is typically considered complete when the starting material is consumed to a predetermined level (e.g., <1% remaining).

Q5: What are the expected stability and storage conditions for the final product?

A: Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a stable crystalline solid. For long-term storage, it should be kept in a cool, dry place, away from direct light, in a tightly sealed container to prevent moisture ingress.[7]

Troubleshooting Guide

Even with a well-defined process, issues can arise. This guide provides a logical framework for diagnosing and resolving common problems.

Caption: Troubleshooting decision tree for key synthesis issues.

Q: My reaction has stalled, with significant starting material remaining after the expected cycle time. What should I do?

  • Potential Cause 1: Insufficient Temperature. The reaction rate is highly dependent on temperature. Verify that the internal reactor temperature has been maintained at the target (e.g., 60-80 °C). A lower temperature will result in a slower reaction.

  • Solution 1: Ensure the heating system is functioning correctly and the setpoint is appropriate. If needed, the reaction time can be extended, with continued HPLC monitoring.

  • Potential Cause 2: Inactive Reagents. The isopropylamine or the base (if used) may have degraded or absorbed excessive water.

  • Solution 2: Use fresh, anhydrous reagents. Ensure solvents are appropriately dried before use.

Q: HPLC analysis shows a significant new impurity peak that I suspect is the di-substituted product (4,6-bis(isopropylamino)). How can I prevent this?

  • Potential Cause: Poor Temperature Control or High Local Concentration. This side reaction becomes more prevalent at higher temperatures. "Hot spots" in the reactor, caused by poor mixing or too rapid addition of the amine, can also drive the formation of this byproduct.

  • Solution: Implement stricter temperature control. Slow the addition rate of the isopropylamine, especially during the initial phase of the reaction where the concentration of the highly reactive starting material is at its peak. Ensure agitation is sufficient to maintain a homogenous mixture.

Q: During the aqueous workup, I'm struggling with a persistent emulsion at the phase interface, making separation difficult and likely causing yield loss.

  • Potential Cause: Insufficient Difference in Density/Polarity. The presence of salts and the nature of the organic solvent can lead to stable emulsions.

  • Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel or reactor.[2] This increases the ionic strength and density of the aqueous phase, which typically helps to break the emulsion. Allowing the mixture to stand for a longer period can also aid in phase separation.

Scalable Experimental Protocol

This protocol provides a robust starting point for the synthesis. Quantities can be adjusted proportionally, but thermal management considerations must be reassessed at each scale.

Table 1: Reagent Quantities for Different Scales

Reagent10 g Scale (Lab)100 g Scale (Kilo-Lab)1 kg Scale (Pilot)Molar Eq.
Methyl 4,6-difluoropyridine-3-carboxylate10.0 g100.0 g1.00 kg1.0
Isopropylamine9.5 g (13.5 mL)95.0 g (135 mL)0.95 kg (1.35 L)3.0
Acetonitrile (ACN)100 mL1.0 L10.0 L10 vol
Ethyl Acetate (for workup)200 mL2.0 L20.0 L20 vol
Saturated NaCl (Brine)50 mL500 mL5.0 L5 vol

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor with Methyl 4,6-difluoropyridine-3-carboxylate and Acetonitrile under a nitrogen atmosphere.

  • Initial Agitation: Begin agitation and ensure the solid is fully dissolved.

  • Controlled Addition: Slowly add the isopropylamine to the reactor via an addition funnel or pump over 1-2 hours. Monitor the internal temperature closely; if it rises more than 5-10 °C, pause the addition and allow it to cool.

  • Reaction: Once the addition is complete, heat the reaction mixture to 70 °C and maintain for 4-8 hours.

  • Reaction Monitoring: Take periodic samples for HPLC analysis until the starting material is <1% of the total peak area.

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile and excess isopropylamine.

  • Workup & Purification: The subsequent purification can be visualized as follows:

Caption: Post-reaction workup and purification workflow.

Product Specifications

A successful scale-up synthesis should consistently deliver a product that meets predefined quality standards.

Table 2: Typical Analytical Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 98.0%HPLC
Identity Conforms to the structure by ¹H NMR and MSNMR, MS
Melting Point Report value (typically within a 2 °C range)DSC/MPA
Residual Solvents Heptane: < 5000 ppm, EtOAc: < 5000 ppmGC-HS

References

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Preparation of Pyridines, Part 1: By Cyclocondensation. (2022). YouTube. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). National Institutes of Health. [Link]

  • Purification of Pyridine. LookChem. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Abel, A. S., et al. (2015). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2014). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Deng, G.-J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

  • Ritter, T., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

  • Process for producing pyridine carboxylic acids.
  • Preparation method of 2-amino-3-fluoropyridine.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • Al-Zahrani, F. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. [Link]

  • Pyridine carboxylic acids - by oxidation of alkyl pyridines.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Synthesis method of 3-fluorine-4-aminopyridine.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. ResearchGate. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Synthesis of fluorescent nucleosides with 6-amino and 4-carboxylate... ResearchGate. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkat USA. [Link]

  • Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. MDPI. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

Sources

Technical Support Center: Managing Impurities in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing impurities in the synthesis of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during these often-challenging synthetic procedures. The introduction of fluorine can significantly enhance the properties of heterocyclic compounds, but it also presents unique purification challenges.[1][2][3][4] This resource offers a structured approach to identifying, understanding, and mitigating impurities in your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of non-fluorinated starting material as an impurity. What are the likely causes and how can I resolve this?

A1: This is a common issue that typically points to several potential problems with your reaction setup or reagents. Here’s a systematic approach to troubleshooting:

  • Reagent Reactivity and Stability: The choice of fluorinating agent is critical and must be matched to the substrate's reactivity.[5] Many fluorinating reagents are moisture-sensitive and can decompose if not handled under strictly anhydrous conditions.[5]

    • Causality: Moisture can hydrolyze the fluorinating agent, rendering it inactive, or react with the substrate or intermediates in competing side reactions. For instance, in nucleophilic fluorinations using KF, the presence of water can lead to the formation of alcohol side products.[6]

    • Troubleshooting:

      • Verify Reagent Activity: Use a fresh bottle of the fluorinating agent or test its activity on a known, reliable substrate.

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use freshly distilled solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Reaction Conditions: Temperature, reaction time, and solvent can all play a crucial role.

    • Causality: Insufficient temperature may not provide the necessary activation energy for the fluorination to proceed at a reasonable rate. Conversely, some fluorination reactions require specific, sometimes lower, temperatures to prevent reagent decomposition or unwanted side reactions.[7]

    • Troubleshooting:

      • Optimize Temperature: If the reaction is sluggish, consider a stepwise increase in temperature while monitoring the reaction progress by TLC or LC-MS.

      • Solvent Choice: The solvent can significantly impact the solubility and reactivity of both the substrate and the fluorinating agent. Some fluorinating reagents can react exothermically and even explosively with certain common solvents like DMF, pyridine, and DMSO.[8] Always verify solvent compatibility.[8] Acetonitrile, formic acid, and sulfuric acid have been reported as compatible with highly reactive F2/N2 mixtures.[8]

Q2: I'm observing the formation of over-fluorinated or poly-fluorinated byproducts. How can I improve the selectivity for my desired mono-fluorinated product?

A2: The formation of di- or poly-fluorinated products is a frequent challenge, especially with highly activated substrates.[7] Controlling the reaction's stoichiometry and kinetics is key to achieving selectivity.

  • Stoichiometry Control:

    • Causality: Using a large excess of the fluorinating agent will inevitably drive the reaction towards multiple fluorinations, as the initially formed mono-fluorinated product can compete with the starting material for the reagent.

    • Troubleshooting:

      • Precise Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Often, using a slight excess (e.g., 1.05-1.2 equivalents) is sufficient.[7]

      • Slow Addition: Instead of adding the fluorinating agent all at once, consider a slow, controlled addition using a syringe pump. This maintains a low instantaneous concentration of the reagent, favoring the reaction with the more reactive starting material.

  • Kinetic Control:

    • Causality: Higher reaction temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the fluorination of the less reactive mono-fluorinated product.

    • Troubleshooting:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for the mono-fluorinated product.[7]

      • Monitor Reaction Progress: Closely monitor the reaction by a suitable analytical technique (e.g., 19F NMR, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent further fluorination.[7]

Q3: My purification by column chromatography is proving difficult. The fluorinated heterocycle co-elutes with impurities. What alternative purification strategies can I employ?

A3: The unique properties imparted by fluorine, such as high electronegativity and altered polarity, can make chromatographic separation challenging.[1] If standard column chromatography is ineffective, consider these alternatives:

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Insight: Prep-HPLC offers significantly higher resolution than standard column chromatography and is an excellent tool for separating closely eluting compounds.[1] Specialized fluorinated HPLC columns can provide enhanced selectivity for fluorinated molecules.[1]

  • Crystallization:

    • Insight: Crystallization is a powerful technique for obtaining highly pure solid compounds.[1][9] The key is to find a suitable solvent or solvent system in which the desired compound has moderate solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[9]

  • Liquid-Liquid Extraction:

    • Insight: This technique is useful for removing impurities with significantly different solubility profiles.[1] By carefully selecting two immiscible solvents, you can selectively partition your product into one phase, leaving impurities behind in the other.[1]

  • Heteroazeotropic Distillation:

    • Insight: For volatile compounds with close boiling points, heteroazeotropic distillation can be an effective purification method. The addition of an entraining agent that forms a low-boiling azeotrope with one of the components can facilitate separation.

Q4: I'm seeing unexpected side products that I can't readily identify. What are some common side reactions in fluorination chemistry that I should be aware of?

A4: The high reactivity of many fluorinating reagents can lead to a variety of side reactions. Understanding these potential pathways is crucial for troubleshooting.

  • Protodemetalation: In metal-catalyzed fluorination reactions, particularly those involving aryl-metal intermediates, protodemetalation (replacement of the metal with a proton from the solvent or trace water) can be a significant side reaction, leading to the formation of the non-fluorinated arene.[10]

  • Solvent Participation: As mentioned, some solvents can react with fluorinating agents.[8] For example, in the presence of water, nucleophilic fluorination with KF can produce alcohols as byproducts.[6]

  • Rearrangements: The introduction of a highly electronegative fluorine atom can sometimes induce skeletal rearrangements in the substrate, leading to isomeric impurities.

  • Decomposition of Trifluoromethyl Ethers: The synthesis of aryl trifluoromethyl ethers can be challenging due to the instability of the trifluoromethoxide anion, which can decompose to form carbonic difluoride and fluoride.[11][12]

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a systematic approach to diagnosing and resolving low or non-existent product yields in fluorination reactions.

Troubleshooting Workflow for Low Yield

start Low/No Product Yield reagent Check Reagent Activity & Handling start->reagent conditions Evaluate Reaction Conditions reagent->conditions sub_reagent Use fresh/tested reagent Ensure anhydrous conditions reagent->sub_reagent substrate Assess Substrate Reactivity conditions->substrate sub_conditions Optimize temperature Verify solvent compatibility Increase reaction time conditions->sub_conditions sub_substrate Consider a more reactive fluorinating agent for electron-deficient substrates substrate->sub_substrate

Caption: A decision tree for troubleshooting low product yield.

Step-by-Step Protocol:

  • Reagent Verification:

    • Protocol: Run a small-scale control reaction with a substrate known to work well with your chosen fluorinating agent.

    • Expected Outcome: If the control reaction fails, the issue is likely with the reagent itself. If it succeeds, the problem lies with your specific substrate or reaction conditions.

  • Anhydrous Conditions Check:

    • Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents in a glovebox.

    • Self-Validation: The absence of alcohol byproducts (in the case of KF fluorination) or other hydrolysis-related impurities in your crude reaction mixture is a good indicator of anhydrous conditions.[6]

  • Reaction Condition Optimization:

    • Protocol: Set up a series of small-scale reactions varying one parameter at a time (e.g., temperature in 10 °C increments, different compatible solvents). Monitor each reaction by TLC or LC-MS at regular intervals.

    • Data Summary:

ParameterVariation 1Variation 2Variation 3
Temperature T1 (e.g., 25°C)T2 (e.g., 50°C)T3 (e.g., 80°C)
Solvent AcetonitrileTHFDichloromethane
Concentration 0.1 M0.5 M1.0 M
Guide 2: Impurity Identification and Removal

This guide outlines a general workflow for identifying and removing impurities from your crude fluorinated heterocycle product.

Impurity Analysis and Purification Workflow

start Crude Product analysis Analytical Characterization (1H, 19F NMR, LC-MS) start->analysis identification Identify Impurity Structures analysis->identification sub_analysis Provides structural and purity information analysis->sub_analysis purification Select Purification Strategy identification->purification sub_identification e.g., Starting material, over-fluorinated product, solvent adduct identification->sub_identification final_product Pure Fluorinated Heterocycle purification->final_product sub_purification Chromatography, Crystallization, Distillation, Extraction purification->sub_purification

Caption: A general workflow for impurity identification and removal.

Step-by-Step Protocol:

  • Initial Analysis:

    • Protocol: Obtain ¹H NMR, ¹⁹F NMR, and LC-MS data of your crude product.

    • Insight: ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities.[1][13] LC-MS will give you an idea of the number of components and their molecular weights.[1][14]

  • Impurity Identification:

    • Protocol: Compare the spectra of your crude product with those of your starting materials. Look for characteristic signals of common byproducts (e.g., additional fluorine signals for over-fluorinated products, absence of fluorine signals for protodemetalated species).

    • Data Interpretation:

Analytical TechniqueObservationPossible Impurity
¹⁹F NMR Multiple signals when one is expectedIsomeric products, diastereomers
¹H NMR Signals corresponding to starting materialIncomplete reaction
LC-MS Peak with M+2 or M+18Dihalogenated or hydrated byproduct
  • Purification Strategy Selection:

    • Protocol: Based on the identified impurities and their likely physical properties (polarity, solubility, volatility), choose the most appropriate purification method as outlined in FAQ Q3.

    • Self-Validation: After purification, re-analyze the product using the same analytical techniques to confirm the absence of impurities.[1] High purity is indicated by clean NMR spectra and a single peak in the LC chromatogram.[1]

References

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology.
  • Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC - NIH.
  • Effect of water on the fluorination of a primary alkyl bromide with KF... - ResearchGate.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem.
  • Removal of Fluorinated Active Pharmaceutical Ingredients Using Membrane Concentration and Electrochemical Oxidation - Access Water.
  • Technical Support Center: Fluorination Reactions - Benchchem.
  • Late-Stage Fluorination: From Fundamentals to Application - PMC - NIH.
  • Recent progress on fluorination in aqueous media - Green Chemistry (RSC Publishing).
  • Late-Stage Fluorination - MPI für Kohlenforschung.
  • analytical techniques for assessing the purity of fluorinated intermediates - Benchchem.
  • Late-Stage Fluorination: From Fundamentals to Application | Organic Process Research & Development - ACS Publications.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International.
  • What happens when fluorine reacts with water? - Quora.
  • Technical and scientific aspects of water fluoridation KEY POINTS 1. Understanding the chemistry of fluoride in water.
  • Fluoride Chemistry - Explanation of Hydrolysis Reaction.
  • "Troubleshooting guide for the fluorination of pyridinyl ethanone" - Benchchem.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH.
  • Recent developments in methods for analysis of perfluorinated persistent pollutants - NIH.
  • Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method - MDPI.
  • ANALYTICAL METHODS.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Special Issue : Fluorine-Containing Pharmaceuticals - MDPI.
  • Specific Solvent Issues with Fluorination - Wordpress.
  • Troubleshooting Guide.
  • Fluorination Reactions | Professor Steven V. Ley Research Group.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central.
  • 3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts.
  • Fluorinated Heterocycles - ResearchGate.
  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic.
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups.
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed.
  • Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. - YouTube.
  • Synthesis and reactivity of fluorinated heterocycles - ResearchGate.
  • FLUORINATED HETEROCYCLIC COMPOUNDS - download.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC - NIH.
  • Fluorination methods in drug discovery - PubMed.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. Drawing upon established principles of medicinal chemistry and biological screening, this document outlines a systematic approach to elucidating the compound's potential therapeutic value. We will explore the rationale for investigating this specific chemical entity, propose a panel of comparative compounds, and provide detailed protocols for a tiered screening strategy.

The structural features of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate suggest several potential avenues for biological activity. The fluorinated pyridine core is a privileged scaffold in modern drug discovery, known to enhance metabolic stability, binding affinity, and overall potency of drug candidates.[1][2][3] The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved pharmacokinetic profiles.[4][5] Furthermore, pyridine-3-carboxylate and related carboxamide moieties are present in numerous biologically active agents, exhibiting a wide spectrum of activities including antibacterial, antiviral, antifungal, and anticancer effects.[6][7][8]

Given the structural similarities to known pharmacophores, particularly fluoroquinolone antibiotics which target bacterial DNA gyrase, and other pyridine derivatives with demonstrated enzyme inhibitory action, a logical starting point for validation is to explore its potential as an antimicrobial and anticancer agent.[9][10] This guide will therefore focus on establishing a foundational biological activity profile through a series of comparative in vitro assays.

Comparative Compound Selection

To provide a meaningful context for the biological activity of our target compound, it is essential to test it alongside a panel of relevant comparators. The following compounds are proposed for simultaneous evaluation:

CompoundClassRationale for Inclusion
Test Compound Fluorinated Pyridine DerivativeMethyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate
Comparator 1 Fluoroquinolone AntibioticCiprofloxacin: A well-characterized antibiotic with a related fluoro-heterocyclic core. Provides a benchmark for antibacterial activity.
Comparator 2 Non-fluorinated AnalogMethyl 4-(isopropylamino)pyridine-3-carboxylate: To directly assess the contribution of the fluorine atom to biological activity.
Comparator 3 Broad-spectrum Anticancer AgentDoxorubicin: A standard chemotherapeutic agent for comparison in cytotoxicity assays.

Experimental Validation Workflow

A tiered approach to biological validation allows for an efficient allocation of resources, starting with broad screening assays and progressing to more specific mechanistic studies based on initial findings. The proposed workflow is designed to first identify any significant biological activity and then to begin to narrow down the potential mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Mechanistic Investigation Initial Synthesis & QC Initial Synthesis & QC Antibacterial Screening Antibacterial Screening Initial Synthesis & QC->Antibacterial Screening Broad Spectrum Cytotoxicity Screening Cytotoxicity Screening Initial Synthesis & QC->Cytotoxicity Screening Cancer Cell Lines MIC Determination MIC Determination Antibacterial Screening->MIC Determination If Active IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination If Active DNA Gyrase Inhibition Assay DNA Gyrase Inhibition Assay MIC Determination->DNA Gyrase Inhibition Assay Hypothesis-driven Selectivity Panel Selectivity Panel IC50 Determination->Selectivity Panel Normal vs. Cancer Cells Enzyme Inhibition Assays Enzyme Inhibition Assays Selectivity Panel->Enzyme Inhibition Assays e.g., Kinase, DHODH

Caption: Tiered experimental workflow for validating biological activity.

Detailed Experimental Protocols

Part 1: Antibacterial Activity Screening

The structural resemblance to fluoroquinolones necessitates a thorough investigation of the compound's antibacterial properties.[9][11]

1.1. Minimum Inhibitory Concentration (MIC) Determination

This assay will determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.

  • Culture Preparation: Prepare overnight cultures of each bacterial strain in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Part 2: In Vitro Cytotoxicity Screening

Many pyridine derivatives have demonstrated potential as anticancer agents.[6] A primary screen against a panel of cancer cell lines is a crucial first step.

2.1. WST-1 Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells and is a reliable method for assessing cytotoxicity.[12]

Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293) will be used.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and comparators for 48-72 hours.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours. The reagent is cleaved to a formazan dye by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the data to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

The quantitative data generated from these assays should be tabulated for clear comparison.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureusE. coli
Test Compound DataData
Comparator 1 (Cipro) DataData
Comparator 2 (Analog) DataData

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundMCF-7A549HCT116HEK293
Test Compound DataDataDataData
Comparator 2 (Analog) DataDataDataData
Comparator 3 (Doxo) DataDataDataData

Hypothesized Signaling Pathway for Further Investigation

Should the test compound exhibit significant antibacterial activity, particularly against bacteria susceptible to fluoroquinolones, a logical next step would be to investigate its effect on bacterial DNA gyrase.

G Test Compound Test Compound DNA Gyrase DNA Gyrase Test Compound->DNA Gyrase Inhibition DNA Relaxation DNA Relaxation DNA Gyrase->DNA Relaxation Prevents DNA Replication DNA Replication DNA Relaxation->DNA Replication Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Leads to

Caption: Hypothesized inhibition of DNA gyrase pathway.

This guide provides a foundational strategy for the initial biological validation of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. The results from these comparative studies will be instrumental in guiding future research, including more in-depth mechanistic studies, structure-activity relationship (SAR) optimization, and in vivo efficacy testing.

References

  • Anonymous. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved from [Link]

  • Anonymous. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • Anonymous. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Retrieved from [Link]

  • Anonymous. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Retrieved from [Link]

  • Anonymous. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Anonymous. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]

  • Anonymous. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. Retrieved from [Link]

  • Anonymous. (2011). 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Anonymous. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Retrieved from [Link]

  • Anonymous. (2025). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Retrieved from [Link]

  • Anonymous. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

  • Anonymous. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Anonymous. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central. Retrieved from [Link]

  • Anonymous. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Retrieved from [Link]

  • Anonymous. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Retrieved from [Link]

  • Anonymous. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

Sources

A Comparative Guide to Kinase Inhibitors: Evaluating Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate in the Context of PIM Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to identifying potent and selective therapeutics. This guide provides a comparative analysis of the hypothetical kinase inhibitor, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, against established inhibitors of the PIM kinase family. Due to the absence of direct experimental data for this specific molecule, we will infer its potential activity based on the well-documented role of its core structural motifs in kinase inhibition, particularly targeting the PIM kinases. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and experimental considerations for this class of compounds.

Introduction: The Rationale for Investigating Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate as a PIM Kinase Inhibitor

The structure of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate incorporates several key features commonly found in potent kinase inhibitors. The pyridine core serves as a versatile scaffold, and the strategic placement of a fluoro group and an isopropylamino moiety can significantly influence binding affinity and selectivity. The pyridine-3-carboxylate functional group can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1][2] Overexpression of PIM kinases is implicated in the tumorigenesis of various hematological malignancies and solid tumors by promoting cell proliferation and survival.[1][3] Consequently, the development of PIM kinase inhibitors is an active area of cancer research.[4] Several classes of compounds containing pyridine-based scaffolds, such as pyridyl carboxamides, have demonstrated potent pan-PIM inhibition.[4] This precedent provides a strong rationale for hypothesizing that Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate may exhibit inhibitory activity against the PIM kinase family.

Comparative Analysis of PIM Kinase Inhibitors

To contextualize the potential of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, we will compare its hypothetical profile with three well-characterized PIM kinase inhibitors: SGI-1776, AZD1208, and LGH447. These inhibitors represent different structural classes and have been extensively studied, providing a robust dataset for comparison.

Table 1: In Vitro Potency of Selected PIM Kinase Inhibitors
CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Reference
Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate HypotheticalHypotheticalHypothetical-
SGI-1776736091[1][2]
AZD12080.51.80.6[1][2]
LGH4471.6256.3[1][2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

As depicted in Table 1, AZD1208 exhibits the most potent pan-PIM inhibition with sub-nanomolar to low nanomolar IC50 values across all three isoforms. SGI-1776, while potent against PIM1, shows significantly weaker activity against PIM2. LGH447 demonstrates potent inhibition of PIM1 and PIM3, with moderate activity against PIM2. For Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, one might hypothesize a moderate to potent inhibitory profile, given its structural features. The presence of the small and highly electronegative fluorine atom could enhance binding affinity, while the isopropylamino group could occupy a hydrophobic pocket within the kinase domain.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of kinase inhibitors requires a grasp of the signaling pathways they modulate and the experimental workflows used to characterize them.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of the JAK/STAT and PI3K/AKT/mTOR signaling pathways, both of which are critical for cell growth and survival.[1] PIM kinases phosphorylate a variety of substrates that regulate the cell cycle and apoptosis.

PIM_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation PI3K PI3K Cytokine_Receptor->PI3K Activation STAT STAT JAK->STAT Phosphorylation PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM_Kinase Upregulation Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Transcription AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->PIM_Kinase Upregulation Substrates Downstream Substrates (e.g., BAD, p27) PIM_Kinase->Substrates Phosphorylation Substrates->Gene_Expression Regulation

Caption: PIM Kinase Signaling Pathway.

Experimental Workflow for Kinase Inhibitor Profiling

The characterization of a novel kinase inhibitor like Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate would typically follow a multi-step experimental workflow.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (Methyl 6-fluoro-4-(isopropylamino) pyridine-3-carboxylate) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Based_Assay Target_Validation Western Blot for Downstream Substrates Cell_Based_Assay->Target_Validation In_Vivo_Studies In Vivo Xenograft Model Target_Validation->In_Vivo_Studies

Caption: Kinase Inhibitor Profiling Workflow.

Detailed Experimental Protocols

To ensure scientific integrity, the protocols for key assays in kinase inhibitor characterization are provided below. These are generalized protocols and would require optimization for specific compounds and cell lines.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a test compound against a target kinase.

Materials:

  • Kinase (e.g., PIM1, PIM2, PIM3)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compound (e.g., Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate)

  • Assay buffer

  • 384-well microplate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and Eu-labeled antibody mixture to each well.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line (e.g., a hematological or solid tumor line with known PIM overexpression)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions.

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is currently unavailable, its structural features suggest it is a promising candidate for targeting kinases, with the PIM family being a plausible target. The comparative analysis with established PIM inhibitors highlights the potency and selectivity benchmarks this novel compound would need to meet to be considered a viable therapeutic lead.

The provided experimental protocols offer a clear roadmap for the in vitro and cell-based characterization of this and other novel kinase inhibitors. Future studies should focus on synthesizing Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate and systematically evaluating its inhibitory profile against a panel of kinases, with a particular emphasis on the PIM isoforms. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency and selectivity, paving the way for potential preclinical and clinical development.

References

  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-12.
  • Chen, L. S., et al. (2015). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 25(16), 3162-7.
  • Matsuno, K., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology, 11, 662912.
  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2023). Current Medicinal Chemistry.
  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024). Bentham Science.
  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. (2021). PubMed.

Sources

"confirming the binding mode of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Confirming the Binding Mode of Novel Ligands: A Case Study with Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Introduction: From Hit to Validated Lead

In the landscape of modern drug discovery, identifying a "hit"—a molecule that shows desired activity against a biological target—is merely the first step in a long and complex journey. The subsequent, critical phase involves transforming this hit into a validated lead compound. Central to this process is the unambiguous confirmation of the molecule's binding mode: the precise orientation and set of interactions through which it engages its target protein. An accurate understanding of the binding mode is paramount for successful structure-activity relationship (SAR) studies, enabling rational, iterative improvements in potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, multi-pronged strategy for elucidating the binding mode of a novel small molecule, using the hypothetical compound Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate as a case study. We will operate under the assumption that this compound has been identified as a potential inhibitor of a therapeutically relevant protein kinase. Our approach will integrate biophysical, structural, and computational methods to build a high-confidence model of the ligand-protein interaction, providing a robust foundation for lead optimization.

Part 1: Foundational Biophysics - Quantifying the Interaction

Before investing significant resources in high-resolution structural studies, it is essential to first confirm direct binding and quantify the thermodynamic parameters of the interaction. This initial phase validates that the compound's observed activity is a direct result of binding to the target and provides the first quantitative data for comparison with future analogues.

Isothermal Titration Calorimetry (ITC)

ITC stands as the gold standard for label-free measurement of binding affinity. It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This complete thermodynamic profile offers invaluable insights into the forces driving the binding event.

  • Preparation:

    • Express and purify the target kinase to >95% purity.

    • Prepare a concentrated solution of the kinase (e.g., 20-50 µM) in a well-defined buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Prepare a solution of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate at a concentration 10-15 times that of the protein (e.g., 300-750 µM) in the exact same buffer from the final dialysis step of the protein purification to minimize buffer mismatch artifacts.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

  • Execution:

    • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2-3 µL) injections of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline. A typical experiment consists of 18-25 injections.

    • Perform a control experiment by injecting the ligand into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site independent) using the instrument's software to extract KD, n, ΔH, and ΔS.

Part 2: High-Resolution Structural Elucidation

While biophysical methods confirm if and how strongly a compound binds, structural biology techniques reveal how it binds at an atomic level. X-ray crystallography is the premier method for obtaining a high-resolution snapshot of the ligand bound within the protein's active site.

X-ray Crystallography

This technique relies on obtaining a well-ordered crystal of the protein-ligand complex and diffracting X-rays to determine the three-dimensional arrangement of atoms. For a kinase inhibitor, a crystal structure can reveal the specific hydrogen bonds, hydrophobic interactions, and conformational changes that define its binding mode.

  • Complex Formation:

    • Incubate the purified kinase with a 3- to 5-fold molar excess of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate for at least 2 hours on ice to ensure saturation of the binding site.

  • Crystallization Screening:

    • Use robotic systems to set up sitting-drop or hanging-drop vapor diffusion trials, screening a wide range of commercially available crystallization screens that cover different precipitants, buffers, and salts.

    • Set up plates at two different temperatures (e.g., 4°C and 20°C) to increase the chances of obtaining crystals.

  • Crystal Optimization:

    • Once initial "hits" (microcrystals) are identified, perform optimization screening. This involves systematically varying the concentrations of the precipitant, buffer pH, and other additives around the initial hit condition to grow larger, single, diffraction-quality crystals.

  • Data Collection and Structure Solution:

    • Cryo-protect the optimized crystals (e.g., by briefly soaking in a solution containing the original mother liquor plus 25% glycerol) and flash-cool in liquid nitrogen.

    • Collect diffraction data at a synchrotron X-ray source.

    • Process the diffraction data and solve the structure using molecular replacement, using a previously determined structure of the kinase as a search model.

    • Build the ligand into the observed electron density map and refine the model to yield a high-resolution structure of the complex.

Part 3: Orthogonal Validation and In-Solution Confirmation

A crystal structure provides a static, solid-state view of the binding mode. It is crucial to validate these findings with a method that confirms the key interactions persist in the more dynamic solution state. NMR spectroscopy is perfectly suited for this purpose.

Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observe NMR technique used to identify which parts of a small molecule are in close proximity to the protein. By selectively saturating protons on the protein, this saturation is transferred via spin diffusion to the protons of a bound ligand. The resulting difference spectrum reveals the specific protons of the ligand that are making contact with the protein, effectively mapping the binding epitope.

  • Sample Preparation:

    • Prepare a sample containing the target kinase (e.g., 10-20 µM) and a higher concentration of the ligand (e.g., 1-2 mM) in a deuterated buffer (e.g., d11-Tris or deuterated phosphate buffer).

  • Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the sample to serve as a reference.

    • Acquire the STD-NMR spectrum by creating two experiments:

      • On-resonance: The protein is selectively saturated with a train of Gaussian pulses at a frequency where only protein resonances absorb (e.g., -1.0 ppm).

      • Off-resonance: The saturation frequency is shifted to a region where no protein or ligand resonances exist (e.g., 40 ppm).

    • The final STD spectrum is the difference between the off-resonance and on-resonance spectra.

  • Analysis:

    • Protons on the ligand that receive the most saturation (i.e., show the largest peaks in the STD spectrum) are those in closest contact with the protein surface.

    • By comparing the relative intensities of the signals in the STD spectrum, one can deduce the orientation of the ligand in the binding pocket. For example, if the isopropyl group protons show a strong STD effect while the methyl ester protons show a weak one, it implies the isopropyl group is buried in a hydrophobic pocket of the kinase.

Part 4: Computational Modeling - Prediction and Rationalization

Computational docking can be used prospectively to predict binding modes and retrospectively to rationalize experimentally observed interactions. When combined with experimental data, it becomes a powerful tool for understanding the energetic contributions of specific interactions.

Molecular Docking

Docking algorithms predict the preferred orientation of a ligand when bound to a protein. Modern docking programs can accurately predict the binding pose of a ligand in over 80% of cases when a high-quality crystal structure of the target is available.

  • Preparation:

    • Prepare the protein structure: Use the experimentally determined crystal structure (from Part 2) or a homologous structure. Remove water molecules, add hydrogen atoms, and assign protonation states.

    • Prepare the ligand structure: Generate a 3D conformation of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate and assign partial charges.

  • Docking Execution:

    • Define the binding site (the "docking box") based on the location of the co-crystallized ligand or known active site residues.

    • Run the docking algorithm (e.g., using software like AutoDock, Glide, or GOLD) to generate a series of potential binding poses.

  • Analysis and Validation:

    • Score and rank the generated poses.

    • Critically compare the top-ranked docking pose with the experimental data. Does the pose agree with the X-ray crystal structure? Are the ligand protons predicted to be near the protein the same ones that showed strong signals in the STD-NMR experiment?

    • A strong correlation between the computational prediction and the experimental results from crystallography and NMR provides a very high degree of confidence in the determined binding mode.

Integrated Workflow for Binding Mode Confirmation

The following diagram outlines the logical flow of the integrated experimental and computational approach described above.

Binding_Mode_Workflow Start Start: Novel Compound Identified (Methyl 6-fluoro-4-... -carboxylate) ITC Part 1: Biophysical Characterization Isothermal Titration Calorimetry (ITC) Start->ITC Confirm Direct Binding Xtal Part 2: Structural Biology X-ray Crystallography Start->Xtal Obtain Atomic Details NMR Part 3: In-Solution Validation Saturation Transfer Difference (STD) NMR Start->NMR Validate in Solution ITC_Data Data: Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) ITC->ITC_Data Analysis Integrated Analysis & Cross-Validation ITC_Data->Analysis Thermodynamic Profile Xtal_Data Data: High-Resolution 3D Structure of Protein-Ligand Complex Xtal->Xtal_Data Docking Part 4: Computational Modeling Molecular Docking Xtal_Data->Docking Use as Docking Template Xtal_Data->Analysis Static 3D Pose NMR_Data Data: Ligand Binding Epitope Map NMR->NMR_Data NMR_Data->Analysis Key Solution Contacts Docking_Data Data: Predicted Binding Pose & Interaction Energy Docking->Docking_Data Docking_Data->Analysis Rationalize Interactions Conclusion High-Confidence Binding Mode Confirmed Analysis->Conclusion Convergent Evidence

Caption: Integrated workflow for binding mode confirmation.

Comparative Analysis: Benchmarking Against a Gold Standard

To contextualize the binding mode of our novel compound, it is instructive to compare it against a known, potent inhibitor of the same target kinase. For this example, we will compare it to the well-known kinase inhibitor, Staurosporine. The table below illustrates how key data points would be summarized for a direct comparison.

ParameterMethyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylateStaurosporine (Reference Compound)Rationale for Comparison
Binding Affinity (KD) 150 nM (from ITC)5 nM (from ITC)Quantifies relative potency. Our compound is a moderate affinity binder, while Staurosporine is highly potent.
Key H-Bond Interactions Hinge Region: Backbone NH of Val85Hinge Region: Backbone NH of Val85, Backbone CO of Glu83Shows common anchor points. Our compound makes the canonical hinge interaction, but Staurosporine makes an additional one.
Key Hydrophobic Contacts Gatekeeper (Thr75), Leu130, Ala35Gatekeeper (Thr75), Leu130, Val25, Ile145Defines specificity and shape complementarity. Both engage the gatekeeper, but Staurosporine occupies a larger hydrophobic volume.
Binding Epitope (from STD-NMR) Strong signals from isopropyl group; Moderate from pyridine ringStrong signals from indole rings; Moderate from lactam coreConfirms which moieties are buried in the active site and driving the interaction.
Calculated Docking Score -8.5 kcal/mol-11.2 kcal/molProvides a computational estimate of binding energy that should correlate with experimental affinity.

Visualizing the Binding Mode

The diagram below illustrates a hypothetical binding mode for our compound within a kinase active site, highlighting the key interactions identified through the integrated workflow.

Binding_Mode_Diagram cluster_pocket Kinase Active Site Ligand Methyl 6-fluoro-4- (isopropylamino)pyridine-3-carboxylate Hinge Hinge Region (Val85 NH) Ligand->Hinge H-Bond Gatekeeper Gatekeeper (Thr75) Ligand->Gatekeeper Hydrophobic Contact Hydrophobic_Pocket Hydrophobic Pocket (Leu130, Ala35) Ligand->Hydrophobic_Pocket Hydrophobic Contact Solvent Solvent Exposed Region Ligand->Solvent Methyl Ester Group

Caption: Hypothetical binding mode interactions.

Conclusion

Confirming the binding mode of a novel compound is a data-driven, iterative process that requires the convergence of evidence from multiple orthogonal techniques. By systematically integrating biophysical characterization (ITC), high-resolution structural biology (X-ray crystallography), in-solution validation (STD-NMR), and computational modeling, researchers can build a robust and reliable model of the ligand-protein interaction. This high-confidence model for a compound like Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is not an end in itself, but rather the essential blueprint needed to guide intelligent, structure-based drug design and accelerate the journey from a promising hit to a clinical candidate.

References

  • Title: Isothermal Titration Calorimetry: A Powerful Tool for Studying Bimolecular Interactions Source: Nature Protocols URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery Source: Biophysical Journal URL: [Link]

  • Title: The role of X-ray crystallography in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Saturation-Transfer Difference NMR Spectroscopy for Identifying and Characterizing Ligand Binding Source: Current Protocols in Protein Science URL: [Link]

  • Title: A critical assessment of docking programs and scoring functions Source: Journal of Computer-Aided Molecular Design URL: [Link]

A Comparative Guide to the Enantioselective Synthesis and Separation of Chiral Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Chiral Pyridine Scaffolds

The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] When a stereocenter is introduced into a pyridine-containing molecule, the resulting enantiomers often exhibit profoundly different biological activities, pharmacological profiles, and toxicological effects.[2] Consequently, the ability to selectively synthesize or separate a single desired enantiomer is of paramount importance in the fields of drug discovery and development.[1][2]

This guide provides a comparative analysis of modern techniques for both the asymmetric synthesis and chromatographic separation of chiral pyridine derivatives. It is designed for researchers and scientists, offering objective comparisons, supporting experimental data, and detailed protocols to aid in methodological selection and implementation.

Part A: Enantioselective Synthesis Strategies

The direct, catalyst-controlled synthesis of a single enantiomer is often the most elegant and atom-economical approach. Several powerful strategies have emerged, each with distinct advantages and substrate scopes.

Asymmetric Hydrogenation of Pyridinium Salts

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. For pyridines, this typically involves an initial activation step by forming a pyridinium salt, which lowers the molecule's lowest unoccupied molecular orbital (LUMO), making it more susceptible to reduction.[3] This strategy is particularly effective for producing chiral piperidines, the saturated analogues of pyridines.[3][4]

Comparison of Catalytic Systems:

Catalytic SystemKey FeaturesTypical SubstratesPerformance (ee)Reference
Iridium-based (e.g., [Ir(COD)Cl]₂ + Chiral Ligand) Highly effective for activated pyridiniums.N-benzylpyridinium salts.Up to 99% ee.[4][5]
Rhodium-based (e.g., [Cp*RhCl₂]₂) Enables reductive transamination; no chiral catalyst needed if a chiral amine is used.N-benzylpyridinium salts.Excellent diastereo- and enantio-selectivities.[3][6]
Chiral Auxiliary-based (e.g., Oxazolidinone) Auxiliary attached to the pyridine ring directs hydrogenation; traceless cleavage.2-Halopyridines (for auxiliary attachment).Up to 98% ee.[7]

Causality in Method Selection: Iridium-based catalysts are often the first choice for direct asymmetric hydrogenation due to their high efficiency and enantioselectivity with a range of chiral ligands.[4][5] The rhodium-catalyzed reductive transamination offers a unique approach where the chirality is introduced from an inexpensive chiral amine, which simultaneously replaces the original nitrogen activator.[3][6] This can be advantageous for accessing diverse N-substituted piperidines. The chiral auxiliary approach, while requiring additional synthetic steps for attachment and removal, provides excellent stereocontrol by forcing the hydrogenation to occur on a specific face of the pyridine ring.[7]

Workflow for Asymmetric Hydrogenation

Caption: General workflow for iridium-catalyzed asymmetric hydrogenation.

Representative Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation [4]

  • Activation: To a solution of the substituted pyridine (1.0 mmol) in acetonitrile (5 mL), add benzyl bromide (1.2 mmol). Stir the mixture at 60 °C for 12 hours. After cooling, the resulting pyridinium salt is collected by filtration or precipitation with diethyl ether.

  • Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (0.01 mmol) and the chosen chiral phosphine ligand (0.022 mmol) in dichloromethane (2 mL) is stirred for 30 minutes.

  • Hydrogenation: The pyridinium salt (1.0 mmol) is placed in an autoclave. The catalyst solution is added, and the vessel is purged with hydrogen gas. The reaction is stirred under H₂ pressure (e.g., 50 bar) at a specified temperature (e.g., 30 °C) for 24 hours.

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Enantioselective C-H Functionalization

Directly functionalizing a C-H bond on the pyridine ring is a highly desirable strategy as it avoids pre-functionalization steps.[1][8] While challenging due to the electron-deficient nature of the pyridine ring, significant progress has been made using transition-metal catalysis.[8][9]

Comparison of C-H Functionalization Methods:

MethodCatalyst SystemPositionReaction TypePerformanceReference
para-C–H Alkylation Ni–Al bimetallic / NHC ligandC4Intermolecular HydroarylationHigh regio- and enantioselectivity.[9]
ortho-C–H Aminoalkylation Chiral rare-earth complexesC2Insertion of iminesGood enantioselectivity.[9]
meta-C–H Allylation Tandem Borane and PalladiumC3Dearomatization/AllylationGood yields and enantioselectivity.[10]
C-H Addition to Alkenes Chiral half-sandwich rare-earth complexesC2C-H AlkylationUp to 98:2 er.[11]

Causality in Method Selection: The choice of method is dictated by the desired position of functionalization. Nickel-catalyzed systems have shown remarkable success for the challenging C4-position.[9] Rare-earth metal catalysts are effective for ortho-functionalization due to their strong coordination with the pyridine nitrogen.[9][11] The C3-position, being the most difficult to access directly, often requires a dearomatization-rearomatization strategy, as demonstrated by tandem borane-palladium catalysis.[10]

Logical Flow for C-H Functionalization Site Selection

CH_Functionalization_Logic Start Desired Functionalization Position? C2_Node ortho (C2/C6) Start->C2_Node C2 C4_Node para (C4) Start->C4_Node C4 C3_Node meta (C3) Start->C3_Node C3 C2_Method Use Chiral Rare-Earth or Rhodium Catalysis C2_Node->C2_Method C4_Method Use Ni-Al Bimetallic with NHC Ligand C4_Node->C4_Method C3_Method Use Tandem Catalysis (e.g., Borane/Palladium) C3_Node->C3_Method

Caption: Decision tree for selecting a C-H functionalization strategy.

Part B: Enantioselective Separation Techniques

When a racemic mixture is synthesized, chromatographic separation is the most powerful and widely used method for isolating the individual enantiomers.[12] The choice of technique and, most importantly, the chiral stationary phase (CSP), is critical for success.

Comparison of Chromatographic Techniques: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) has long been the standard for chiral separations.[13] However, Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and "greener" alternative.[14][15]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., Hexane/Isopropanol)Supercritical CO₂ with co-solvents (e.g., Methanol)
Speed Slower analysis times.Faster analysis times and column equilibration.[14][15]
Efficiency & Resolution Good efficiency; resolution is highly CSP-dependent.Often higher efficiency and better resolution due to low viscosity and high diffusivity of scCO₂.[15]
Solvent Consumption High organic solvent usage.Significantly lower organic solvent usage ("Green Chemistry").[15]
Compatibility Well-established with a vast library of CSPs.Highly compatible with mass spectrometry (MS) detection.[15]
Ideal For Broad applicability, extensive historical data.High-throughput screening, preparative separations.

Causality in Method Selection: SFC is often preferred for high-throughput screening environments due to its speed and reduced solvent waste.[15][16] The unique properties of supercritical CO₂ can lead to different chiral recognition mechanisms compared to HPLC, sometimes providing separation where HPLC fails. HPLC remains a robust and reliable option, with an extensive range of validated columns and methods available.[13][17]

Comparison of Chiral Stationary Phases (CSPs)

The heart of a chiral separation is the CSP, which creates a chiral environment to transiently form diastereomeric complexes with the analyte enantiomers, leading to different retention times.[2]

CSP TypeChiral SelectorTypical ApplicationsMechanism of Separation
Polysaccharide-based Cellulose or Amylose derivatives (e.g., Chiralcel®, Chiralpak®)Broadest applicability; separates >80% of racemates.[18]Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions within chiral grooves.[2]
Pirkle-type ("Brush") Small chiral molecules covalently bonded to silica (e.g., Whelk-O1)Compounds with π-acidic or π-basic groups.π-π interactions, hydrogen bonding, dipole stacking.[2][19]
Macrocyclic Antibiotic Vancomycin, TeicoplaninPolar and ionizable compounds, amino acids.Inclusion complexation, hydrogen bonding, ionic interactions.[2][20]
Protein-based α₁-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Primarily for pharmaceutical and biological samples.Hydrophobic and polar interactions in specific binding pockets.[2]

Causality in CSP Selection: Polysaccharide-based CSPs are the first line of approach for screening due to their exceptional versatility.[18] If the target molecule has aromatic rings, a Pirkle-type CSP might provide strong π-π interactions necessary for separation.[2][19] For basic pyridine derivatives, a macrocyclic antibiotic phase like vancomycin can be effective due to potential ionic interactions.[20]

Representative Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin with a set of complementary polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID).

  • Mobile Phase Screening (Normal Phase):

    • Start with a standard mobile phase of Hexane/Isopropanol (90/10 v/v).

    • If no separation is observed, screen other alcohol modifiers like ethanol or n-butanol.

    • For basic analytes like pyridines, add a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

    • For acidic analytes, add an acidic additive (e.g., 0.1% trifluoroacetic acid).

  • Optimization: Once partial separation is achieved, optimize the ratio of hexane to alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.

  • Flow Rate and Temperature: Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) and column temperature. Lower temperatures often enhance enantioselectivity.[19]

  • Data Analysis: Calculate the retention factors (k), separation factor (α), and resolution (Rs) to quantify the quality of the separation.

Conclusion

The successful development of chiral pyridine-based therapeutics and materials hinges on the effective control of stereochemistry. This guide has compared several leading strategies for both asymmetric synthesis and enantiomeric separation.

  • For synthesis , methods like asymmetric hydrogenation and C-H functionalization offer direct access to enantioenriched products, with the choice of catalyst being paramount in determining the site- and stereoselectivity.

  • For separation , chiral SFC and HPLC provide powerful platforms for resolving racemic mixtures. The systematic screening of polysaccharide and other specialized chiral stationary phases is the key to developing a robust separation method.

By understanding the underlying principles and comparing the available experimental data, researchers can make informed decisions to select the most appropriate and efficient pathway for obtaining the desired enantiomerically pure pyridine derivatives.

References

  • Gerard, B., et al. (2012). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. ACS Combinatorial Science, 14(11), 621-630. [Link]

  • Gerard, B., et al. (2012). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. Harvard University DASH Repository. [Link]

  • Gerard, B., et al. (2012). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. ACS Combinatorial Science. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link]

  • Gerard, B., et al. (2012). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahyroquinoline Library. PMC - NIH. [Link]

  • Rueping, M., et al. (2005). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 44(23), 3583-3586. [Link]

  • Maity, S., et al. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • Li, Y., et al. (2020). Enantioselective C3-Allylation of Pyridines via Tandem Borane and Palladium Catalysis. ResearchGate. [Link]

  • Kita, Y., et al. (2013). Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Chemistry Letters, 42(12), 1501-1503. [Link]

  • Bull, J. A., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 3649-3716. [Link]

  • Sharma, P., & Kumar, A. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1656-1681. [Link]

  • Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(34), 11443-11449. [Link]

  • Hou, Z., et al. (2015). Enantioselective C–H Bond Addition of Pyridines to Alkenes Catalyzed by Chiral Half-Sandwich Rare-Earth Complexes. Journal of the American Chemical Society, 137(35), 11264-11267. [Link]

  • Maity, S., et al. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • Kant, K., et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Synthesis. [Link]

  • Ito, H., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(13), 4542-4548. [Link]

  • Feringa, B. L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. [Link]

  • Zhou, Y.-G., et al. (2020). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 18(2), 246-251. [Link]

  • Feringa, B. L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2058. [Link]

  • Ilisz, I., et al. (2014). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Journal of Pharmaceutical and Biomedical Analysis, 98, 334-342. [Link]

  • Zhang, W., et al. (2021). Enantioselective Synthesis of Pyridines with All-Carbon Quaternary Carbon Centers via Cobalt-Catalyzed Desymmetric [2+2+2] Cycloaddition. Angewandte Chemie International Edition, 60(37), 20204-20209. [Link]

  • Uemura, S., et al. (1998). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry, 63(23), 8467-8473. [Link]

  • Ferretti, R., et al. (2000). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate. [Link]

  • B-Vignier, S., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presentation. [Link]

  • Watanabe, S., et al. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Sigman, M. S., & Gagne, M. R. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Le-Marechal, A.-M., et al. (2019). SFC for chiral separations in bioanalysis. ResearchGate. [Link]

  • He, Z.-J., et al. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society, 59(1), 42-47. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • He, Z.-J., et al. (2015). (PDF) Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. ResearchGate. [Link]

  • Lectka, T., et al. (2016). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters, 18(2), 288-291. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from hit to lead is paved with critical decision-making. Among the most crucial steps is the rigorous evaluation of a compound's selectivity. Pyridine-containing heterocycles represent a versatile and privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs, particularly those targeting the human kinome.[1] Their ability to act as purine bioisosteres allows them to effectively occupy the ATP-binding pocket of kinases, making them potent inhibitors.[2][3] However, this same characteristic presents a significant challenge: the high conservation of the ATP-binding site across the kinome makes off-target interactions, or cross-reactivity, a primary concern.[4][5]

This guide provides an in-depth, experience-driven comparison of modern methodologies for profiling the cross-reactivity of novel pyridine-based inhibitors. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering you to design and interpret selectivity studies with confidence.

The Imperative of Selectivity: Why Comprehensive Profiling is Non-Negotiable

Achieving inhibitor selectivity is a formidable challenge but is fundamental to successful drug development.[6] Off-target effects can manifest in two ways:

  • Adverse Events & Toxicity: Unintended interactions with other kinases or proteins can trigger toxic cellular responses, a major cause of clinical trial failure. For instance, the experimental drug BIA 10-2474 showed unexpected toxicity, hypothesized to be due to off-target inhibition or reactive metabolites from its imidazole-pyridine group.[7]

  • Confounded Biological Results: In a research setting, if a supposedly "selective" tool compound hits multiple targets, it becomes impossible to definitively link the observed phenotype to the inhibition of the intended target.[8]

The goal of profiling is not just to avoid "bad" compounds but to fully understand the "good" ones. A well-defined selectivity profile can uncover opportunities for polypharmacology, where inhibiting multiple specific targets may lead to enhanced therapeutic efficacy.[6]

A Strategic Workflow for Selectivity Profiling

A tiered approach is the most efficient and cost-effective strategy for assessing inhibitor selectivity.[8] We begin with broad, cost-effective screening and progressively move towards more complex, hypothesis-driven assays for the most promising candidates.

G A Primary Target Potency Assay (e.g., IC50 determination) B Broad Kinome Screen (Single high concentration, e.g., 1 µM) A->B C Dose-Response (IC50) Profiling (For all kinases inhibited >70% in Tier 1) B->C Identify primary off-targets D Quantify Selectivity (e.g., S-Score, Gini Coefficient) C->D E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E Validate in cellular context G Broader Safety Panel Screen (e.g., GPCRs, Ion Channels) D->G Assess non-kinase liabilities F Unbiased Chemical Proteomics (e.g., Kinobeads Pulldown) E->F

Caption: A tiered workflow for inhibitor selectivity profiling.

Core Methodologies: A Comparative Analysis

The choice of assay technology is critical and depends on the stage of drug discovery, the specific questions being asked, and available resources.

Biochemical Kinase Panels (In Vitro Activity)

This is the most established and widely used method for assessing kinase inhibitor selectivity.[8] These assays directly measure the ability of a compound to inhibit the enzymatic activity of a large number of purified kinases.

  • Principle: Measure the transfer of phosphate from ATP to a specific substrate (peptide or protein).

  • Common Formats:

    • Radiometric Assays (e.g., 33P-ATP): The gold standard for direct activity measurement. The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is quantified.[6][9]

    • Fluorescence/Luminescence-Based Assays: These assays, such as mobility shift assays or ADP-Glo, measure either the consumption of ATP or the generation of the phosphorylated product using non-radioactive methods.[6][10]

Why choose this? Biochemical assays provide a direct, quantitative measure of enzymatic inhibition (IC50) and are highly scalable for screening against hundreds of kinases in parallel.[8]

Causality & Considerations:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor, common for pyridine-based scaffolds, is highly dependent on the ATP concentration in the assay.[8] It is crucial to know if the assay was run at the KM,ATP of each kinase or at a fixed, non-physiological concentration, as this dramatically affects the interpretation of potency and selectivity.

  • Not a Binding Assay: These assays measure the inhibition of function, not direct binding. A compound could bind to a kinase without inhibiting it, which would be missed.

Experimental Protocol: Radiometric Kinase Profiling Assay (Generic)

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute the novel pyridine-based inhibitor in DMSO, then further dilute into the reaction buffer. A typical 10-point dose-response curve might range from 10 µM to 0.5 nM.

    • Prepare a solution containing the specific kinase and its corresponding peptide substrate in reaction buffer.

    • Prepare the ATP solution, spiking it with [γ-33P]ATP. The final ATP concentration should ideally be at the KM for each specific kinase.

  • Reaction Initiation:

    • In a 96- or 384-well plate, add 10 µL of the inhibitor dilution (or DMSO for control).

    • Add 20 µL of the kinase/substrate solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the [γ-33P]ATP solution.

  • Reaction Incubation & Termination:

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C. The time is chosen to ensure the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of phosphoric acid.

  • Signal Detection:

    • Spot the entire reaction volume from each well onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-33P]ATP will not.

    • Wash the filter mat multiple times with phosphoric acid to remove unbound ATP.

    • Allow the mat to dry completely, then measure the radioactivity for each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemical Proteomics (Cellular Target Engagement)

This powerful approach identifies inhibitor targets in their native cellular environment, within a complex proteome.[11] It provides a more physiologically relevant snapshot of a compound's interactions.

  • Principle: Uses an affinity matrix, often beads coated with several non-selective kinase inhibitors ("kinobeads"), to pull down a large portion of the cellular kinome from a cell lysate.[6][11] The novel inhibitor is added to the lysate in a competitive manner. On-target and off-target proteins that bind the inhibitor will no longer bind to the beads and will be depleted from the pulldown.

  • Detection: The proteins bound to the beads are identified and quantified using mass spectrometry (LC-MS/MS).

Why choose this? It is an unbiased method that can identify unexpected off-targets without prior knowledge. It validates target engagement in a competitive, native environment, accounting for post-translational modifications and endogenous protein complexes.[11]

Causality & Considerations:

  • Lysate Complexity: The choice of cell line is critical, as different cells express different repertoires of kinases. Often, a mix of lysates from multiple cell lines is used to maximize kinome coverage.[11]

  • Qualitative vs. Quantitative: While highly effective for identifying targets, deriving precise binding affinities (Kd) or IC50s requires more complex dose-response experiments and sophisticated data analysis.

Experimental Protocol: Competitive Pulldown with Kinobeads

  • Cell Lysate Preparation:

    • Culture selected cell lines (e.g., K562, HeLa) to ~80% confluency.

    • Harvest cells, wash with cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 5% glycerol, 0.4% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the total protein concentration (e.g., via Bradford assay). Adjust concentration to 5 mg/mL.

  • Inhibitor Competition:

    • Aliquot the cell lysate into tubes.

    • Add the novel pyridine-based inhibitor at various concentrations (e.g., 9-point dose curve from 30 µM to 3 nM) or a DMSO vehicle control.

    • Incubate for 45 minutes at 4°C with end-over-end rotation to allow the inhibitor to bind to its targets.

  • Kinobeads Pulldown:

    • Prepare the kinobeads affinity matrix by washing with lysis buffer.

    • Add a defined amount of kinobeads slurry to each lysate/inhibitor sample.

    • Incubate for 30 minutes at 4°C with rotation to allow unbound kinases to bind to the beads.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

  • Data Analysis:

    • For each identified kinase, calculate the ratio of its abundance in the inhibitor-treated sample to the DMSO control sample.

    • Plot these ratios against the inhibitor concentration to generate competition-binding curves and determine IC50 values for each target identified.

Case Study: Comparative Profiling of Two Novel Pyridine Inhibitors

To illustrate the application of these principles, let's consider two hypothetical novel pyridine-based inhibitors designed to target EGFR :

  • PY-Inhib-A: The intended selective lead candidate.

  • PY-Inhib-B: A promiscuous analogue from the same chemical series.

Both compounds are screened against a panel of 100 kinases at a single 1 µM concentration, followed by IC50 determination for any kinase showing >70% inhibition.

Table 1: Quantitative Kinase Profiling Data (IC50, nM)

Kinase TargetPY-Inhib-A (IC50, nM)PY-Inhib-B (IC50, nM)Kinase Family
EGFR 5 15 Tyrosine Kinase
ABL1>10,00045Tyrosine Kinase
SRC>10,00080Tyrosine Kinase
VEGFR28,50025Tyrosine Kinase
CDK2>10,000250CMGC
ROCK1>10,000150AGC
p38α (MAPK14)>10,000500CMGC

This data clearly demonstrates that while both compounds inhibit the primary target (EGFR), PY-Inhib-A is highly selective. In contrast, PY-Inhib-B is promiscuous, inhibiting multiple kinases from different families, a phenomenon often observed with certain inhibitor scaffolds.[6]

Visualizing Selectivity: The Kinome Tree

A powerful way to represent selectivity data is by mapping it onto a phylogenetic tree of the human kinome.[8] This provides an immediate visual impression of a compound's cross-reactivity profile.

G cluster_TK Tyrosine Kinases cluster_CMGC CMGC cluster_AGC AGC EGFR EGFR ABL ABL SRC SRC VEGFR VEGFR CDK CDK MAPK MAPK ROCK ROCK inhibitor_A PY-Inhib-A (Selective) inhibitor_A->EGFR inhibitor_B PY-Inhib-B (Promiscuous) inhibitor_B->EGFR inhibitor_B->ABL inhibitor_B->SRC inhibitor_B->VEGFR inhibitor_B->CDK inhibitor_B->MAPK inhibitor_B->ROCK root root->EGFR root->ABL root->SRC root->VEGFR root->CDK root->MAPK root->ROCK

Caption: Kinome selectivity of PY-Inhib-A vs. PY-Inhib-B.

Conclusion: An Integrated Approach to De-risking Novel Inhibitors

The cross-reactivity profile of a novel pyridine-based inhibitor is a critical dataset that profoundly influences its trajectory. No single assay can provide a complete picture. True scientific integrity is achieved by integrating data from multiple orthogonal approaches. Start with broad biochemical panels to understand the landscape of potential off-targets. For promising leads like PY-Inhib-A , validate these findings with cell-based target engagement and unbiased chemical proteomics to confirm that the observed in vitro selectivity translates to the complex environment of a living cell. This multi-faceted, causality-driven approach ensures that only the most selective and well-characterized candidates are progressed, ultimately increasing the probability of success in developing safe and effective therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]

  • Kollimalla, A., Kurva, S., Bongarala, B., & Akella, V. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 939-963. [Link]

  • Kollimalla, A., Kurva, S., Bongarala, B., & Akella, V. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Kollimalla, A., Kurva, S., Bongarala, B., & Akella, V. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • Melo-Hanchuk, T. D., Kugler, M., Moreira, C., Gava, M., Montanari, D., Domingues, M., ... & Sforça, M. L. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of medicinal chemistry, 62(17), 8055-8067. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Sharma, S., Kumar, A., & Narasimhan, B. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]

  • Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN–a Chemical Systems Biology approach. Molecular BioSystems, 6(9), 1665-1675. [Link]

  • Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN: a chemical systems biology approach. Molecular pharmaceutics, 7(5), 1735-1747. [Link]

  • Miljković, F., & Bajorath, J. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(14), 2166-2174. [Link]

  • Lusher, S. J., van der Worp, H. B., & Macleod, M. R. (2018). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling, 58(7), 1432-1444. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). ToxFAQs™ for Pyridine. Centers for Disease Control and Prevention. [Link]

  • Ekins, S., & Olechno, J. (2016). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic drug monitoring, 38(4), 434-441. [Link]

  • Wikipedia. (2023). BIA 10-2474. Wikipedia. [Link]

  • Singh, H., Singh, J., Singh, P., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(2), 337-366. [Link]

Sources

A Guide to Ensuring Reproducibility in In Vitro Kinase Assays: A Case Study with Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the reproducibility of in vitro assays is the bedrock upon which successful therapeutic development is built. The journey from a promising chemical entity to a clinical candidate is paved with rigorous testing, and the ability to consistently and accurately replicate experimental findings is paramount. This guide provides a framework for establishing robust and reproducible in vitro kinase assays, using the hypothetical novel compound, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (hereafter referred to as "Compound X"), as a representative example of a new chemical entity. While specific data for Compound X is not publicly available, its structure, a fluorinated pyridine carboxylate derivative, is characteristic of scaffolds often explored in kinase inhibitor programs.[1][2][3][4][5]

This document will delve into the critical factors influencing the reproducibility of in vitro kinase assays, offer a detailed protocol for a common assay format, compare it with an alternative methodology, and provide a logical framework for validating and interpreting your results.

The Reproducibility Challenge in Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, making them prime targets for therapeutic intervention, especially in oncology.[6][7] The development of small molecule kinase inhibitors relies heavily on in vitro assays to determine their potency (e.g., IC50 values) and selectivity.[7][8] However, comparing IC50 values across different studies, or even between labs, can be challenging due to variations in experimental setup.[8] Key sources of variability include:

  • ATP Concentration: Many kinase inhibitors compete with ATP for binding to the kinase's active site. Therefore, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[6][8] For ATP-competitive inhibitors, a higher ATP concentration will result in a higher apparent IC50.

  • Enzyme Source and Purity: The source of the recombinant kinase (e.g., expression system, purification tags) and its purity can significantly impact its activity and, consequently, the inhibitor's potency.[8]

  • Substrate Choice: The type of substrate used (peptide or protein) and its concentration relative to its Km value can influence the observed inhibitory effect.

  • Assay Readout Technology: Different assay technologies (e.g., radiometric, fluorescence, luminescence) have varying sensitivities, signal-to-background ratios, and susceptibilities to interference from test compounds.[8][9]

  • Buffer Components: DTT, DMSO concentration, and the presence of detergents can all affect enzyme stability and compound solubility.

Establishing a Reproducible In Vitro Kinase Assay Workflow

To mitigate these variables, a systematic approach to assay development and validation is essential. The following workflow provides a roadmap for characterizing a novel kinase inhibitor like Compound X.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screening & Potency Determination cluster_2 Phase 3: Mechanism of Action & Selectivity A Compound X Synthesis & QC C Determine Km(ATP) & Km(Substrate) A->C B Kinase & Substrate QC B->C D Assay Miniaturization (e.g., 384-well) C->D E Single-Dose Inhibition Screen D->E F 10-Point Dose-Response Curve (IC50) E->F G Confirmation in Orthogonal Assay F->G H ATP Competition Assay G->H J Data Analysis & Reporting H->J I Kinome-wide Selectivity Profiling I->J G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Phosphorylation CompoundX Compound X CompoundX->KinaseB Inhibition Gene Gene Expression TF->Gene

Figure 2: A simplified kinase signaling cascade and the inhibitory action of Compound X.

Conclusion and Best Practices

Ensuring the reproducibility of in vitro assays for novel compounds like Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is not merely a matter of following a protocol; it is a scientific discipline that demands a thorough understanding of the assay's principles and its potential sources of variation. To build a foundation of trustworthy data, researchers should adhere to the following principles:

  • Thoroughly Characterize Reagents: Ensure the purity and activity of your kinase and substrate are well-defined.

  • Standardize Assay Conditions: Maintain consistent ATP and substrate concentrations, incubation times, and buffer components. For comparative studies, using an ATP concentration equal to the Km(ATP) is recommended. [8]* Employ Orthogonal Assays: Confirm findings from a primary activity assay with a secondary, mechanistically different assay, such as a binding assay. [9]* Transparent Reporting: Clearly document all experimental parameters in your reports to allow for accurate interpretation and replication by others.

By embracing these principles, the scientific community can enhance the reliability of preclinical data, leading to more efficient and successful drug development pipelines.

References

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]

  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4919. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Giam, M., & Scott, J. D. (2010). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 641, 41–51. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014–5019. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(4), M1295. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide]. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, November 5). 4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide. PubChem Compound Summary for CID 160666439. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11330. Retrieved from [Link]

  • Fun, H. K., et al. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4157. Retrieved from [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 528-533. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Emd-50929. PubChem Compound Summary for CID 11378949. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, August 5). 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Shan, L. (2011). 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Kumar, S., et al. (2016). In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. Medicinal Chemistry Research, 25(8), 1634-1647. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide. PubChem Compound Summary for CID 485113. Retrieved from [Link]

Sources

A Guide to Structure-Activity Relationship (SAR) Validation: A Case Study on Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a Structure-Activity Relationship (SAR) validation for the novel scaffold, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. As this specific molecule is not extensively documented in publicly accessible literature, this document will present a prospective and scientifically rigorous methodology for its evaluation. We will treat the compound as a promising "hit" from a high-throughput screen and outline the logical design, synthesis, and biological evaluation of key structural analogs to elucidate the molecular determinants of its activity.

The core principle of this guide is to explain the causality behind each experimental choice, ensuring that the proposed workflow is a self-validating system for generating a robust SAR model.

Deconstruction of the Lead Compound and Rationale for SAR Exploration

The lead compound, Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, presents several key pharmacophoric features that warrant investigation. Our initial hypothesis, based on its structural similarity to known ATP-competitive inhibitors, is that it targets a protein kinase. The pyridine core likely acts as a hinge-binding motif, a common feature in many kinase inhibitors.

The molecule can be dissected into three primary regions for systematic modification:

  • Region A: The 4-Amino Substituent: The isopropylamino group is critical. The secondary amine (-NH-) is a presumptive hydrogen bond donor, while the isopropyl group itself explores a hydrophobic pocket. The size, shape, and conformational flexibility of this group are likely key determinants of potency and selectivity.

  • Region B: The 3-Carboxylate Moiety: The methyl ester is a potential hydrogen bond acceptor. However, esters are often metabolic liabilities, prone to hydrolysis by esterases in vivo. Investigating this position is crucial for improving drug-like properties.

  • Region C: The Pyridine Core & 6-Fluoro Group: The pyridine ring serves as the central scaffold. The 6-fluoro substituent is a powerful modulator; it lowers the pKa of the pyridine nitrogen, potentially improving hinge-binding interactions, and can block metabolic oxidation at that position, enhancing stability.

Below is a diagram illustrating our strategic approach to probing these regions.

SAR_Strategy cluster_lead Lead Compound cluster_region_a Region A: Probe 4-Amino Pocket cluster_region_b Region B: Modify H-Bonding & Metabolism cluster_region_c Region C: Evaluate Fluoro Contribution lead Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate A1 Analog 1.1: Ethylamino (Probe size requirement) lead->A1 B1 Analog 2.1: Carboxylic Acid (Test bioisostere/metabolite) lead->B1 C1 Analog 3.1: Des-fluoro (Assess fluorine's role in potency) lead->C1 A2 Analog 1.2: Cyclobutylamino (Probe conformational restraint) A1->A2 B2 Analog 2.2: Primary Amide (Introduce H-bond donor, improve stability) B1->B2

Caption: SAR strategy for Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate.

Design and Synthesis of the Focused Analog Library

A focused library of analogs will be synthesized to test the hypotheses outlined above. The modifications are designed to be conservative to provide clear, interpretable SAR.

Compound ID Modification from Lead Region Probed Rationale
Lead --Baseline compound.
Analog 1.1 Isopropyl group -> Ethyl groupADetermine if the smaller hydrophobic group maintains activity, probing pocket size.
Analog 1.2 Isopropyl group -> Cyclobutyl groupAIntroduce conformational rigidity to test if a specific vector is preferred.
Analog 2.1 Methyl Ester -> Carboxylic AcidBMimic the likely in vivo metabolite and test for a potential salt-bridge interaction.
Analog 2.2 Methyl Ester -> Primary AmideBReplace H-bond acceptor with H-bond donor/acceptor pair and improve metabolic stability.
Analog 3.1 6-Fluoro -> 6-HydrogenCDirectly measure the contribution of the fluorine atom to overall potency.
General Synthetic Protocol

The synthesis of these analogs can be achieved via a convergent route starting from a commercially available di-substituted pyridine. A plausible route involves a nucleophilic aromatic substitution (SNAr) followed by ester hydrolysis and/or amidation.

Workflow: Synthesis to Biological Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start Commercially Available Starting Material (e.g., Methyl 4,6-dichloropyridine-3-carboxylate) snar Step 1: SNAr Reaction (Displace 4-chloro with desired amine) start->snar workup1 Purification 1 (Chromatography) snar->workup1 modification Step 2: Ester Modification (Hydrolysis or Amidation, if needed) workup1->modification workup2 Purification 2 & Characterization (NMR, LC-MS, HRMS) modification->workup2 primary_assay Primary Screen: Biochemical Kinase Assay (IC50) workup2->primary_assay Test Analogs secondary_assay Secondary Screen: Cell-Based Proliferation Assay (EC50) primary_assay->secondary_assay Confirm On-Target Effect sar_analysis Data Analysis & SAR Model Generation secondary_assay->sar_analysis

Caption: Overall workflow from chemical synthesis to biological data analysis.

Step-by-Step Protocol: Synthesis of Analog 1.1 (Ethylamino variant)

  • Reaction Setup: To a solution of Methyl 4,6-difluoropyridine-3-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M) in a sealed vessel, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Nucleophilic Addition: Add ethylamine (2.0 M in THF, 1.5 eq) dropwise to the solution at room temperature.

  • Reaction: Seal the vessel and heat to 80 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (e.g., silica gel, 0-50% ethyl acetate in hexanes gradient) to yield the desired product, Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate.

  • Characterization: Confirm the structure and purity (>95%) of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Note: This is a representative protocol. Specific conditions may need to be optimized for each analog.

Biological Evaluation Cascade

A tiered approach will be used to evaluate the synthesized compounds, starting with a direct measure of target engagement and progressing to a more physiologically relevant cellular context.

Hypothetical Target Pathway: Cyclin-Dependent Kinase 2 (CDK2)

For this guide, we will assume the target is CDK2, a serine/threonine kinase critical for cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and is a validated anti-cancer strategy.

pathway cluster_pathway Simplified CDK2 Signaling Pathway CyclinE Cyclin E Complex Cyclin E / CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb pRb (Tumor Suppressor) Complex->Rb Phosphorylates pRb_p p-pRb (Inactive) Rb->pRb_p E2F E2F (Transcription Factor) Rb->E2F Inhibits Proliferation Cell Cycle Progression & Proliferation E2F->Proliferation Promotes Inhibitor Our Inhibitor (e.g., Lead Compound) Inhibitor->Complex Inhibits ATP Binding

Caption: Simplified CDK2 pathway showing the point of intervention for our inhibitor.

Protocol 1: Primary Biochemical Assay - CDK2/CycE HTRF® Kinase Assay

This assay measures the direct inhibition of CDK2 kinase activity.

  • Reagent Preparation: Prepare assay buffer, CDK2/Cyclin E enzyme solution, ULight™-pRb peptide substrate, and Europium-anti-phospho-Rb antibody solution per the manufacturer's protocol (e.g., PerkinElmer).

  • Compound Plating: Serially dilute the test compounds (Lead and Analogs) in DMSO, then further dilute in assay buffer. Dispense 2 µL of each concentration into a 384-well low-volume plate. Include "no enzyme" (negative) and "DMSO vehicle" (positive) controls.

  • Enzyme Addition: Add 4 µL of the CDK2/CycE enzyme solution to all wells except the negative controls.

  • Initiate Reaction: Add 4 µL of a solution containing the ULight-pRb substrate and ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Europium-antibody detection mixture. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader (measuring emissions at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition versus the logarithm of compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 2: Secondary Cellular Assay - CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the effect of the compounds on the proliferation of a cancer cell line dependent on CDK2, such as MCF-7 (human breast adenocarcinoma).

  • Cell Plating: Seed MCF-7 cells into a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 1 µL of serially diluted compounds to the wells (final DMSO concentration <0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus the logarithm of compound concentration to determine the EC₅₀ value.

Data Interpretation and SAR Consolidation

The data from these assays will allow us to build a robust SAR model. The following table presents a hypothetical but plausible dataset to illustrate this process.

Compound ID Modification Biochemical IC₅₀ (nM) Cellular EC₅₀ (nM) Interpretation
Lead -50550Potent biochemical activity with moderate cellular potency. Good starting point.
Analog 1.1 Ethylamino450>5000Activity Cliff. The >9-fold loss in biochemical potency suggests the larger isopropyl group is critical for filling a hydrophobic pocket.
Analog 1.2 Cyclobutylamino45500Potency Maintained. The rigid cyclobutyl group is well-tolerated, confirming the importance of bulk in this region.
Analog 2.1 Carboxylic Acid657000Potency Maintained, Poor Permeability. Biochemical potency is similar, but cellular activity is lost. The charged acid group likely prevents cell entry.
Analog 2.2 Primary Amide80600Good Alternative. Slightly lower biochemical potency but maintains cellular activity. The amide is a viable, more stable bioisostere for the ester.
Analog 3.1 Des-fluoro2002100Fluorine is Key. The 4-fold loss in biochemical potency upon removing fluorine confirms its positive contribution, likely through electronic effects on the pyridine hinge-binder.

Summary of SAR Insights:

  • Region A: A bulky, hydrophobic group at the 4-position is essential for high potency. The binding pocket appears to specifically accommodate an isopropyl-sized substituent.

  • Region B: The methyl ester can be replaced with a primary amide without significant loss of cellular activity, likely improving metabolic stability. The corresponding carboxylic acid is not cell-permeable.

  • Region C: The 6-fluoro atom is critical for potency, likely by enhancing the hinge-binding interaction of the pyridine nitrogen.

These initial findings provide a clear direction for the next round of optimization, focusing on further exploration of the hydrophobic pocket in Region A while retaining the key amide and fluoro functionalities.

References

  • Roskoski Jr., R. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]

  • Testa, B. (2004). The Metabolism of Drugs and Other Xenobiotics: Biochemistry of Redox Reactions. Academic Press. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]

  • Zaman, G. J., de Boer, T., & van Boeckel, C. A. (2007). HTRF: a technology for drug discovery. Drug Discovery Today: Technologies, 4(2), 69-74. [Link]

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate. As a fluorinated pyridine derivative, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower laboratory personnel with the knowledge for safe and responsible chemical management.

Part 1: Hazard Assessment and Waste Classification

The disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. The molecular structure of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate dictates its classification and subsequent handling procedures.

  • Pyridine Backbone: Pyridine and its derivatives are known hazardous materials.[1][2] They are often volatile, harmful if inhaled, swallowed, or in contact with skin, and can cause significant irritation.[1][3][4]

  • Fluorination: The presence of a fluorine atom classifies this compound as a halogenated organic compound .[5][6][7] Halogenated wastes are subject to specific disposal regulations because their incineration can produce highly toxic and corrosive byproducts if not performed in specialized facilities.

Therefore, all waste containing Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate must be classified and segregated as Halogenated Organic Hazardous Waste .[6] Mixing this waste with non-halogenated solvents is a costly error, as it contaminates the entire volume and forces the entire container to be disposed of via more expensive means.[5]

Table 1: Hazard Profile and Handling Requirements
ParameterSpecificationRationale & References
Waste Classification Halogenated Organic Hazardous WasteThe molecule contains fluorine, a halogen.[5][6] Governed by EPA RCRA regulations.[8][9]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[4][10]Based on the known toxicology of pyridine derivatives and similar fluorinated compounds.
Required PPE Chemical splash goggles, chemical-resistant lab coat, nitrile or neoprene gloves.[1][3]Provides necessary protection against skin/eye contact and chemical splashes. Latex gloves are unsuitable.[1]
Handling Location Certified Chemical Fume HoodMinimizes inhalation exposure to volatile fumes or aerosolized particles.[1][7]
Key Incompatibilities Strong oxidizing agents, strong acids (e.g., nitric acid), bases.To prevent dangerous exothermic reactions or the release of toxic gases.[7][11]

Part 2: On-Site Waste Management Protocol

Proper segregation and containment at the point of generation are the most critical steps in the disposal process.

Step-by-Step Waste Collection Procedure
  • Select the Correct Waste Container:

    • Obtain a dedicated hazardous waste container intended for halogenated organic liquids . These are often supplied by your institution's Environmental Health & Safety (EHS) department and may be constructed of polyethylene.[5]

    • Ensure the container is in good condition, free of cracks or residue, and has a secure, tightly-sealing screw cap.[12]

  • Label the Container Before Use:

    • Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[5][12]

    • Clearly write out the full chemical names of all constituents. Do not use abbreviations or chemical formulas.[12] List "Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate" and any solvents used.

    • Fill in the generator's name, lab location, and the accumulation start date.[2] This date is crucial for regulatory compliance regarding storage time limits.

  • Transferring Waste:

    • Always conduct waste transfers inside a certified chemical fume hood while wearing the appropriate PPE (see Table 1).[5]

    • Use a funnel to prevent spills.

    • Keep the waste container closed at all times, except when actively adding waste.[5][12] This minimizes the release of volatile organic compounds (VOCs) into the lab environment.

  • Segregation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within or under the fume hood.[5]

    • Ensure the container is segregated from incompatible materials, particularly acids and oxidizers.[7][11]

    • Never accumulate more than 55 gallons of hazardous waste in an SAA.

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.

G Diagram 1: Chemical Waste Segregation Workflow Start Waste Generated: Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate Decision1 Does the compound contain a halogen (F, Cl, Br, I)? Start->Decision1 Halogenated CLASSIFY AS: HALOGENATED ORGANIC WASTE Decision1->Halogenated  Yes   NonHalogenated CLASSIFY AS: NON-HALOGENATED ORGANIC WASTE Decision1->NonHalogenated  No   CollectHalo Collect in a designated, properly labeled Halogenated Waste Container. Halogenated->CollectHalo CollectNonHalo Collect in a separate, Non-Halogenated Waste Container. NonHalogenated->CollectNonHalo EHS_Pickup Store in Satellite Accumulation Area. Contact EHS for pickup when container is ≤ 3/4 full. CollectHalo->EHS_Pickup

Caption: Waste segregation decision process.

Part 3: Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risks.

Small Spills (manageable within 10 minutes)
  • Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the area.

  • PPE: Ensure you are wearing the correct PPE (lab coat, goggles, double nitrile or neoprene gloves).[7]

  • Ventilate: Ensure the chemical fume hood is operating to ventilate the area.[12]

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pad.[5][12] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it into a heavy-duty plastic bag or a sealable container.[12]

  • Dispose: Label the container as "Hazardous Waste" with a description of the contents (e.g., "Spill debris with Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate") and dispose of it through your institution's EHS department.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Large Spills or Unknown Hazards
  • EVACUATE: Immediately evacuate the laboratory and secure the area by closing the doors.

  • ALERT: Activate the nearest fire alarm if there is a fire or explosion risk. Call your institution's emergency number or 911.

  • REPORT: Notify your supervisor and your institution's EHS department, providing details about the location, the chemical spilled, and the approximate quantity.[12]

  • DO NOT attempt to clean up a large spill unless you are specifically trained and equipped to do so as part of an emergency response team.

Part 4: Final Disposal Logistics

The responsibility for hazardous waste does not end when the container is full. Under the EPA's Resource Conservation and Recovery Act (RCRA), waste generators have a "cradle-to-grave" responsibility for the waste they produce.[8][9]

  • Scheduling Pickup: When the waste container is approximately three-quarters (3/4) full, schedule a pickup with your EHS department.[5] Do not overfill containers.

  • Transportation: EHS personnel will transport the waste to a central accumulation area before it is manifested for off-site transport.[8]

  • Ultimate Disposal: Halogenated organic waste is typically sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for destruction via high-temperature incineration.[6][13] This process is designed to safely break down the hazardous components into less harmful substances.

  • Documentation: A hazardous waste manifest will track the waste from your facility to its final destination, providing a legal record of its proper management.[14][15]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Pyridine Material Safety Data Sheet. J.T. Baker. [Link]

  • Pyridine Safety Data Sheet. (2025). Carl ROTH. [Link]

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities. Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is one such compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural class—a substituted pyridine carboxylic acid ester—provides a strong basis for a robust safety assessment. Pyridine and its derivatives are known to be hazardous, necessitating a cautious and well-defined handling protocol.[1]

This guide moves beyond a simple checklist. It provides a complete operational framework for the safe handling of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, grounded in the principles of risk mitigation and procedural validation. We will treat this compound with the caution it deserves, assuming it may cause skin, eye, and respiratory irritation, and could be harmful if inhaled, ingested, or absorbed through the skin, based on the hazard profile of analogous compounds.[2][3][4]

Hazard Analysis: The "Why" Behind the Protocol

Understanding the potential risks is the foundation of safety. The structure of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate suggests several potential hazards inherent to pyridine derivatives:

  • Dermal and Ocular Irritation: Pyridine-based compounds are frequently cited as causing skin and serious eye irritation.[2][3][4][5] Direct contact with the solid or solutions can lead to inflammation and potential chemical burns.

  • Respiratory Irritation: Fine powders or vapors may cause respiratory tract irritation if inhaled.[2][3][4]

  • Systemic Toxicity: Absorption through the skin, inhalation, or accidental ingestion are primary routes of exposure for many organic solvents and reagents.[6] Pyridine itself is harmful through these routes, and this derivative should be handled as such to prevent potential systemic effects.

Therefore, our primary safety objective is to eliminate all routes of direct exposure. This is achieved through a combination of engineering controls and a multi-layered personal protective equipment (PPE) strategy.

Core Protective Equipment Framework

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[7][8] The following table summarizes the mandatory PPE.

Protection Type Equipment Specification Rationale & Critical Considerations
Eye & Face Chemical Splash Goggles (ANSI Z87.1 approved) & Face ShieldGoggles are mandatory. They form a seal to protect against splashes and vapors.[9] A face shield is required over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., quenching a reaction).[9][10]
Hand Double-Gloving: Nitrile Gloves (inner and outer pair)Nitrile gloves offer good initial protection for incidental contact.[11][12] Double-gloving is essential; if the outer glove is contaminated, it can be removed without exposing the skin. Contaminated gloves must be changed immediately.[12] For prolonged tasks, consider a more robust glove, such as butyl rubber, as the outer layer.
Body Flame-Resistant (FR) Laboratory CoatA fully buttoned lab coat protects the skin and personal clothing.[10][13] Given that many organic compounds and solvents are flammable, an FR lab coat is a prudent choice.[9]
Foot Closed-toe, liquid-resistant shoesProtects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[9][10]

Operational Protocols: A Self-Validating Workflow

Adherence to a strict, logical sequence for preparing for, executing, and concluding work is critical to prevent contamination and exposure.

cluster_prep Pre-Operation cluster_exec Operation cluster_post Post-Operation prep1 Verify Fume Hood Certification prep2 Assemble All Chemicals & Glassware prep1->prep2 prep3 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep2->prep3 exec1 Don PPE (See Protocol 1) prep3->exec1 exec2 Perform Chemical Handling Inside Hood exec1->exec2 post1 Segregate & Close Hazardous Waste Containers exec2->post1 post2 Decontaminate Work Surface post1->post2 post3 Doff PPE (See Protocol 2) post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: General workflow for safely handling the target compound.

Protocol 1: PPE Donning Sequence

The order in which PPE is put on is designed to ensure proper fit and protection.

A 1. Don Lab Coat (Fasten completely) B 2. Don Chemical Splash Goggles (Adjust for a snug fit) A->B C 3. Don Face Shield (If required by procedure) B->C D 4. Don First Pair of Gloves (Inner) C->D E 5. Don Second Pair of Gloves (Outer, pull over cuffs of lab coat) D->E

Caption: The mandatory sequence for donning personal protective equipment.

Protocol 2: PPE Doffing (Removal) Sequence

This is the most critical phase for preventing personal contamination. The guiding principle is "dirty touches dirty, clean touches clean."

A 1. Remove Outer Gloves (Peel off without touching skin) B 2. Remove Face Shield (Handle by the back strap) A->B C 3. Remove Lab Coat (Roll inside-out as you remove) B->C D 4. Remove Goggles (Handle by the strap) C->D E 5. Remove Inner Gloves (Peel off without touching skin) D->E F 6. Wash Hands Thoroughly E->F cluster_type cluster_spill cluster_exposure Start Incident Occurs Spill Chemical Spill Start->Spill Exposure Personal Exposure Start->Exposure MinorSpill Minor Spill (Small, contained, manageable) Spill->MinorSpill Is it manageable? MajorSpill Major Spill (Large, uncontained, hazardous) Spill->MajorSpill Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Cleanup Contain with absorbent. Collect waste. Decontaminate. MinorSpill->Cleanup Evacuate Evacuate area. Alert others. Call Emergency Response. MajorSpill->Evacuate FlushSkin Remove clothing. Flush with water for 15+ min. Skin->FlushSkin FlushEyes Flush with eyewash for 15+ min. Hold eye open. Eyes->FlushEyes FreshAir Move to fresh air. Inhalation->FreshAir Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEyes->Medical FreshAir->Medical

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.